Perhexiline Maleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOTSLZMQDFLG-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021114 | |
| Record name | Perhexiline maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6724-53-4, 103516-75-2, 103516-76-3 | |
| Record name | Perhexiline maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6724-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perhexiline maleate [USAN] | |
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| Record name | Perhexiline maleate, (+)- | |
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| Record name | Perhexiline maleate, (-)- | |
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| Record name | Perhexiline maleate | |
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| Record name | Perhexiline maleate | |
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| Record name | 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate | |
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| Record name | PERHEXILINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | PERHEXILINE MALEATE, (-)- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PERHEXILINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perhexiline Maleate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of perhexiline maleate, a drug with a remarkable history of discovery, withdrawal, and clinical re-emergence. We delve into the original synthesis of this unique piperidine derivative and its subsequent formulation as a maleate salt. The document elucidates the core mechanism of action, focusing on the inhibition of carnitine palmitoyltransferase (CPT) and the resultant metabolic shift in the myocardium. Furthermore, we explore the compound's influence on other cellular signaling pathways, including mTORC1 and endoplasmic reticulum stress. This guide consolidates key quantitative data, presents detailed experimental protocols for its synthesis and enzymatic analysis, and provides visual representations of its molecular interactions and signaling cascades to serve as a valuable resource for the scientific community.
Discovery and History
Perhexiline, chemically known as 2-(2,2-dicyclohexylethyl)piperidine, was first developed in the 1970s as a prophylactic anti-anginal agent.[1][2] Initially, it demonstrated significant efficacy in reducing the frequency of angina attacks and improving exercise tolerance in patients with ischemic heart disease.[1] However, its widespread use was curtailed in the 1980s due to reports of serious adverse effects, including hepatotoxicity and peripheral neuropathy, in a subset of patients.[2][3]
Subsequent research revealed that these toxicities were linked to the drug's metabolism, which is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. Individuals who are "poor metabolizers" due to genetic variations in the CYP2D6 gene accumulate high plasma concentrations of perhexiline, leading to toxicity. This understanding led to the reintroduction of perhexiline into clinical practice in some countries, such as Australia and New Zealand, under strict therapeutic drug monitoring protocols to maintain plasma concentrations within a safe and effective range.
Synthesis of this compound
The synthesis of this compound involves two primary stages: the synthesis of the active piperidine compound, 2-(2,2-dicyclohexylethyl)piperidine, followed by its conversion to the maleate salt for improved stability and bioavailability.
Synthesis of 2-(2,2-dicyclohexylethyl)piperidine
The original synthesis of 2-(2,2-dicyclohexylethyl)piperidine involves the catalytic hydrogenation of 2-(2,2-diphenylethenyl)pyridine. This process reduces the pyridine ring to a piperidine ring and the phenyl groups to cyclohexyl groups.
Formation of this compound Salt
The free base of perhexiline is then converted to its maleate salt by reacting it with maleic acid in a suitable solvent, such as ethanol. The salt then precipitates out of the solution and can be collected by filtration.
Core Mechanism of Action and Signaling Pathways
Inhibition of Carnitine Palmitoyltransferase (CPT)
The primary therapeutic effect of perhexiline is attributed to its inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. CPT-1 is the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids for β-oxidation. By inhibiting CPT-1, perhexiline shifts the myocardial energy substrate utilization from fatty acids to glucose. This metabolic switch is more oxygen-efficient, meaning that more ATP is produced per molecule of oxygen consumed, thereby improving myocardial function, especially under ischemic conditions.
Modulation of mTORC1 Signaling
Emerging evidence suggests that perhexiline can also modulate other cellular pathways. It has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Inhibition of mTORC1 by perhexiline may contribute to its broader cellular effects.
References
An In-depth Technical Guide to the Effects of Perhexiline Maleate on Myocardial Fatty Acid Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perhexiline, originally developed as an antianginal agent in the 1970s, has seen a resurgence in clinical interest due to its unique mechanism of action as a metabolic modulator.[1] This guide provides a comprehensive technical overview of the effects of perhexiline maleate on myocardial fatty acid metabolism. It details the drug's primary mechanism of action, presents quantitative data on its metabolic and clinical effects, outlines key experimental protocols for its study, and visualizes the complex pathways and workflows involved. The core of perhexiline's therapeutic benefit lies in its ability to inhibit carnitine palmitoyltransferase (CPT), forcing a shift in myocardial substrate utilization from fatty acids to more oxygen-efficient carbohydrates, thereby improving cardiac energetics and function, particularly in ischemic conditions and heart failure.[2][3]
Core Mechanism of Action: A Metabolic Shift
The primary mechanism through which perhexiline exerts its effects is the inhibition of carnitine palmitoyltransferase (CPT), the rate-limiting enzyme complex responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][4] Perhexiline inhibits both CPT-1, located on the outer mitochondrial membrane, and to a lesser extent, CPT-2, on the inner mitochondrial membrane.
By blocking CPT-1, perhexiline effectively reduces the heart's reliance on fatty acid oxidation, its primary fuel source in the healthy state. This inhibition compels the myocardium to increase its utilization of carbohydrates, such as glucose and lactate. This metabolic switch is therapeutically advantageous because the oxidation of glucose yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation. This "oxygen-sparing" effect enhances myocardial efficiency, which is crucial in energy-starved states like chronic heart failure and angina.
Quantitative Data Presentation
Perhexiline's effects have been quantified in both preclinical and clinical studies. The data below summarizes key findings related to its enzymatic inhibition and its impact on cardiac function and energetics.
Table 1: In Vitro Enzymatic Inhibition
| Parameter | Target Enzyme | Tissue | Value | Citation |
| IC₅₀ | CPT-1 | Rat Cardiac Mitochondria | 77 µmol/L | |
| IC₅₀ | CPT-1 | Rat Hepatic Mitochondria | 148 µmol/L | |
| IC₅₀ | CPT-2 | Rat Cardiac Mitochondria | 79 µmol/L | |
| Inhibition Type | CPT-1 | Rat Cardiac & Hepatic | Competitive (vs. Palmitoyl-CoA) | |
| Inhibition Type | CPT-1 | Rat Cardiac & Hepatic | Non-competitive (vs. Carnitine) |
Table 2: Clinical Efficacy in Chronic Heart Failure (CHF)
| Parameter | Baseline Value (Mean ± SEM) | Post-Perhexiline (Mean ± SEM) | P-value | Citation |
| Peak VO₂max (mL/kg/min) | 16.1 ± 0.6 | 18.8 ± 1.1 | <0.001 | |
| Left Ventricular Ejection Fraction (%) | 24 ± 1 | 34 ± 2 | <0.001 | |
| Minnesota Living with HF Score | 45 ± 5 | 34 ± 5 | 0.04 | |
| Resting Regional Myocardial Function (Peak Systolic Velocity) | - | 15% increase | 0.007 | |
| Peak Stress Regional Myocardial Function (Peak Systolic Velocity) | - | 24% increase | 0.003 | |
| Myocardial PCr/ATP Ratio (Non-ischemic Dilated Cardiomyopathy) | 1.16 ± 0.39 | 1.51 ± 0.51 | <0.001 |
Experimental Protocols
Investigating the metabolic effects of perhexiline requires specialized experimental techniques to quantify substrate oxidation rates, enzyme activity, and high-energy phosphate metabolism.
Protocol: Measurement of Myocardial Substrate Oxidation
The isolated working heart preparation is a robust ex vivo model used to measure myocardial glucose and fatty acid oxidation rates simultaneously.
Methodology:
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Heart Isolation: Hearts are excised from anesthetized rodents (e.g., rats) and cannulated via the aorta and left atrium on a Langendorff or working heart apparatus.
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Perfusion Buffer: The heart is perfused with a Krebs-Henseleit bicarbonate buffer containing physiological concentrations of substrates. For metabolic studies, the buffer is supplemented with [¹⁴C]-labeled glucose and [³H]-labeled long-chain fatty acids (e.g., oleate or palmitate).
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Sample Collection: The coronary effluent that drips from the heart is collected over timed intervals.
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Separation of Metabolites:
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³H₂O (from Fatty Acid Oxidation): The effluent is passed through an ion-exchange resin column to separate the ³H₂O from the radiolabeled fatty acid substrate.
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¹⁴CO₂ (from Glucose Oxidation): The ¹⁴CO₂ produced is trapped from the effluent, typically using a hyamine hydroxide solution in a sealed system.
-
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Quantification: The radioactivity of the collected ³H₂O and trapped ¹⁴CO₂ is measured using a liquid scintillation counter.
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Calculation: Knowing the specific activity of the radiolabeled substrates in the perfusion buffer, the absolute rates of fatty acid and glucose oxidation can be calculated and expressed as nmol/min/g dry weight.
Protocol: Measurement of CPT-1 Activity
The activity of CPT-1 is typically measured in isolated mitochondria using a radioisotope forward assay.
Methodology:
-
Mitochondrial Isolation: Mitochondria are isolated from myocardial tissue homogenates by differential centrifugation.
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Assay Reaction: Isolated mitochondria are incubated in an assay buffer containing [³H]-carnitine and palmitoyl-CoA. Perhexiline or other inhibitors can be added at various concentrations.
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Enzymatic Reaction: CPT-1 catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to [³H]-carnitine, forming [³H]-palmitoylcarnitine.
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Separation: The reaction is stopped (e.g., with perchloric acid), and the radiolabeled product ([³H]-palmitoylcarnitine) is separated from the unreacted [³H]-carnitine substrate, often by extraction with butanol or using solid-phase extraction columns.
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Quantification: The radioactivity of the extracted [³H]-palmitoylcarnitine is measured by liquid scintillation counting.
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Data Analysis: CPT-1 activity is calculated based on the rate of product formation. For inhibition studies, IC₅₀ values are determined by plotting activity against inhibitor concentration. To measure CPT-2 specifically, the outer membrane can be disrupted (e.g., with detergents like Triton X-100) and a CPT-1 specific inhibitor (malonyl-CoA) is added.
Protocol: Assessment of Myocardial Energetics
Methodology: ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) is a non-invasive technique used to assess the energetic state of the myocardium in vivo. It directly measures the relative concentrations of high-energy phosphate compounds. The primary endpoint is the ratio of phosphocreatine to ATP (PCr/ATP), a sensitive index of myocardial energy reserve. A decrease in this ratio signifies an energy deficit, as seen in heart failure, while an improvement in the ratio, as observed with perhexiline treatment, indicates restoration of cardiac energetics.
Integrated Signaling and Logical Relationships
Perhexiline initiates a cascade of events beginning with enzymatic inhibition and culminating in improved clinical outcomes. This logical flow demonstrates the drug's value as a metabolic modulator in cardiovascular disease.
Conclusion
This compound is a potent metabolic modulator that improves myocardial efficiency by inhibiting carnitine palmitoyltransferase and shifting the heart's energy substrate preference from fatty acids to carbohydrates. This oxygen-sparing mechanism leads to significant improvements in cardiac energetics, contractile function, and clinical outcomes for patients with conditions such as chronic heart failure and refractory angina. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for professionals engaged in cardiovascular research and drug development. Due to significant inter-individual variability in its metabolism, therapeutic plasma monitoring is essential to ensure safety and efficacy in clinical practice. The continued study of perhexiline and similar metabolic agents holds promise for novel therapeutic strategies in cardiovascular medicine.
References
Perhexiline Maleate: A Technical Guide to its Modulation of Cardiac Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline maleate, a drug with a history of use as an antianginal agent, is experiencing a resurgence of interest due to its profound effects on cardiac metabolism. This technical guide provides an in-depth exploration of perhexiline's mechanism of action, its impact on myocardial substrate utilization, and the experimental methodologies used to investigate these effects. By inhibiting carnitine palmitoyltransferase (CPT), perhexiline orchestrates a metabolic shift from fatty acid oxidation towards more oxygen-efficient glucose and lactate oxidation. This guide synthesizes quantitative data from key studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows, offering a comprehensive resource for professionals in cardiovascular research and drug development.
Introduction
The heart is a metabolic omnivore, capable of utilizing a variety of substrates to meet its high energy demands. In the healthy heart, fatty acid oxidation is the primary source of ATP. However, in pathological conditions such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acids can become detrimental, leading to reduced cardiac efficiency and function. This compound offers a therapeutic strategy by modulating this metabolic preference.
Initially developed as an antianginal drug, the use of perhexiline was curtailed due to concerns about hepatotoxicity and neurotoxicity, which were later understood to be linked to patient-specific metabolic profiles.[1] With the advent of therapeutic drug monitoring, perhexiline is being safely revisited as a promising metabolic modulator for various cardiovascular diseases.[1] This guide delves into the core of perhexiline's role in cardiac metabolism, providing the technical details necessary for advanced research and development.
Mechanism of Action: A Metabolic Switch
The primary mechanism of action of this compound is the inhibition of carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid metabolism.[1] CPT exists in two isoforms: CPT-1, located on the outer mitochondrial membrane, and CPT-2, on the inner mitochondrial membrane. Perhexiline inhibits both, with a more potent effect on CPT-1, which is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[2]
By inhibiting CPT-1, perhexiline effectively reduces the heart's ability to use fatty acids as a fuel source. This forces a metabolic switch towards the utilization of carbohydrates, specifically glucose and lactate, which are more oxygen-efficient substrates for ATP production.[2] This shift is particularly beneficial in ischemic conditions where oxygen supply is limited.
Quantitative Data on Perhexiline's Efficacy
Numerous clinical studies have provided quantitative evidence of perhexiline's beneficial effects on cardiac function and patient outcomes. The following tables summarize key data from these trials.
Table 1: Effects of Perhexiline in Chronic Heart Failure (CHF)
| Parameter | Perhexiline Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Reference |
| Peak Exercise Oxygen Consumption (V̇O₂max) (mL·kg⁻¹·min⁻¹) | +2.7 (from 16.1 ± 0.6 to 18.8 ± 1.1) | No significant change | <0.001 | |
| Left Ventricular Ejection Fraction (LVEF) (%) | +10 (from 24 ± 1 to 34 ± 2) | No significant change | <0.001 | |
| Minnesota Living with Heart Failure Questionnaire (MLHFQ) Score | -11 (from 45 ± 5 to 34 ± 5) | No significant change | 0.04 | |
| Resting Regional Myocardial Function (Peak Systolic Velocity) | +15% | No significant change | 0.007 | |
| Peak Dobutamine Stress Regional Myocardial Function (Peak Systolic Velocity) | +24% | No significant change | 0.003 |
Table 2: Effects of Perhexiline in Symptomatic Hypertrophic Cardiomyopathy (HCM)
| Parameter | Perhexiline Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Reference |
| Peak Exercise Oxygen Consumption (V̇O₂) (mL·kg⁻¹·min⁻¹) | +2.1 (from 22.2 ± 0.2 to 24.3 ± 0.2) | -1.3 (from 23.6 ± 0.3 to 22.3 ± 0.2) | 0.003 | |
| Myocardial Phosphocreatine to ATP Ratio (PCr/ATP) | +0.46 (from 1.27 ± 0.02 to 1.73 ± 0.02) | -0.06 (from 1.29 ± 0.01 to 1.23 ± 0.01) | 0.003 | |
| New York Heart Association (NYHA) Class | Improved | No significant change | <0.001 |
Table 3: In Vitro Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)
| Tissue | IC₅₀ (μmol/L) | Reference |
| Rat Cardiac Mitochondria | 77 | |
| Rat Hepatic Mitochondria | 148 |
Key Experimental Protocols
Investigating the metabolic effects of perhexiline requires a range of sophisticated experimental techniques. This section provides an overview of the methodologies for key experiments.
Langendorff Isolated Heart Perfusion
The Langendorff apparatus is a classic ex vivo method for studying cardiac physiology and metabolism in a controlled environment.
Objective: To assess the direct effects of perhexiline on cardiac function and metabolism, independent of systemic influences.
Methodology:
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Heart Isolation: A rodent (typically rat or mouse) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
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Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
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Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.
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Functional Measurements: A balloon-tipped catheter inserted into the left ventricle measures isovolumetric pressure development (LVDP), heart rate, and contractility (dP/dt).
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Metabolic Studies:
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Substrate Utilization: Radiolabeled substrates (e.g., ¹⁴C-glucose, ³H-palmitate) are included in the perfusate. The production of ¹⁴CO₂ and ³H₂O in the coronary effluent is measured to quantify glucose and fatty acid oxidation rates, respectively.
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Metabolomics: The heart can be freeze-clamped at the end of the experiment for subsequent analysis of intracellular metabolites by mass spectrometry or NMR.
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Perhexiline Administration: Perhexiline is added to the perfusate at desired concentrations to assess its impact on the measured parameters.
³¹P Magnetic Resonance Spectroscopy (MRS)
³¹P MRS is a non-invasive technique that allows for the in vivo quantification of high-energy phosphate compounds in the myocardium, providing a direct measure of the heart's energetic state.
Objective: To assess the effect of perhexiline on myocardial energy metabolism, specifically the phosphocreatine to ATP ratio (PCr/ATP).
Methodology:
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Patient/Animal Preparation: The subject is positioned within the bore of a high-field MRI scanner. A specialized ³¹P surface coil is placed over the chest.
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Localization: A region of interest (voxel) is defined within the interventricular septum to isolate the signal from the myocardium.
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Data Acquisition: A ³¹P MRS pulse sequence is applied to acquire the spectral data. This typically involves a series of radiofrequency pulses and gradients to excite the phosphorus nuclei and encode their spatial location.
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Spectral Analysis: The acquired free induction decay (FID) signal is Fourier transformed to produce a spectrum with distinct peaks corresponding to PCr, the three phosphate groups of ATP (γ, α, and β), and inorganic phosphate (Pi).
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Quantification: The areas under the PCr and β-ATP peaks are integrated to calculate the PCr/ATP ratio. The β-ATP peak is used as it does not have contributions from other phosphorus-containing metabolites.
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Perhexiline Study Design: Spectra are acquired before and after a course of perhexiline treatment to assess changes in the PCr/ATP ratio.
Dobutamine Stress Echocardiography
This technique is used to assess myocardial function under conditions of increased workload, induced pharmacologically with dobutamine.
Objective: To evaluate the effect of perhexiline on myocardial contractile reserve and to detect ischemia.
Methodology:
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Baseline Imaging: A complete resting transthoracic echocardiogram is performed to assess baseline cardiac structure and function, including wall motion and ejection fraction.
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Dobutamine Infusion: Dobutamine is infused intravenously at incremental doses (e.g., starting at 5 or 10 µg/kg/min and increasing every 3-5 minutes to a maximum of 40 or 50 µg/kg/min).
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Continuous Monitoring: Heart rate, blood pressure, and electrocardiogram (ECG) are continuously monitored throughout the infusion.
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Echocardiographic Imaging: Echocardiographic images are acquired at each stage of the dobutamine infusion and during recovery.
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Wall Motion Analysis: The contractility of the different myocardial segments is assessed at each stage. A normal response is an increase in contractility with increasing dobutamine dose. A new or worsening wall motion abnormality is indicative of ischemia.
-
Perhexiline Study Design: A dobutamine stress echocardiogram is performed before and after treatment with perhexiline to evaluate for improvements in contractile response.
¹³C NMR Isotopomer Analysis
This powerful technique allows for the detailed tracing of carbon atoms from labeled substrates through metabolic pathways, providing a quantitative analysis of myocardial substrate flux.
Objective: To precisely quantify the relative contributions of different substrates (e.g., glucose, lactate, fatty acids) to the acetyl-CoA pool for the tricarboxylic acid (TCA) cycle.
Methodology:
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Labeled Substrate Perfusion: An isolated heart is perfused (using the Langendorff setup) with a buffer containing ¹³C-labeled substrates (e.g., [U-¹³C]glucose, [¹³C]lactate, [¹³C]palmitate).
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Tissue Extraction: After a period of perfusion, the heart is freeze-clamped and a perchloric acid extraction is performed to isolate the intracellular metabolites.
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NMR Spectroscopy: The extract is analyzed by high-resolution ¹³C NMR spectroscopy.
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Isotopomer Analysis: The ¹³C labeling patterns (isotopomers) of key metabolites, particularly glutamate (which is in equilibrium with the TCA cycle intermediate α-ketoglutarate), are analyzed. The specific patterns of ¹³C enrichment in the glutamate molecule provide detailed information about the relative fluxes of different substrates into the TCA cycle.
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Metabolic Flux Modeling: The isotopomer data is used in conjunction with mathematical models to calculate the relative rates of different metabolic pathways.
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Perhexiline Intervention: The experiment is performed with and without perhexiline in the perfusate to quantify the metabolic shift induced by the drug.
Signaling Pathways Modulated by Perhexiline
The metabolic shift induced by perhexiline can have downstream effects on key signaling pathways that regulate cardiac growth, function, and survival.
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a crucial energy sensor in the cell. It is activated by an increase in the AMP/ATP ratio, which signals a state of low cellular energy. The metabolic shift towards more efficient glucose oxidation induced by perhexiline could potentially lead to improved ATP production and a more favorable energetic state, which might indirectly influence AMPK activity. While direct activation of AMPK by perhexiline is not its primary mechanism, the improved cellular energetics could contribute to a cellular environment where AMPK is less activated under stress conditions.
Mammalian Target of Rapamycin (mTOR) Signaling
The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. In the heart, mTOR signaling is involved in both physiological and pathological hypertrophy. The improved energetic state resulting from perhexiline's action may have an impact on mTOR signaling. In conditions of cardiac stress and hypertrophy, where energy demand is high, the enhanced ATP production from glucose oxidation could potentially modulate mTOR activity, although the precise mechanisms are still under investigation.
Conclusion
This compound represents a targeted therapeutic approach to correct the maladaptive metabolic changes that occur in the failing heart. By inhibiting CPT-1 and inducing a shift from fatty acid to glucose metabolism, perhexiline improves cardiac energetics and function. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this metabolic modulator. As our understanding of the intricate interplay between cardiac metabolism and signaling pathways deepens, perhexiline and similar agents are poised to play an increasingly important role in the management of cardiovascular disease.
References
An In-depth Technical Guide to the Anti-Anginal Properties of Perhexiline Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline maleate, a piperidine derivative, has a long history as a potent anti-anginal agent, particularly in patients with refractory angina pectoris.[1][2] Despite its efficacy, its use has been historically limited by concerns over hepatotoxicity and neurotoxicity, which are now largely manageable through therapeutic drug monitoring.[3][4] This guide delves into the core anti-anginal properties of perhexiline, focusing on its unique metabolic mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining the experimental protocols employed in its evaluation. The primary mechanism of perhexiline involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a critical enzyme in mitochondrial fatty acid oxidation.[5] This inhibition forces a metabolic shift in the myocardium from fatty acid utilization to the more oxygen-efficient glucose oxidation, thereby alleviating ischemia and improving cardiac function under stress. This document serves as a comprehensive resource for researchers and clinicians interested in the pharmacology and therapeutic application of perhexiline in the context of ischemic heart disease.
Mechanism of Action: A Metabolic Shift
The anti-anginal effect of perhexiline is primarily attributed to its ability to modulate cardiac energy metabolism. Under normal physiological conditions, the heart derives a significant portion of its energy from the beta-oxidation of long-chain fatty acids. During ischemia, however, fatty acid oxidation becomes less efficient and can lead to the accumulation of toxic lipid intermediates.
Perhexiline directly addresses this by inhibiting carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix for oxidation. By blocking this pathway, perhexiline compels the heart to utilize glucose as its primary energy source through glycolysis and subsequent pyruvate oxidation. This metabolic switch is advantageous in an ischemic setting because glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation, thus improving the mechanical efficiency of the heart.
To a lesser extent, perhexiline also inhibits CPT-2. This dual inhibition further suppresses fatty acid metabolism. The overall effect is an "oxygen-sparing" action that reduces myocardial oxygen demand and enhances cardiac performance during periods of reduced oxygen supply.
Signaling Pathway of Perhexiline's Metabolic Modulation
Quantitative Data from Clinical and Preclinical Studies
The efficacy of perhexiline in treating angina has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Clinical Efficacy of Perhexiline in Patients with Angina Pectoris
| Study Design | Number of Patients | Dosage | Key Outcomes | Reference |
| Randomized, Double-Blind, Placebo-Controlled, Crossover | 17 (refractory angina) | Adjusted to maintain plasma levels of 150-600 ng/mL | 63% of patients responded to perhexiline based on exercise testing criteria vs. 18% on placebo (p < 0.05). 65% reported subjective improvement on perhexiline, with none reporting improvement on placebo. | |
| Double-Blind, Placebo-Controlled | 20 (stable angina) | Not specified | Significant reduction in ST-segment depression at submaximum exercise. 8.1% increase in exercise tolerance and 8.3% increase in aerobic capacity at maximum exercise. | |
| Double-Blind, Crossover | 55 | Not specified | Reduced number of anginal attacks in 84% of patients. Reduced consumption of glyceryl trinitrate tablets in 64% of patients. | |
| Double-Blind, Crossover | 7 | Not specified | Significantly lower angina attack rates and glyceryl trinitrate consumption compared to placebo. | |
| Double-Blind, Crossover | 15 | 100 mg twice daily | 54.9% increase in exercise duration compared to pretreatment (p < 0.001) and 38.9% compared to placebo (p < 0.001). 29.7% increase in work performed compared to pretreatment (p < 0.001) and 26.3% compared to placebo (p < 0.001). |
Table 2: In Vitro Inhibition of Carnitine Palmitoyltransferase (CPT) by Perhexiline
| Enzyme Source | Enzyme Isoform | IC50 | Kinetic Inhibition Profile | Reference |
| Rat cardiac mitochondria | CPT-1 | 77 µM | Competitive with respect to palmitoyl-CoA, non-competitive with respect to carnitine. | |
| Rat hepatic mitochondria | CPT-1 | 148 µM | Competitive with respect to palmitoyl-CoA, non-competitive with respect to carnitine. | |
| Not specified | CPT-2 | 79 µM | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of perhexiline, based on available information.
In Vitro CPT-1 Inhibition Assay
-
Objective: To determine the inhibitory effect of perhexiline on CPT-1 activity.
-
Methodology Summary:
-
Mitochondrial Isolation: Mitochondria are isolated from rat heart and liver tissue through differential centrifugation.
-
Enzyme Activity Measurement: CPT-1 activity is assayed by measuring the rate of conversion of radiolabeled carnitine and palmitoyl-CoA to palmitoylcarnitine.
-
Inhibition Studies: this compound is added to the reaction mixture at varying concentrations to determine the concentration that produces half-maximal inhibition (IC50).
-
Kinetic Analysis: To determine the mechanism of inhibition, enzyme kinetics are studied by varying the concentrations of one substrate (e.g., palmitoyl-CoA) while keeping the other (carnitine) and the inhibitor at constant concentrations. Data are then analyzed using methods such as Dixon plots.
-
Clinical Trial Protocol for Refractory Angina
-
Objective: To evaluate the efficacy and safety of perhexiline in patients with angina refractory to conventional medical therapy.
-
Methodology Summary:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed.
-
Patient Population: Patients with documented coronary artery disease and stable, severe angina despite maximal tolerated doses of standard anti-anginal medications (e.g., nitrates, beta-blockers, calcium channel antagonists).
-
Intervention: Patients are randomized to receive either perhexiline or a matching placebo for a defined period (e.g., several weeks), followed by a washout period and then crossover to the other treatment arm. Perhexiline dosage is individually titrated to achieve a therapeutic plasma concentration (typically 150-600 ng/mL) to minimize toxicity.
-
Efficacy Endpoints:
-
Objective: Standardized exercise tolerance testing (e.g., bicycle ergometry) to measure time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.
-
Subjective: Patient diaries to record the frequency of anginal attacks and consumption of short-acting nitrates.
-
-
Safety Monitoring: Regular monitoring of plasma perhexiline concentrations, liver function tests, and neurological examinations to detect potential toxicity.
-
Experimental Workflow for a Perhexiline Clinical Trial
Safety and Therapeutic Monitoring
The clinical use of perhexiline requires careful patient management due to its narrow therapeutic index and the risk of hepatotoxicity and peripheral neuropathy at high plasma concentrations. These adverse effects are largely associated with poor drug metabolism due to genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme. Therefore, therapeutic drug monitoring of plasma perhexiline concentrations is mandatory to maintain levels within the safe and effective range of 150-600 ng/mL. With appropriate monitoring, the risk of toxicity can be significantly reduced, allowing for the safe long-term use of this effective anti-anginal agent.
Conclusion
This compound remains a valuable therapeutic option for patients with severe, refractory angina. Its unique metabolic mechanism of action, centered on the inhibition of CPT-1 and a subsequent shift to more oxygen-efficient glucose utilization in the myocardium, sets it apart from other anti-anginal agents. The quantitative data from numerous studies unequivocally support its efficacy in improving exercise tolerance and reducing anginal symptoms. While its use necessitates careful therapeutic drug monitoring to mitigate the risk of toxicity, a thorough understanding of its pharmacology and the implementation of appropriate clinical protocols can ensure its safe and effective application. Further research into the broader applications of metabolic modulators like perhexiline in other ischemic conditions and heart failure is warranted.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Efficacy and safety of this compound in refractory angina. A double-blind placebo-controlled clinical trial of a novel antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment for severe angina pectoris--correlations with pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
The Repurposed Cardioprotective Agent Perhexiline Maleate: A Preclinical Investigation into its Anti-Neoplastic Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Originally developed as a prophylactic anti-anginal agent, perhexiline maleate is garnering significant attention for its potential as a repurposed anti-cancer therapeutic.[1] Extensive preclinical research has demonstrated its ability to inhibit cancer cell growth, induce apoptosis, and overcome drug resistance across a variety of cancer types.[2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.
Introduction: From Angina to Oncology
This compound, prescribed as Pexsig or Pexid, was first introduced in the 1970s for the treatment of angina.[1] Its clinical use was later curtailed due to concerns about hepatotoxicity and neurotoxicity in a subset of patients, which was subsequently linked to polymorphic metabolism by the enzyme CYP2D6.[1] Despite this, it remains in use in some countries for refractory angina.[1] The primary mechanism of its anti-anginal effect is the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and -2 (CPT-2), enzymes crucial for mitochondrial fatty acid oxidation (FAO). This inhibition shifts the heart's metabolism towards more efficient glucose oxidation.
Cancer cells exhibit significant metabolic plasticity, often upregulating FAO to meet the high energy demands of proliferation, survival, and metastasis. This reliance on FAO makes the CPT system an attractive therapeutic target. The known inhibitory effect of perhexiline on CPT1/2 has thus provided a strong rationale for investigating its potential as an anti-cancer agent.
Mechanism of Action: Beyond CPT Inhibition
The anti-cancer activity of perhexiline is multifaceted, stemming from both CPT-dependent and independent mechanisms.
CPT-Dependent Pathway: Metabolic Disruption
The most well-characterized mechanism of perhexiline's anti-tumor effect is the inhibition of CPT1 and CPT2. These enzymes are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this pathway, perhexiline initiates a cascade of metabolic consequences detrimental to cancer cells:
-
Inhibition of Fatty Acid Oxidation (FAO): Perhexiline restricts the entry of free fatty acids into the mitochondrial matrix, thereby inhibiting FAO.
-
Reduced ATP Production: The inhibition of FAO limits the production of NADH and FADH2, co-enzymes necessary for the electron transport chain, leading to decreased oxidative phosphorylation and ATP generation.
-
AMPK Activation: A lower ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a key energy sensor.
-
mTORC1 Inhibition: Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.
-
Induction of Autophagy: Perhexiline has been shown to induce autophagy in cancer cells, potentially as a consequence of mTORC1 inhibition.
-
Increased Reactive Oxygen Species (ROS): Decreased FAO and NADPH production can lead to a significant increase in ROS levels.
-
Apoptosis Induction: The accumulation of ROS can compromise mitochondrial membrane integrity, leading to the release of cytochrome c, activation of caspases (caspase-3 and -9), and ultimately, apoptosis.
CPT-Independent Mechanisms
Recent studies suggest that perhexiline's anti-neoplastic effects are not solely dependent on FAO inhibition.
-
FYN Kinase Inhibition: In glioblastoma models, perhexiline's anti-tumor activity was found to be independent of FAO inhibition but was instead mediated through the inhibition of the FYN kinase.
-
Cholesterol Synthesis Inhibition: In pancreatic cancer models with KRAS-G12D mutations, perhexiline was shown to inhibit the growth of cancerous organoids by inhibiting SREBP2, a protein involved in cholesterol synthesis. This counteracted the KRAS-G12D-driven increase in cholesterol production.
Preclinical Efficacy: In Vitro Studies
Perhexiline has demonstrated potent cytotoxic and growth-inhibitory effects across a wide range of cancer cell lines. The data below summarizes key findings from various preclinical studies.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 (µM) | Key Findings & Observed Effects | Citation(s) |
| Colorectal Cancer (CRC) | HT-29, various CRC lines | ~4 | Reduced cell viability, induced apoptosis via caspase 3/7 activation, disrupted organoid structures. | |
| Gastrointestinal Cancer | Not specified | 10 | Induced apoptosis, decreased FAO and NADPH, increased ROS, loss of mitochondrial membrane integrity, cytochrome c release, caspase-3/9 activation. Normal epithelial cells were resistant up to 20 µmol/L. | |
| Glioblastoma | PN19, MES 83 | 1.5 - 5 | Induced cell death, apoptosis, and oxidative stress. Anti-tumor activity was FYN-mediated and distinct from FAO inhibition. | |
| Chronic Lymphocytic Leukemia (CLL) | Patient-derived CLL cells | 5 | Selectively induced massive apoptosis in CLL cells, which have high CPT expression, compared to normal lymphocytes. | |
| Hepatocellular Carcinoma (HCC) | HepG2 | 5 - 25 | Reduced cell viability, decreased cellular ATP, activated caspase 3/7, induced mitochondrial dysfunction. | |
| Prostate Cancer | LNCaP | Not specified | Promoted intracellular lipid accumulation, inhibited proliferation, induced incomplete autophagy and apoptosis. | |
| Breast Cancer | MCF-7 | Not specified | Induced autophagy and inhibited mTOR signaling. | |
| Pancreatic Cancer | KRAS-mutated organoids | Not specified | Halted growth and destroyed some cancerous organoids with no effect on healthy organoids. Inhibited cholesterol synthesis via SREBP2. |
Experimental Protocols: Methodologies for In Vitro Assessment
The evaluation of perhexiline's anti-cancer effects relies on a suite of standardized in vitro assays. The workflows for two key experimental protocols are detailed below.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation and survival.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded at an appropriate density in 96-well plates.
-
Treatment: After allowing cells to adhere, they are treated with a range of this compound concentrations. A vehicle control (e.g., ethanol) is included.
-
Incubation: Cells are incubated for a defined period (e.g., 48, 72, or 144 hours).
-
Reagent Addition: A metabolic indicator dye like MTT or AlamarBlue is added. Viable cells with active metabolism convert the dye into a colored or fluorescent product.
-
Measurement: The signal is quantified using a plate reader.
-
Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
Apoptosis Assays
Apoptosis, or programmed cell death, is a key outcome of effective anti-cancer therapy. It is commonly measured by flow cytometry using Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).
Protocol Details:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS. 7-AAD is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Procedure: Following treatment, cells are harvested and stained with Annexin V and 7-AAD.
-
Analysis: Flow cytometry distinguishes between four populations:
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Necrotic cells: Annexin V-negative and 7-AAD-positive.
-
Preclinical Efficacy: In Vivo Studies
The anti-tumor potential of perhexiline has been validated in several in vivo mouse models, demonstrating its translation from cell culture to a living system.
Table 2: Summary of In Vivo Efficacy of this compound
| Cancer Type | Mouse Model | Dosing Regimen | Key Outcomes | Citation(s) |
| Glioblastoma | Flank and orthotopic xenograft models | 80 mg/kg, oral gavage, for 3 days | Demonstrated ability to cross the blood-brain barrier and showed anti-tumor activity. | |
| Hepatocellular Carcinoma (HCC) | Liver-specific inducible MYC transgenic mice on MCD diet | Not specified | Inhibited HCC tumor formation by decreasing apoptosis of intrahepatic CD4+ T cells. | |
| Ovarian Cancer | Epithelial ovarian cancer (EOC) cell line xenograft | Not specified (in combination with cisplatin) | Markedly reduced tumor growth, particularly in xenografts with NKX2-8 gene deletion. | |
| Pancreatic Cancer | Mice transplanted with human-derived cancerous organoids | Not specified | Inhibited the growth of the cancerous cells. |
Conclusion and Future Directions
The body of preclinical evidence strongly supports the repurposing of this compound as an anti-cancer agent. Its ability to disrupt cancer cell metabolism through both CPT-dependent and independent pathways makes it a compelling candidate for further development. It has shown efficacy as a monotherapy and in combination with traditional chemotherapeutics in a variety of cancer models.
However, several considerations remain:
-
Toxicity: The known hepatotoxicity and neurotoxicity associated with perhexiline necessitates careful patient selection and therapeutic drug monitoring, likely targeting patients who are not "poor metabolizers" of CYP2D6.
-
Therapeutic Window: Studies have shown that perhexiline can be more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window. For instance, gastrointestinal cancer cells were sensitive to 10 µmol/L perhexiline, while normal epithelial cells were resistant up to 20 µmol/L.
-
Combination Therapies: Perhexiline's mechanism of action suggests significant potential for synergy with other anti-cancer drugs, including conventional chemotherapy and other metabolic inhibitors.
-
Next-Generation Analogs: The development of new perhexiline analogs could aim to retain the anti-cancer efficacy while minimizing the off-target toxicities, potentially creating a safer and more effective therapeutic.
References
Understanding the chemical and physical properties of Perhexiline Maleate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical and physical properties of Perhexiline Maleate. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further study and application.
Chemical and Physical Properties
This compound is an antianginal agent that functions as a metabolic modulator.[1] The following tables summarize its key chemical and physical characteristics.
General and Structural Information
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,2-dicyclohexylethyl)piperidine; (2Z)-but-2-enedioic acid | |
| Synonyms | Pexid, Pexsig | |
| CAS Number | 6724-53-4 | [2] |
| Molecular Formula | C₁₉H₃₅N · C₄H₄O₄ | |
| Molecular Weight | 393.56 g/mol | |
| Chemical Structure | (Image of the chemical structure of this compound) | |
| Appearance | White to tan powder |
Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 181-183°C | |
| pKa (Strongest Basic) | 10.58 | |
| LogP | 5.53 | |
| UV/Vis Absorbance (λmax) | 210 nm |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Insoluble | |
| DMSO | ≥5 mg/mL | |
| Ethanol | 10 mg/mL | |
| Dimethylformamide (DMF) | 25 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Experimental Protocols
The following sections detail the general methodologies for determining the key physicochemical properties of a pharmaceutical compound like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-4 mm. The sample should be tightly packed.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of melting. The melting range is reported as these two temperatures.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Apparatus: Conical flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration apparatus, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a conical flask.
-
Equilibration: The flask is sealed and placed in a temperature-controlled orbital shaker. The mixture is agitated until equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered to remove any remaining solid particles.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.
Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.
Procedure:
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong acid or base is added in small increments from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2). These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1 and CPT-2, perhexiline effectively shifts the myocardial energy metabolism from fatty acid oxidation towards glucose oxidation. This metabolic switch is more oxygen-efficient, leading to an increase in ATP production for the same amount of oxygen consumed, which is beneficial in ischemic conditions.
Additionally, perhexiline has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.
Perhexiline's Effect on Myocardial Metabolism
Caption: Perhexiline's inhibition of CPT-1/2 shifts metabolism to glucose oxidation.
Perhexiline's Inhibition of mTORC1 Signaling
Caption: Perhexiline inhibits the mTORC1 signaling pathway, affecting cell growth and autophagy.
References
A Technical Guide to Perhexiline Maleate: Shifting Myocardial Substrate Utilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline maleate is a pioneering metabolic modulator that has re-emerged as a significant therapeutic agent for cardiovascular conditions such as refractory angina and chronic heart failure.[1][2] Its primary mechanism of action involves a strategic shift in the heart's energy metabolism, moving from the oxidation of long-chain fatty acids to the more oxygen-efficient pathway of glucose and lactate oxidation.[1][2] This is achieved through the inhibition of carnitine palmitoyltransferase (CPT), a critical enzyme for fatty acid transport into the mitochondria.[3] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and quantitative effects of perhexiline on cardiac substrate utilization, supported by experimental data and protocols.
The Heart's Energy Dilemma: Fatty Acids vs. Carbohydrates
Under normal physiological conditions, the heart derives the majority of its energy (60-90%) from the β-oxidation of long-chain fatty acids. While energy-dense, this process is oxygen-intensive. In contrast, the oxidation of carbohydrates (glucose and lactate) produces more ATP for each molecule of oxygen consumed. During ischemic events, when oxygen supply is limited, the heart's reliance on fatty acids can become detrimental, leading to inefficient ATP production, accumulation of toxic lipid intermediates, and impaired cardiac function.
Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase (CPT)
Perhexiline's therapeutic effect stems from its ability to directly inhibit the CPT enzyme system, which is essential for transporting long-chain fatty acids across the mitochondrial membrane for β-oxidation.
-
CPT-1: Located on the outer mitochondrial membrane, CPT-1 is the rate-limiting enzyme for fatty acid oxidation. Perhexiline acts as a potent, competitive inhibitor of CPT-1 with respect to palmitoyl-CoA.
-
CPT-2: Situated on the inner mitochondrial membrane, CPT-2 is also inhibited by perhexiline, though to a lesser extent than CPT-1.
By blocking CPT-1 and CPT-2, perhexiline effectively reduces the entry of long-chain fatty acids into the mitochondrial matrix. This forces a metabolic reprogramming within the cardiomyocytes, leading to a compensatory increase in the uptake and oxidation of carbohydrates like glucose and lactate. This "oxygen-sparing" effect improves the efficiency of myocardial oxygen utilization, which is particularly beneficial in ischemic conditions.
Quantitative Data on Metabolic Modulation
The inhibitory effects of perhexiline on CPT and its subsequent impact on cardiac function have been quantified in numerous studies.
Table 1: In Vitro Inhibition of Carnitine Palmitoyltransferase (CPT)
| Enzyme Target | Tissue Source | IC50 Value (μM) | Reference |
| CPT-1 | Rat Cardiac Mitochondria | 77 | |
| CPT-1 | Rat Hepatic Mitochondria | 148 | |
| CPT-2 | Rat Cardiac Mitochondria | 79 |
IC50: The half maximal inhibitory concentration.
Table 2: Clinical Efficacy of Perhexiline in Patients with Cardiovascular Disease
| Study Population | Key Outcomes with Perhexiline | Quantitative Improvement | Reference |
| Chronic Heart Failure (CHF) | Peak Exercise Oxygen Consumption (V̇O2max) | 16.1 to 18.8 mL·kg⁻¹·min⁻¹ (P<0.001) | |
| Chronic Heart Failure (CHF) | Left Ventricular Ejection Fraction (LVEF) | 24% to 34% (P<0.001) | |
| Chronic Heart Failure (CHF) | Regional Myocardial Function (Resting) | ↑ 15% | |
| Chronic Heart Failure (CHF) | Regional Myocardial Function (Dobutamine Stress) | ↑ 24% | |
| Refractory Angina | Bicycle Ergometer Performance | 63% of patients improved (vs. 18% placebo) | |
| Angina Pectoris | Exercise Duration | ↑ 54.9% (vs. pretreatment, P<0.001) | |
| Angina Pectoris | Work Performed | ↑ 29.7% (vs. pretreatment, P<0.001) |
Detailed Experimental Protocols
The metabolic shift induced by perhexiline has been elucidated through various sophisticated experimental techniques.
Measurement of CPT-1 Activity in Isolated Mitochondria
This protocol is adapted from studies investigating the direct inhibitory effects of perhexiline on CPT-1.
-
Mitochondrial Isolation: Hearts from male Sprague-Dawley rats are excised and homogenized. Mitochondria are isolated through differential centrifugation.
-
CPT-1 Assay: The activity of CPT-1 is measured radiometrically by quantifying the formation of [³H]palmitoylcarnitine from L-[³H]carnitine and palmitoyl-CoA.
-
Inhibition Study: Isolated mitochondria are pre-incubated with varying concentrations of this compound.
-
Kinetic Analysis: The reaction is initiated by adding L-[³H]carnitine. The rate of [³H]palmitoylcarnitine formation is measured to determine the level of inhibition and calculate IC50 values. Kinetic parameters (competitive vs. non-competitive inhibition) are determined using Dixon plots.
[¹³C] NMR Isotopomer Analysis in Perfused Hearts
This method provides direct evidence of substrate selection and metabolic flux in an intact organ.
-
Heart Perfusion: A rat heart is isolated and perfused in a Langendorff or working heart mode with a Krebs-Henseleit buffer.
-
Substrate Mixture: The perfusion buffer contains a mixture of substrates at physiological concentrations, including glucose, lactate, long-chain fatty acids, and acetoacetate. One or more substrates are labeled with a stable isotope, typically ¹³C (e.g., [3-¹³C]lactate).
-
Perhexiline Treatment: A parallel group of hearts is perfused with the same substrate mixture containing perhexiline.
-
NMR Spectroscopy: At the end of the perfusion, the heart tissue is freeze-clamped and extracted. ¹³C NMR spectroscopy is performed on the tissue extract.
-
Isotopomer Analysis: The pattern of ¹³C labeling in metabolites like glutamate reveals the relative contribution of the labeled substrate (e.g., lactate) to the acetyl-CoA pool feeding the TCA cycle. An increase in the ¹³C enrichment of glutamate in perhexiline-treated hearts demonstrates a shift towards the oxidation of that labeled substrate.
In Vivo Assessment with Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS)
This non-invasive technique allows for the real-time measurement of metabolic fluxes in vivo.
-
Hyperpolarization: A ¹³C-labeled substrate, such as [1-¹³C]pyruvate or [1-¹³C]butyrate, is hyperpolarized to dramatically increase its MR signal.
-
Animal Model: An anesthetized rat is placed within an MRI scanner.
-
Substrate Infusion: The hyperpolarized substrate is rapidly injected via a tail vein catheter.
-
Real-Time MRS: ¹³C MR spectra are acquired dynamically from the heart. The conversion of the injected substrate into downstream metabolites (e.g., [¹³C]bicarbonate, [¹³C]lactate, [¹³C]alanine, [1-¹³C]acetylcarnitine) is observed in real time.
-
Data Analysis: The ratio of metabolite signals (e.g., [¹³C]bicarbonate to [1-¹³C]pyruvate) provides an index of pyruvate dehydrogenase (PDH) flux, reflecting carbohydrate oxidation. By co-injecting different substrates (e.g., pyruvate and butyrate), the competition for acetyl-CoA production can be assessed, revealing substrate preference.
Conclusion
This compound operates as a potent modulator of cardiac energy metabolism. By inhibiting carnitine palmitoyltransferase, it orchestrates a decisive shift from fatty acid to carbohydrate utilization. This oxygen-sparing mechanism enhances myocardial efficiency, providing a clear rationale for its efficacy in treating ischemic heart conditions like angina pectoris and improving function in chronic heart failure. The experimental protocols detailed herein, from in vitro enzyme assays to advanced in vivo imaging, have been crucial in substantiating this mechanism. For drug development professionals, perhexiline serves as a key prototype for metabolic modulators, though its narrow therapeutic window and pharmacokinetic variability, which necessitate therapeutic drug monitoring, remain critical considerations in its clinical application.
References
An In-depth Technical Guide to the Off-Target Effects of Perhexiline Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline, a piperidine derivative, is an anti-anginal agent that modulates cardiac metabolism by inhibiting carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. This inhibition shifts the heart's energy reliance from fatty acid oxidation to the more oxygen-efficient glucose metabolism. Despite its efficacy, the clinical use of perhexiline has been limited by a narrow therapeutic index and the occurrence of significant off-target effects, primarily hepatotoxicity, peripheral neuropathy, and drug-induced phospholipidosis. These adverse effects are often linked to high plasma concentrations, particularly in individuals with genetic polymorphisms leading to poor metabolism by the cytochrome P450 enzyme CYP2D6.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying these off-target effects, compiles available quantitative data, outlines experimental protocols for their assessment, and visualizes the key signaling pathways involved.
Introduction
Perhexiline maleate, chemically known as 2-(2,2-dicyclohexylethyl)piperidine maleate, was developed in the 1970s as a prophylactic treatment for angina pectoris.[1][2] Its primary mechanism of action involves the inhibition of CPT-1, the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids. This leads to a metabolic switch in the myocardium from fatty acid oxidation to glycolysis, resulting in increased ATP production per unit of oxygen consumed and thus improving myocardial efficiency.[1] However, the therapeutic window for perhexiline is narrow, and its use has been associated with severe adverse reactions, which has restricted its clinical application. Understanding the off-target pharmacology of perhexiline is crucial for safer therapeutic strategies and for the development of new drugs with improved safety profiles.
Primary (On-Target) and Key Off-Target Activities
While the primary therapeutic effect of perhexiline is mediated through the inhibition of CPT enzymes, its toxicity is largely attributed to its off-target activities.
Quantitative Data on Perhexiline's Molecular Targets
| Target Class | Specific Target | Species | Assay Type | IC50 / Ki | Reference |
| Enzyme | Carnitine Palmitoyltransferase-1 (CPT-1) | Rat | Enzyme Activity Assay | 77 µM (heart), 148 µM (liver) | --INVALID-LINK-- |
| Enzyme | Carnitine Palmitoyltransferase-2 (CPT-2) | Rat | Enzyme Activity Assay | Inhibition noted, but IC50 less potent than for CPT-1 | --INVALID-LINK-- |
| Ion Channel | hCav1.2 (L-type calcium channel) | Human | Patch-clamp | IC50 within therapeutic range (150-600 ng/mL) | --INVALID-LINK-- |
| Ion Channel | hERG (KCNH2) | Human | Patch-clamp | IC50 within therapeutic range (150-600 ng/mL) | --INVALID-LINK-- |
| Ion Channel | Late hNav1.5 (Late sodium current) | Human | Patch-clamp | IC50 within therapeutic range (150-600 ng/mL) | --INVALID-LINK-- |
Molecular Mechanisms of Off-Target Effects
Drug-Induced Phospholipidosis
Perhexiline is a cationic amphiphilic drug (CAD), a class of compounds known to induce phospholipidosis. This lysosomal storage disorder is characterized by the excessive accumulation of phospholipids within lysosomes, leading to the formation of multilamellar bodies.
-
Mechanism: As a CAD, perhexiline possesses a hydrophobic ring structure and a hydrophilic side chain with a protonatable amine group. In the acidic environment of the lysosome (pH 4.5-5.0), the amine group becomes protonated, trapping the drug within the organelle. The accumulated perhexiline is thought to inhibit the activity of lysosomal phospholipases, enzymes responsible for the degradation of phospholipids. This inhibition may occur through direct binding to the enzymes or by altering the charge of the lysosomal membrane, which is crucial for phospholipase function. The resulting accumulation of undigested phospholipids leads to the formation of the characteristic lamellar inclusion bodies.
Figure 1: Mechanism of Perhexiline-Induced Phospholipidosis.
Hepatotoxicity
Perhexiline-induced liver injury can range from elevated liver enzymes to severe, and in rare cases fatal, hepatitis and cirrhosis. The mechanism is multifactorial and not fully elucidated, but evidence points towards the involvement of endoplasmic reticulum (ER) stress and the activation of stress-activated protein kinases.
-
Mechanism: High concentrations of perhexiline can induce ER stress, likely due to the disruption of cellular homeostasis. ER stress triggers the unfolded protein response (UPR), a signaling cascade aimed at restoring ER function. However, prolonged or severe ER stress can lead to the activation of pro-apoptotic pathways. One such pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK). Activated p38 can phosphorylate downstream targets that promote apoptosis, contributing to hepatocyte cell death.
Figure 2: Signaling Pathway of Perhexiline-Induced Hepatotoxicity.
Peripheral Neuropathy
A significant dose-limiting toxicity of perhexiline is peripheral neuropathy, which can be both sensory and motor. The underlying mechanisms are complex and likely involve multiple factors.
-
Mechanism: The neurotoxic effects of perhexiline are thought to be related to mitochondrial dysfunction and oxidative stress. By inhibiting CPT-1, perhexiline alters cellular metabolism, which may be detrimental to neurons that have high energy demands. This can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), causing oxidative stress. Furthermore, the phospholipidosis induced by perhexiline can also affect Schwann cells, leading to demyelination and further contributing to nerve damage. Alterations in ion channel function have also been implicated in drug-induced peripheral neuropathy.
Figure 3: Mechanisms of Perhexiline-Induced Peripheral Neuropathy.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the off-target effects of perhexiline.
In Vitro Drug-Induced Phospholipidosis Assay
This protocol describes a high-content screening assay to quantify drug-induced phospholipidosis using a fluorescent phospholipid probe.
-
Principle: Cationic amphiphilic drugs like perhexiline cause the accumulation of phospholipids in lysosomes. This can be visualized and quantified by incubating cells with a fluorescently labeled phospholipid, such as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) or a commercially available dye like LipidTOX™ Red, followed by high-content imaging.
-
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
96-well or 384-well clear-bottom imaging plates
-
This compound
-
Positive control (e.g., Amiodarone)
-
Negative control (e.g., vehicle, DMSO)
-
Fluorescent phospholipid probe (e.g., NBD-PE or LipidTOX™ Red)
-
Hoechst 33342 nuclear stain
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
High-content imaging system
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well imaging plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, amiodarone, and the vehicle control in cell culture medium.
-
Staining and Incubation: Add the fluorescent phospholipid probe to the culture medium containing the test compounds at the manufacturer's recommended concentration.
-
Remove the old medium from the cells and add the medium containing the compounds and the fluorescent probe.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
Fixation and Nuclear Staining: After incubation, carefully aspirate the medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with Hoechst 33342 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Imaging and Analysis: Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent probe and Hoechst 33342.
-
Analyze the images using appropriate software to quantify the total fluorescence intensity of the phospholipid probe per cell. Normalize the data to the vehicle control.
-
Figure 4: Experimental Workflow for In Vitro Phospholipidosis Assay.
In Vitro Hepatotoxicity Assay (LDH Release)
This protocol measures the release of lactate dehydrogenase (LDH), a marker of cell membrane damage, to assess cytotoxicity in a liver cell line.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells. LDH activity is measured using a coupled enzymatic reaction that results in the formation of a colored product (formazan), which can be quantified by spectrophotometry.
-
Materials:
-
HepG2 cells
-
Cell culture medium
-
96-well tissue culture plates
-
This compound
-
Positive control for cytotoxicity (e.g., Triton X-100 for maximum LDH release)
-
Vehicle control (DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include wells for untreated cells (spontaneous LDH release), vehicle control, and maximum LDH release (treated with lysis buffer from the kit, such as Triton X-100).
-
Incubation: Incubate the plate for a desired period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control after subtracting the background absorbance.
-
References
Foundational studies on Perhexiline Maleate's therapeutic potential
An In-depth Technical Guide on the Foundational Studies of Perhexiline Maleate's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, developed in the 1970s, is a prophylactic antianginal agent with a unique metabolic mechanism of action.[1][2] Initially used for angina pectoris, its application was later expanded to include hypertrophic cardiomyopathy and chronic heart failure.[1][3] Despite its efficacy, concerns over a narrow therapeutic index and potential for hepatotoxicity and peripheral neuropathy led to a decline in its use.[4] However, a deeper understanding of its pharmacokinetics, particularly its metabolism by the polymorphic enzyme CYP2D6, has enabled its safe reintroduction into clinical practice in some countries, like Australia and New Zealand, through therapeutic drug monitoring. This guide delves into the foundational studies that have illuminated perhexiline's therapeutic potential, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to elucidate its effects.
Mechanism of Action: A Shift in Myocardial Metabolism
Perhexiline's primary therapeutic effect stems from its ability to modulate cardiac energy metabolism. It acts as a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2). These mitochondrial enzymes are crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.
By inhibiting CPT-1 and CPT-2, perhexiline forces a shift in the heart's primary energy source from fatty acid oxidation to glucose and lactate oxidation. This metabolic switch is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This improved myocardial efficiency is particularly beneficial in ischemic conditions, where oxygen supply is limited, thus alleviating the symptoms of angina.
Caption: Perhexiline inhibits CPT-1 and CPT-2, shifting myocardial metabolism.
Table 1: this compound's Inhibition of Carnitine Palmitoyltransferase (CPT)
| Enzyme | Tissue | IC50 (mM) | Type of Inhibition (vs. Palmitoyl-CoA) | Reference |
|---|---|---|---|---|
| CPT-1 | Rat Heart | 0.077 | Competitive | |
| CPT-1 | Rat Liver | 0.148 | Competitive |
| CPT-2 | Rat Heart | 0.079 | - | |
Pharmacokinetics and Metabolism
The clinical use of perhexiline is guided by its pharmacokinetic profile, which exhibits significant inter-individual variability.
-
Absorption and Distribution : Perhexiline is well absorbed from the gastrointestinal tract and is highly protein-bound (>90%). It readily crosses the blood-brain barrier.
-
Metabolism : The primary route of metabolism is hydroxylation by the hepatic enzyme CYP2D6 into cis- and trans-hydroxyperhexiline. The activity of CYP2D6 is genetically determined, leading to different metabolic phenotypes (poor, intermediate, extensive, and ultrarapid metabolizers). Poor metabolizers are at a higher risk of accumulating the drug to toxic levels.
-
Excretion : The metabolites are excreted in urine and feces. The elimination half-life is dose-dependent and can range from 2 to 6 days.
Table 2: Pharmacokinetic Parameters of this compound (Single 300 mg Oral Dose)
| Parameter | Perhexiline | cis-Monohydroxyperhexiline | Reference |
|---|---|---|---|
| Peak Plasma Concentration (ng/mL) | 112 ± 20 | 473 ± 43 | |
| Time to Peak Concentration (hours) | 6.5 ± 2.0 | 7.5 ± 2.0 | |
| Elimination Half-Life (hours) | 12.4 ± 6.1 | 19.9 ± 7.7 |
| Urinary Excretion (% of dose in 5 days) | < 0.3% | 3 - 23% (cis and trans combined) | |
Therapeutic Efficacy: Clinical Studies
Perhexiline has demonstrated efficacy in treating conditions characterized by myocardial ischemia and metabolic inefficiency.
Angina Pectoris
Multiple clinical trials have confirmed perhexiline's effectiveness in reducing the frequency and severity of anginal attacks in patients with refractory angina.
Table 3: Summary of Key Clinical Trials of Perhexiline in Refractory Angina
| Study Design | Number of Patients | Treatment Duration | Key Efficacy Endpoints | Results | Reference |
|---|---|---|---|---|---|
| Randomized, double-blind, placebo-controlled crossover | 17 | - | Anginal frequency, exercise tolerance | 63% of patients responded to perhexiline vs. 18% on placebo (p < 0.05). | |
| Double-blind, placebo-controlled | 20 | - | Exercise tolerance, ST-segment depression | 8.1% increase in exercise tolerance; significant reduction in ST-segment depression. | |
| Double-blind, crossover comparison against placebo | 55 | 12 or 24 weeks | Number of anginal attacks, glyceryl trinitrate consumption | 84% reduction in anginal attacks; 64% reduction in glyceryl trinitrate use. |
| Open-label | 25 | 4 weeks | Number of anginal attacks, nitroglycerin requirement | 80% reduction in anginal attacks and nitroglycerin use (p < 0.0001). | |
Chronic Heart Failure (CHF)
By improving myocardial efficiency, perhexiline has also shown promise as a novel treatment for CHF.
Table 4: Efficacy of Perhexiline in Chronic Heart Failure
| Study Design | Number of Patients | Primary Endpoint | Key Results | Reference |
|---|---|---|---|---|
| Double-blind, randomized, placebo-controlled | 56 (28 perhexiline, 28 placebo) | Peak exercise oxygen consumption (VO2max) | Significant improvement in VO2max, LVEF (24% to 34%), and quality of life. |
| Double-blind, randomized, placebo-controlled (non-ischemic) | 50 (25 perhexiline, 25 placebo) | Myocardial phosphocreatine/ATP ratio | 30% increase in PCr/ATP ratio with perhexiline, indicating improved cardiac energetics. | |
Adverse Effects and Toxicity Mechanisms
The primary limitation to the widespread use of perhexiline is its potential for serious adverse effects, which are strongly correlated with plasma concentrations. The therapeutic range is generally considered to be 150-600 ng/mL.
-
Hepatotoxicity : Elevated liver enzymes are a common adverse effect. In severe cases, it can lead to a form of hepatitis resembling alcoholic hepatitis and potentially liver failure.
-
Peripheral Neuropathy : Numbness, tingling, or pain in the hands and feet can occur due to nerve damage. This is often associated with drug accumulation in patients with slow metabolism.
The cytotoxicity of perhexiline is linked to mitochondrial dysfunction and the induction of apoptosis in hepatic cells. High concentrations can inhibit the mitochondrial respiratory chain, leading to decreased ATP production and cell death. Furthermore, perhexiline has been shown to induce endoplasmic reticulum (ER) stress, which contributes to its hepatotoxicity via the p38 signaling pathway.
References
Methodological & Application
Determining Perhexiline Maleate Dosage in Mouse Models: A Detailed Guide for Researchers
Application Notes and Protocols for Preclinical Research
This document provides detailed application notes and protocols for the determination of Perhexiline Maleate dosage in mouse models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. This guide covers essential aspects from understanding the mechanism of action to detailed experimental procedures for establishing a safe and effective dose.
Introduction to this compound
Perhexiline is a prophylactic antianginal agent that has garnered renewed interest for its potential therapeutic applications in various conditions, including heart failure and certain types of cancer.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial enzyme Carnitine Palmitoyltransferase-1 (CPT1).[1][2] This inhibition leads to a metabolic switch in cells, shifting energy production from fatty acid oxidation to glucose utilization.[1] This metabolic reprogramming can have significant therapeutic implications in diseases where metabolic dysregulation is a key pathological feature.
Mechanism of Action: CPT1 Inhibition
This compound exerts its therapeutic effects by inhibiting CPT1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This inhibition leads to a cascade of downstream effects.
Signaling Pathway of Perhexiline Action
The inhibition of CPT1 by Perhexiline initiates a metabolic shift with significant downstream consequences. The following diagram illustrates the key steps in this pathway.
Caption: Mechanism of Perhexiline action via CPT1 inhibition.
Upstream regulators of CPT1 expression include peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and the coactivator PGC-1. Hormones such as insulin and thyroxine also modulate CPT1 activity. Downstream of CPT1 inhibition, the decrease in fatty acid oxidation and the reciprocal increase in glucose utilization can lead to various cellular outcomes, including improved cardiac efficiency and anti-tumor effects.
Dosage Determination in Mouse Models: Key Considerations
Determining the appropriate dosage of this compound in mouse models is a critical step in preclinical research. The optimal dose should be efficacious while minimizing toxicity. A systematic approach involving dose-ranging studies is essential.
Reported Dosage Ranges
Studies in mouse models have utilized a wide range of this compound doses, from as low as 1 mg/kg to as high as 400 mg/kg, administered via oral gavage or intraperitoneal injection. The selection of a starting dose for a new study should be informed by the specific disease model and the desired therapeutic effect.
Experimental Protocols
The following protocols provide a framework for determining and administering this compound in mouse models.
Protocol 1: Maximum Tolerated Dose (MTD) Study
The MTD is defined as the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.
Objective: To determine the MTD of this compound following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Male and female mice (e.g., C57BL/6), 8-10 weeks old
-
Gavage needles (for oral administration) or syringes with 25-27G needles (for IP injection)
-
Animal scale
-
Cages with appropriate bedding, food, and water
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) in a small group of mice (n=3 per sex).
-
Administer a single dose via the intended route (oral gavage or IP injection).
-
Observe the animals closely for clinical signs of toxicity for the first 4-6 hours and then daily for 14 days.
-
If no toxicity is observed, escalate the dose in a new group of mice. A common dose escalation scheme is the modified Fibonacci sequence (e.g., 10, 20, 40, 80, 160 mg/kg).
-
Continue dose escalation until signs of toxicity are observed. The MTD is the highest dose at which no significant toxicity is seen.
-
Toxicity Assessment:
-
Clinical Observations: Monitor for changes in appearance (piloerection, hunched posture), behavior (lethargy, hyperactivity), and physiological functions (respiratory rate, signs of pain).
-
Body Weight: Record body weight before dosing and daily thereafter. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
Necropsy: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy to look for any visible organ abnormalities.
Protocol 2: Acute Toxicity (LD50) Determination
The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
Objective: To determine the oral and intraperitoneal LD50 of this compound in mice.
Procedure:
-
Follow the initial steps of the MTD protocol for animal acclimatization and dose preparation.
-
Use a sufficient number of dose groups (at least three) to produce a range of mortality rates.
-
Administer a single dose to each group of animals (n=5-10 per sex per group).
-
Observe animals for mortality for at least 14 days.
-
Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).
Protocol 3: Administration of this compound
Oral Gavage:
-
Restrain the mouse firmly by the scruff of the neck.
-
Measure the gavage needle from the corner of the mouth to the last rib to ensure proper insertion length.
-
Gently insert the gavage needle into the esophagus and administer the solution slowly. The maximum volume for oral gavage in mice is typically 10 mL/kg.
Intraperitoneal (IP) Injection:
-
Restrain the mouse and tilt it slightly downwards to move the abdominal organs forward.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
Protocol 4: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Procedure:
-
Administer a single dose of this compound to a group of mice (n=3-5 per time point) via the desired route.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via submandibular or retro-orbital bleeding.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and half-life.
Data Presentation
The following tables summarize key quantitative data for this compound in mouse models.
Table 1: Acute Toxicity of this compound in Mice
| Parameter | Route of Administration | Value (mg/kg) | Reference |
| LD50 | Oral | 2641 | DrugBank |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Note: Mouse-specific data is limited, and rat/human data is often used as a reference)
| Parameter | Route | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Perhexiline | Oral | Human | 300 (single dose) | 112 +/- 20 | 6.5 +/- 2.0 | 12.4 +/- 6.1 | |
| Perhexiline | Oral | Rat | 200 (daily for 8 wks) | N/A | N/A | N/A | |
| B06 (Imidazoline I2 Ligand) | IP | Mouse | 10 | 950 +/- 624 | 0.25 | 5.2 |
Table 3: Recommended Hematology and Clinical Chemistry Panels for Toxicity Assessment in Mice
| Hematology | Clinical Chemistry |
| Red Blood Cell Count (RBC) | Alanine Aminotransferase (ALT) |
| White Blood Cell Count (WBC) | Aspartate Aminotransferase (AST) |
| Hemoglobin (HGB) | Alkaline Phosphatase (ALP) |
| Hematocrit (HCT) | Blood Urea Nitrogen (BUN) |
| Platelet Count (PLT) | Creatinine |
| Differential WBC Count | Total Protein |
| Albumin | |
| Glucose |
Experimental Workflow and Logic Diagrams
Workflow for Dosage Determination
Caption: Workflow for determining this compound dosage.
Conclusion
The determination of an appropriate dosage for this compound in mouse models is a multifaceted process that requires careful planning and execution. By following the protocols and considering the information outlined in these application notes, researchers can establish a safe and effective dosing regimen for their preclinical studies, thereby generating robust and reliable data. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines throughout all experimental procedures.
References
Protocol for dissolving Perhexiline Maleate for in vitro experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perhexiline maleate is a metabolic modulator known for its inhibitory effects on carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2), key enzymes in mitochondrial fatty acid β-oxidation.[1][2][3] This inhibition shifts cellular energy metabolism from fatty acid oxidation towards glucose utilization, a mechanism that has been explored for its therapeutic potential in cardiovascular diseases such as angina pectoris and heart failure.[2] More recently, research has uncovered its role in modulating other cellular pathways, including the inhibition of mTORC1 signaling and the induction of autophagy, as well as the activation of the MAPK signaling cascade.
These diverse mechanisms of action make this compound a valuable tool for in vitro studies across various fields, including cardiovascular research, cancer biology, and metabolic diseases. Proper preparation of this compound solutions is critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the dissolution of this compound for in vitro applications.
Data Presentation: Solubility and Storage
This compound is typically supplied as a white to tan crystalline solid. It exhibits good solubility in organic solvents but is sparingly soluble in aqueous buffers. For in vitro experiments, it is common practice to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in cell culture media or aqueous buffers.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥5 mg/mL to 30 mg/mL | A common solvent for preparing concentrated stock solutions. Some suppliers note that hygroscopic DMSO can reduce solubility and recommend using fresh DMSO. | |
| Ethanol | ~5 mg/mL to 7.87 mg/mL | An alternative organic solvent for stock solution preparation. | |
| Dimethylformamide (DMF) | ~25 mg/mL | Another suitable organic solvent for creating stock solutions. | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | For applications requiring a lower concentration of organic solvent, a pre-dilution in DMSO followed by dilution in PBS is recommended. Aqueous solutions are not stable and should be prepared fresh. | |
| Methanol | Used for stock solution in some in vitro hydroxylation assays. | A final concentration of 0.5% v/v was used in the described experiment. |
Storage of Stock Solutions:
-
Solid Form: Store at -20°C for long-term stability (≥4 years). Some suppliers recommend storage at 2-8°C.
-
In DMSO: Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (FW: 393.56 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.94 mg of this compound.
-
Dissolution: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the calculated volume of fresh DMSO to the tube. For a 10 mM stock solution from 3.94 mg, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: a. Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentrations used in your experiments to minimize freeze-thaw cycles. b. Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C as recommended.
Preparation of Working Solution:
To prepare a working solution, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration directly in the cell culture medium or appropriate aqueous buffer. Mix well by gentle inversion or pipetting before adding to the cells. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Visualization of Signaling Pathways
This compound exerts its effects through multiple signaling pathways. A primary mechanism is the inhibition of Carnitine Palmitoyltransferase (CPT) 1 and 2, which leads to a metabolic shift. Additionally, it has been shown to inhibit mTORC1 signaling and activate the p38 MAPK pathway.
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for preparing this compound solutions.
References
Application Note: Determination of Perhexiline Maleate Purity and Concentration by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline maleate is a piperidine derivative that acts as a metabolic agent, primarily used in the management of severe angina pectoris. It functions by inhibiting carnitine palmitoyltransferase-1 (CPT-1), which shifts myocardial metabolism from fatty acids to glucose, leading to more efficient oxygen utilization. Given its therapeutic importance and potential for toxicity, ensuring the purity and accurate concentration of the bulk drug substance is critical for the safety and efficacy of the final pharmaceutical product. This application note provides a detailed protocol for the determination of this compound purity and its concentration using a robust High-Performance Liquid Chromatography (HPLC) method.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate Perhexiline from its potential impurities and degradation products. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (C18 column) and a polar mobile phase.
-
Purity Determination: The purity of this compound is assessed by the area normalization method. The peak area of each impurity is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Concentration (Assay): The concentration of this compound is determined by comparing the peak area of the analyte in a sample solution to the peak area of a certified reference standard of known concentration (external standard method).
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
-
-
Chemicals and Reagents:
-
This compound Reference Standard (USP or equivalent).
-
This compound sample for analysis.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (H₃PO₄) (AR grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (Phosphate Buffer:Acetonitrile)
-
Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase A: Phosphate Buffer (as prepared above).
-
Mobile Phase B: Acetonitrile.
-
Filter the mobile phase components through a 0.45 µm membrane filter and degas using an ultrasonic bath or online degasser before use.
Standard Solution Preparation (for Assay)
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of Methanol and Water).
-
Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution Preparation (for Purity and Assay)
-
Sample Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.
-
Working Sample Solution (0.1 mg/mL): Pipette 5 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution using Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the Working Standard Solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Presentation
Purity Determination
The purity of this compound is determined by calculating the percentage of each impurity relative to the total peak area.
Calculation:
% Impurity = (Areaimpurity / Areatotal) x 100
Where:
-
Areaimpurity is the peak area of an individual impurity.
-
Areatotal is the sum of the areas of all peaks in the chromatogram.
The purity of this compound is then calculated as:
% Purity = 100 - (% Total Impurities)
Data Presentation: Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 1500 | 0.05 | Impurity A |
| 2 | 8.2 | 3000 | 0.10 | Impurity B |
| 3 | 15.6 | 2980000 | 99.80 | Perhexiline |
| 4 | 21.1 | 2500 | 0.05 | Impurity C |
| Total | 2987000 | 100.00 | ||
| Total Impurities | 0.20 | |||
| Purity | 99.80 |
Concentration (Assay) Determination
The concentration of this compound in the sample is determined using the external standard method.
Calculation:
Concentration (mg/mL) = (Areasample / Areastandard) x Concentrationstandard
Where:
-
Areasample is the peak area of Perhexiline in the sample solution.
-
Areastandard is the average peak area of Perhexiline in the working standard solution.
-
Concentrationstandard is the concentration of the working standard solution (mg/mL).
Assay Calculation:
% Assay = [(Areasample / Areastandard) x (Weightstandard / Dilutionstandard) / (Weightsample / Dilutionsample)] x Puritystandard
Data Presentation: Assay Analysis
| Parameter | Standard | Sample |
| Weight (mg) | 25.1 | 25.0 |
| Dilution (mL) | 250 | 250 |
| Peak Area (average) | 2950000 | 2945000 |
| Concentration (mg/mL) | 0.1004 | 0.1002 |
| Assay (%) | - | 99.8 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship for purity determination of this compound.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Perhexiline Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perhexiline is an anti-anginal agent that has seen limited clinical use due to concerns about hepatotoxicity and neurotoxicity.[1][2] Understanding the cytotoxic profile of Perhexiline Maleate is crucial for its potential repurposing or for the development of safer analogs. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using three common assays: MTS, LDH, and ATP. These assays measure different aspects of cell health, including metabolic activity, membrane integrity, and intracellular energy levels, respectively.
Perhexiline has been shown to induce concentration- and time-dependent cell death in various hepatic cell models, including primary human hepatocytes, HepaRG cells, and the HepG2 cell line.[3] The underlying mechanisms of its toxicity involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as mitochondrial dysfunction.[3][4] Clinically relevant plasma concentrations of perhexiline are typically below 2.16 µM, while adverse effects have been reported at concentrations ranging from 2.59 to 9.65 µM.
Key Cytotoxicity Assays for this compound
MTS Assay: Assessment of Metabolic Activity
The MTS assay is a colorimetric method to assess cell viability based on the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that, when released into the cell culture medium, can be quantified by a coupled enzymatic reaction. This assay is a reliable indicator of necrosis.
ATP Assay: Assessment of Cell Viability
The ATP assay is a highly sensitive method for quantifying viable cells based on the measurement of adenosine triphosphate (ATP), the main energy currency of the cell. Upon cell death, ATP is rapidly degraded. The assay utilizes luciferase to catalyze the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the intracellular ATP concentration.
Data Presentation: In Vitro Cytotoxicity of this compound
The following tables summarize quantitative data from studies investigating the cytotoxic effects of this compound on hepatic cells.
Table 1: Effect of this compound on HepG2 Cell Viability (ATP Assay)
| Exposure Time | Perhexiline (µM) | % Cell Viability (vs. Control) | Reference |
| 2 hours | 5 | ~100% | |
| 10 | ~100% | ||
| 15 | ~90% | ||
| 20 | ~75% | ||
| 25 | ~40% | ||
| 4 hours | 5 | ~100% | |
| 10 | ~95% | ||
| 15 | ~60% | ||
| 20 | ~20% | ||
| 25 | <10% | ||
| 6 hours | 5 | ~100% | |
| 10 | ~80% | ||
| 15 | ~5% | ||
| 20 | <5% | ||
| 25 | <5% | ||
| 24 hours | 2.5 | ~100% | |
| 3.75 | ~90% | ||
| 5 | ~70% | ||
| 6.25 | ~40% | ||
| 7.5 | ~20% | ||
| 8.75 | <10% | ||
| 10 | <10% |
Table 2: Effect of this compound on HepG2 Cell Membrane Integrity (LDH Assay)
| Exposure Time | Perhexiline (µM) | % LDH Release (vs. Max Lysis) | Reference |
| 2 hours | 5 | ~0% | |
| 10 | ~0% | ||
| 15 | ~5% | ||
| 20 | ~10% | ||
| 25 | ~25% | ||
| 4 hours | 5 | ~0% | |
| 10 | ~5% | ||
| 15 | ~20% | ||
| 20 | ~35% | ||
| 25 | ~50% | ||
| 6 hours | 5 | ~5% | |
| 10 | ~42% | ||
| 15 | >60% | ||
| 20 | >60% | ||
| 25 | >60% | ||
| 24 hours | 2.5 | ~0% | |
| 3.75 | ~5% | ||
| 5 | ~10% | ||
| 6.25 | ~20% | ||
| 7.5 | ~30% | ||
| 8.75 | ~40% | ||
| 10 | ~50% |
Table 3: Effect of this compound on HepG2 Metabolic Activity (MTS Assay)
| Exposure Time | Perhexiline (µM) | % Viability (vs. Control) | Reference |
| 2 hours | 5 | ~100% | |
| 10 | ~100% | ||
| 15 | ~95% | ||
| 20 | ~85% | ||
| 25 | ~60% | ||
| 4 hours | 5 | ~100% | |
| 10 | ~98% | ||
| 15 | ~75% | ||
| 20 | ~40% | ||
| 25 | ~20% | ||
| 6 hours | 5 | ~100% | |
| 10 | ~90% | ||
| 15 | ~30% | ||
| 20 | <10% | ||
| 25 | <10% | ||
| 24 hours | 2.5 | ~100% | |
| 3.75 | ~95% | ||
| 5 | ~80% | ||
| 6.25 | ~50% | ||
| 7.5 | ~30% | ||
| 8.75 | ~15% | ||
| 10 | <10% |
Experimental Protocols
Cell Culture and Treatment
For these assays, hepatic cell lines such as HepG2 are commonly used. Cells are seeded at an appropriate density (e.g., 2.5 x 10^5 cells/mL) in 96-well plates and allowed to attach for approximately 24 hours before treatment. This compound is typically dissolved in a suitable solvent like DMSO, and the final concentration of the solvent in the culture medium should not exceed a non-toxic level (e.g., 0.1%).
MTS Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 2, 4, 6, or 24 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.
LDH Assay Protocol
-
Cell Plating and Treatment: Follow the same initial steps as the MTS assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well. This mixture typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.
ATP Assay Protocol
-
Cell Plating and Treatment: Follow the same initial steps as the MTS assay. Use opaque-walled 96-well plates suitable for luminescence measurements.
-
Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for about 30 minutes.
-
ATP Reagent Addition: Add an equal volume of ATP detection reagent (containing luciferase and luciferin) to each well.
-
Incubation: Mix the contents by shaking for a few minutes and then incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
Visualizations
Caption: MTS Assay Experimental Workflow.
Caption: LDH Assay Experimental Workflow.
Caption: ATP Assay Experimental Workflow.
Caption: this compound Cytotoxicity Pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. A mechanism of perhexiline’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Apoptosis in Cells Treated with Perhexiline Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline maleate, a drug originally developed for the treatment of angina, has garnered renewed interest for its potential as an anti-cancer agent.[1][2] Growing evidence suggests that perhexiline can induce apoptosis in various cancer cell lines, making it a candidate for drug repurposing.[2][3][4] The mechanism of action appears to involve the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), which are critical for fatty acid metabolism. This inhibition leads to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and subsequent activation of the intrinsic apoptotic pathway.
These application notes provide detailed protocols for detecting and quantifying apoptosis in cells treated with this compound, utilizing two common and reliable methods: Annexin V staining for detecting early-stage apoptosis and caspase activity assays for monitoring key executioner caspases.
Principles of Apoptosis Detection
Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical events. Two key events are the externalization of phosphatidylserine (PS) and the activation of caspases.
-
Annexin V Staining: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this phospholipid is translocated to the outer leaflet, exposing it to the extracellular environment. Annexin V is a calcium-dependent protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent dye (e.g., FITC), early apoptotic cells can be identified and quantified using flow cytometry or fluorescence microscopy. Propidium Iodide (PI) or other viability dyes are often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3 and -7). These executioner caspases cleave a broad range of cellular substrates, leading to the characteristic features of apoptosis. Caspase-3 and -7 activity can be measured using substrates that contain their specific recognition sequence (e.g., DEVD) linked to a reporter molecule, such as a fluorophore or a luminogenic substrate. The amount of signal generated is directly proportional to the caspase activity in the cell lysate.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of this compound on various cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colorectal Cancer Cell Lines | Colorectal Cancer | ~4 | |
| Breast Cancer Cell Lines | Breast Cancer | 2 - 6 | |
| Various Cancer Cell Lines | Breast, Cervix, Colon, Lung | 3 - 22 |
Table 2: Caspase Activity in Response to this compound Treatment
| Cell Line | Perhexiline Conc. (µM) | Treatment Time | Fold Increase in Caspase-3/7 Activity | Reference |
| HepG2 | 20 | 2 hours | Significant Increase | |
| HepG2 | 20 | 4 hours | Significant Increase | |
| HepG2 | 25 | 2 hours | Further Increase | |
| HepG2 | 20 | - | ~20-fold |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for Annexin V and Caspase assays.
Experimental Protocols
Protocol 1: Annexin V-FITC Apoptosis Assay by Flow Cytometry
This protocol is designed for the detection of early and late-stage apoptosis in cells treated with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates or flasks.
-
Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Combine the culture medium (containing floating apoptotic cells) with the adherent cells to ensure all apoptotic cells are collected.
-
Centrifuge the cell suspension at 300-600 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
-
Cell Staining:
-
Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Data Interpretation:
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol provides a method for quantifying the activity of executioner caspases 3 and 7 in cell lysates.
Materials:
-
Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 Assay)
-
White-walled, 96-well microplates suitable for luminescence measurements
-
Treated and untreated cell populations
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Include wells with medium only to serve as a blank control.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence value of the blank wells (medium only) from all other readings.
-
Calculate the fold increase in caspase-3/7 activity by dividing the net luminescence of the treated samples by the net luminescence of the untreated control.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of this compound. By employing Annexin V staining and caspase activity assays, researchers can effectively characterize and quantify the induction of apoptosis, contributing to a deeper understanding of Perhexiline's potential as a therapeutic agent in oncology and other fields.
References
Application Notes & Protocols: Establishing a Perhexiline Maleate-Resistant Cell Line for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in therapeutic development. Understanding the molecular mechanisms that drive resistance is crucial for creating more effective and durable treatment strategies. Perhexiline maleate is a metabolic modulator known to inhibit carnitine palmitoyltransferase-1 (CPT-1) and -2 (CPT-2), enzymes critical for fatty acid oxidation.[1][2][3][4] This inhibition shifts cellular energy metabolism from fatty acid oxidation towards glucose oxidation.[1] While primarily investigated for cardiovascular conditions, its cytotoxic effects and potential as an anti-cancer agent are of growing interest.
This document provides a comprehensive guide for developing a this compound-resistant cell line. Such a cell line is an invaluable in vitro model for elucidating the adaptive mechanisms that cells employ to evade the cytotoxic effects of perhexiline. These may include alterations in drug influx/efflux, metabolic reprogramming, or changes in signaling pathways related to cell survival and apoptosis. The protocols detailed below cover the initial characterization of the parental cell line's sensitivity to this compound, the long-term dose-escalation strategy to induce resistance, and the subsequent validation and characterization of the resistant phenotype.
Data Presentation
Table 1: Determination of this compound IC50 in Parental Cell Line
| Cell Line | Treatment Duration (hours) | IC50 (µM) [Hypothetical] | 95% Confidence Interval [Hypothetical] |
| Parental (e.g., HepG2) | 24 | 15.2 | 13.8 - 16.7 |
| Parental (e.g., HepG2) | 48 | 10.5 | 9.2 - 11.9 |
| Parental (e.g., HepG2) | 72 | 7.8 | 6.9 - 8.8 |
Table 2: Comparison of Parental vs. Perhexiline-Resistant Cell Line Characteristics
| Characteristic | Parental Cell Line | Perhexiline-Resistant Cell Line | Fold Resistance [Hypothetical] |
| IC50 (48h, µM) | 10.5 | 126.0 | 12 |
| Cell Viability at 10 µM Perhexiline (%) | 52% | 95% | - |
| Relative Expression of ABCB1 (MDR1) mRNA | 1.0 | 8.5 | 8.5 |
| Relative P-glycoprotein Expression (Western Blot) | 1.0 | 6.2 | 6.2 |
Experimental Protocols
Protocol for Determination of IC50 of this compound using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Parental cell line (e.g., HepG2)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells from the exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve with the log of the drug concentration on the x-axis and the percentage of cell viability on the y-axis. Determine the IC50 value using non-linear regression analysis.
Protocol for Generating a this compound-Resistant Cell Line
This protocol uses a dose-escalation method to gradually select for cells that can survive and proliferate in the presence of increasing concentrations of this compound. This process can take 6-12 months or longer.
Materials:
-
Parental cell line
-
Complete culture medium
-
This compound stock solution
-
Culture flasks (T25 or T75)
-
Liquid nitrogen for cell stock cryopreservation
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20, as determined from the initial IC50 experiments.
-
Monitoring and Maintenance: Closely monitor the cells. Initially, a significant amount of cell death is expected. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Passaging: When the surviving cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the culture medium.
-
Dose Escalation: Once the cells have a stable growth rate and morphology at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound. A gradual increase of 1.5 to 2-fold is recommended.
-
Iterative Process: Repeat steps 2-4, gradually increasing the drug concentration over several months. If at any point there is excessive cell death (over 50%), reduce the concentration to the previous tolerated level and allow the cells to recover before attempting to increase the dose again.
-
Cryopreservation: At each successful stage of dose escalation, it is crucial to freeze aliquots of the cells. This creates a backup of the cell line at different stages of resistance development.
-
Establishment of the Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50).
-
Stability Check: To confirm that the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant line should retain its high IC50 value.
Protocol for Western Blot Analysis of Drug Resistance Markers
This protocol can be used to analyze the expression of proteins associated with drug resistance, such as P-glycoprotein (MDR1/ABCB1).
Materials:
-
Parental and resistant cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-glycoprotein, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells by adding 1X SDS sample buffer and sonicate to shear DNA. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein from parental and resistant cell lysates onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-glycoprotein) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target protein to a loading control like β-actin to compare expression levels between parental and resistant cells.
Protocol for Quantitative RT-PCR (qPCR) Analysis of Drug Transporter Gene Expression
This protocol measures the mRNA expression levels of genes that may be involved in drug resistance, such as ABC transporters.
Materials:
-
Parental and resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both parental and resistant cell lines using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for the target and housekeeping genes in both parental and resistant cells. Calculate the relative gene expression in the resistant cells compared to the parental cells using the ΔΔCt method.
Mandatory Visualizations
Caption: Workflow for establishing a this compound-resistant cell line.
References
Application of Perhexiline Maleate in 3D Spheroid and Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline maleate, a drug historically used for angina, is gaining significant attention in oncology research for its potent anti-cancer properties.[1][2] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in mitochondrial fatty acid oxidation (FAO).[1] By blocking FAO, perhexiline disrupts the metabolic plasticity that cancer cells, particularly those in the complex microenvironment of 3D structures like spheroids and organoids, rely on for survival and proliferation.[1][3]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery as they more accurately mimic the in vivo environment of tumors compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid and organoid cultures, summarizing key quantitative data and experimental methodologies.
Mechanism of Action
This compound's anti-cancer effects are primarily attributed to its inhibition of CPT1 and CPT2, which blocks the transport of long-chain fatty acids into the mitochondria for β-oxidation. This disruption of fatty acid oxidation leads to several downstream consequences for cancer cells:
-
Energy Depletion: Reduced FAO limits the production of ATP, the primary energy currency of the cell.
-
Metabolic Shift: The inhibition of FAO can force a metabolic shift, potentially making cancer cells more vulnerable to other metabolic inhibitors or standard chemotherapeutics.
-
Induction of Apoptosis: The energy stress and accumulation of toxic lipid intermediates can trigger programmed cell death, or apoptosis.
Recent studies in pancreatic ductal adenocarcinoma organoids have also revealed that this compound can inhibit the sterol regulatory element-binding protein 2 (SREBP2), a key regulator of cholesterol synthesis. This suggests a broader metabolic impact of the drug beyond FAO inhibition.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cancer cell lines in 2D and 3D culture models.
| Cell Line | Culture Type | IC50 (µM) | Observations | Reference |
| HT29 (Colorectal) | Monolayer | ~4 | Reduced cell viability | |
| SW620 (Colorectal) | Monolayer | ~4 | Reduced cell viability | |
| HCT116 (Colorectal) | Monolayer | ~4.5 - 8 | Reduced cell viability | |
| HT29 (Colorectal) | Spheroid | Not specified | Increased caspase 3/7 activation and loss of spheroid integrity at ≥6 µM | |
| Patient-Derived (Colorectal) | Organoid | Not specified | Significantly reduced viability at clinically relevant concentrations | |
| Pancreatic (KRAS-G12D) | Organoid | Not specified | Stopped growth and in some cases destroyed the organoids |
Table 1: Summary of this compound Efficacy in Cancer Models.
Experimental Protocols
Protocol 1: Spheroid Formation and Treatment with this compound
This protocol describes the generation of cancer cell spheroids and subsequent treatment with this compound to assess its effect on spheroid growth and viability.
Materials:
-
Cancer cell line of choice (e.g., HT29, SW620)
-
Complete cell culture medium
-
Ultra-low attachment round-bottom 96-well plates
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in complete medium to a concentration of 1 x 10^4 to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A starting concentration range of 1 µM to 25 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (typically 100 µL).
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Protocol 2: Patient-Derived Organoid Culture and Drug Treatment
This protocol outlines the general steps for culturing patient-derived organoids and assessing the efficacy of this compound.
Materials:
-
Patient-derived organoid culture
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium
-
This compound
-
Cell recovery solution
-
Reagents for viability or apoptosis assays
Procedure:
-
Organoid Plating:
-
Thaw and culture patient-derived organoids according to established protocols.
-
Mechanically or enzymatically dissociate organoids into small fragments.
-
Resuspend organoid fragments in basement membrane matrix and plate as droplets in a multi-well plate.
-
Allow the matrix to polymerize at 37°C, then add organoid growth medium.
-
-
This compound Treatment:
-
After organoids have formed and stabilized (typically 3-5 days), replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the chosen treatment period, refreshing the medium with the drug every 2-3 days.
-
-
Endpoint Analysis:
-
Viability Assay: At the end of the treatment, assess organoid viability using an appropriate assay such as CellTiter-Glo® 3D.
-
Imaging: Capture brightfield or fluorescence images to assess changes in organoid morphology and size.
-
Apoptosis Assay: Harvest organoids from the matrix using a cell recovery solution. Dissociate into single cells and perform an apoptosis assay (see Protocol 3).
-
Protocol 3: Apoptosis Assessment in 3D Cultures by Annexin V Staining
This protocol describes the detection of apoptosis in spheroids or organoids treated with this compound using flow cytometry.
Materials:
-
Treated spheroids or organoids
-
Cell recovery solution (for organoids)
-
Trypsin or other dissociation reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Spheroids: Collect spheroids from each well and wash with PBS. Dissociate into single cells using trypsin or a gentle cell dissociation reagent.
-
Organoids: Harvest organoids from the basement membrane matrix using a cell recovery solution. Wash with PBS and then dissociate into single cells.
-
-
Cell Staining:
-
Wash the single-cell suspension with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
References
Application Notes and Protocols for Studying Perhexiline Maleate in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline maleate is a metabolic modulator that inhibits carnitine palmitoyltransferase-1 (CPT-1) and CPT-2, key enzymes in mitochondrial fatty acid oxidation.[1][2][3] This inhibition shifts cellular energy metabolism from fatty acid oxidation towards glucose oxidation, a process that is more oxygen-efficient.[1][3] While historically used as an antianginal agent for cardiovascular conditions like angina pectoris and hypertrophic cardiomyopathy, recent preclinical evidence highlights its potential as an anti-cancer agent, both as a monotherapy and in combination with conventional cytotoxic drugs.
These application notes provide a framework for the experimental study of this compound in combination therapies. The protocols outlined below are designed to assess the synergistic or additive effects of Perhexiline with other therapeutic agents and to elucidate the underlying molecular mechanisms.
Mechanism of Action
Perhexiline's primary mechanism of action is the inhibition of CPT-1 and CPT-2, which reduces the transport of long-chain fatty acids into the mitochondria for β-oxidation. This metabolic shift has therapeutic implications in both cardiovascular diseases and oncology. In cancer cells, which often exhibit metabolic plasticity, targeting fatty acid metabolism can induce mitochondrial dysfunction and apoptosis. Studies have shown that Perhexiline can induce apoptosis in cancer cells through the activation of caspase-3/7.
Furthermore, Perhexiline has been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival, including the mTORC1 and MAPK pathways. Its ability to induce endoplasmic reticulum (ER) stress and activate the p38 and JNK signaling pathways further contributes to its cytotoxic effects in cancer cells.
Data Presentation: Efficacy of this compound in Combination Therapy
The following tables summarize representative data from preclinical studies investigating the efficacy of this compound in combination with other therapeutic agents.
Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents in Cancer Cell Lines
| Cancer Cell Line | Combination Agent | Perhexiline Conc. (µM) | Combination Agent Conc. | Effect | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Gemcitabine | 5 | 1 nM | Synergistic cell death | |
| Epithelial Ovarian Cancer | Cisplatin | Not Specified | Not Specified | Synergistic inhibition of tumor growth | |
| Neuroblastoma (SH-SY5Y) | Cisplatin | 0.01 | Not Specified | Synergistic cytotoxic effect | |
| Doxorubicin-Resistant Breast Cancer (MCF-7/ADR) | Doxorubicin | Not Specified | Not Specified | Re-sensitization to Doxorubicin | |
| Prostate Cancer (22Rv1) | Enzalutamide | Not Specified | Not Specified | Significant decrease in cell growth |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Cancer Model | Combination Agent | Perhexiline Dosage | Combination Agent Dosage | Outcome | Reference |
| Pancreatic Cancer Xenograft | Gemcitabine | Not Specified | Not Specified | Complete tumor regression | |
| Epithelial Ovarian Cancer Xenograft | Cisplatin | Not Specified | Not Specified | Markedly reduced tumor growth | |
| Neuroblastoma Xenograft | Cisplatin | Not Specified | Not Specified | More effective inhibition of tumor growth and prolonged survival | |
| Glioblastoma Mouse Model | Monotherapy | 80 mg/kg (oral) | N/A | Reduced tumor size and improved overall survival |
Experimental Protocols
Cell Viability Assays
a. MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound, the combination agent, or the combination of both for 48-72 hours. Include a vehicle-treated control group.
-
After the incubation period, add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b. Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of cell number.
Protocol:
-
Seed cells in a 96-well plate and treat as described in the MTT assay protocol.
-
After treatment, fix the cells with 10% neutral buffered formalin for 30 minutes.
-
Stain the cells with 1% (w/v) crystal violet solution for 10 minutes.
-
Wash the plate with running distilled water and allow it to air-dry.
-
Solubilize the stain and measure the absorbance at a wavelength between 550 and 590 nm.
Synergy Analysis
To determine if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect, methods such as isobolographic analysis or the Combination Index (CI) can be used.
Protocol (Combination Index Method):
-
Determine the IC50 values (the concentration that inhibits 50% of cell growth) for this compound and the combination agent individually using a cell viability assay.
-
Treat cells with a series of concentrations of both drugs, alone and in combination, at a constant ratio (e.g., based on their IC50 values).
-
Measure the fraction of cells affected (Fa) at each dose combination using a cell viability assay.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways such as mTOR and MAPK.
Protocol:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein (typically 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-p38, total p38) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Experimental workflow for synergy analysis.
This compound mechanism of action.
General workflow for Western Blot analysis.
References
- 1. Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining the antianginal drug perhexiline with chemotherapy induces complete pancreatic cancer regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Perhexiline Maleate Efficacy in Preclinical Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline maleate, a drug originally developed for angina, is gaining attention for its potential as an anti-cancer agent.[1][2] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid metabolism, a pathway often upregulated in cancer cells to meet their high energy demands.[1][3] Preclinical studies using cancer xenograft models have demonstrated the efficacy of this compound in inhibiting tumor growth, both as a monotherapy and in combination with existing chemotherapeutics.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical cancer xenograft models, covering experimental design, data interpretation, and key molecular analyses.
Introduction
Cancer cells exhibit significant metabolic plasticity, often relying on fatty acid oxidation (FAO) for survival and proliferation. This compound's ability to inhibit CPT1/2 disrupts this crucial metabolic pathway, leading to decreased ATP production, increased reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells. Beyond its effects on FAO, perhexiline has been shown to modulate key signaling pathways involved in cancer progression, including the mTORC1 and AMPK pathways. This document outlines standardized procedures for testing the anti-tumor activity of this compound in vivo, providing a framework for reproducible and robust preclinical studies.
Data Presentation: Summary of this compound Efficacy in Preclinical Xenograft Models
The following tables summarize quantitative data from published preclinical studies on the efficacy of this compound in various cancer xenograft models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Breast Cancer | MDA-MB-468 | SCID | 400 mg/kg | Intragastric | 4 weeks (5 days/week) | Significantly inhibited tumor growth; Decreased HER3 activation. | |
| Glioblastoma | MES83 | - | 80 mg/kg | Oral gavage | - | Significant reduction in tumor size; Improved overall survival. | |
| Pancreatic Ductal Adenocarcinoma | Human organoid models | - | - | - | - | Inhibited the growth of KRAS-G12D-mutated organoids. |
| Cancer Cell Line | IC50 (µmol/L) |
| Breast, cervix, colon, lung (various) | 3 - 22 |
| Breast (multiple) | 2 - 6 |
Experimental Protocols
This compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in a small volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
For oral administration, the this compound solution in DMSO can be further diluted with sterile saline to the final desired concentration.
-
For intraperitoneal injection, ensure the final concentration of DMSO is non-toxic to the animals (typically below 10%). Dilute the DMSO stock solution with sterile PBS to achieve the desired final concentration of this compound.
-
Prepare fresh solutions on the day of administration.
Subcutaneous Cancer Xenograft Model Establishment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., Nude, SCID, NSG), 4-6 weeks old
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer and Trypan Blue
-
Matrigel (optional)
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Protocol:
-
Cell Preparation:
-
Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^6 to 10x10^7 cells per 100-200 µL. Keep the cell suspension on ice.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >90%.
-
-
Animal Preparation and Cell Implantation:
-
Allow mice to acclimate for at least one week before the procedure.
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring and Drug Administration
Materials:
-
Digital calipers
-
Animal scale
-
Prepared this compound solution
-
Appropriate gavage needles or injection syringes
Protocol:
-
Tumor Measurement:
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2 .
-
Record the body weight of each mouse at the same time as tumor measurements to monitor for toxicity.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control according to the planned dosage and schedule (e.g., daily oral gavage).
-
Tissue Harvesting and Processing
Materials:
-
Surgical instruments (scissors, forceps)
-
10% neutral buffered formalin
-
Liquid nitrogen
-
Cryovials
-
PBS
Protocol:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and measure their final weight and volume.
-
For histological analysis, fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol before paraffin embedding.
-
For molecular analysis (Western blot, etc.), snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
Necrotic tissue should be removed before processing.
Immunohistochemistry (IHC) for Protein Expression Analysis
Materials:
-
Paraffin-embedded tumor sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-p-AMPK, anti-p-mTOR)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by incubating slides in antigen retrieval buffer in a steamer or water bath at 95-100°C for 20-30 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody at the appropriate dilution overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 30 minutes.
-
Wash and incubate with streptavidin-HRP for 30 minutes.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Western Blot for Signaling Pathway Analysis
Materials:
-
Snap-frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Sonicator or homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CPT1, anti-p-AMPK, anti-mTORC1)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Sonicate the lysate to shear DNA and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash and detect the signal using an ECL substrate and an imaging system.
-
Apoptosis Detection by TUNEL Assay
Materials:
-
Paraffin-embedded tumor sections
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate with Proteinase K to retrieve the antigenic sites.
-
Permeabilize the cells according to the kit manufacturer's instructions.
-
Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Wash the sections and analyze under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
Mandatory Visualizations
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Long-Term Perhexiline Maleate Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of Perhexiline Maleate in preclinical animal studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of this drug over extended periods.
Introduction
Perhexiline is a metabolic modulator that shifts myocardial substrate utilization from fatty acids to glucose by inhibiting carnitine palmitoyltransferase-1 (CPT-1). This mechanism of action enhances cardiac efficiency and has shown therapeutic potential in conditions such as chronic heart failure and hypertrophic cardiomyopathy. However, its narrow therapeutic index and potential for hepatotoxicity and neurotoxicity necessitate careful dose management and monitoring in long-term studies. These protocols are designed to provide a framework for conducting such studies in rodent models.
Mechanism of Action
Perhexiline's primary mechanism of action is the inhibition of CPT-1, a key enzyme in the mitochondrial uptake of long-chain fatty acids. This leads to a metabolic switch towards glucose oxidation for energy production in the myocardium.
-
Cardiac Metabolism Shift: By inhibiting CPT-1, perhexiline reduces the reliance of the heart on fatty acid oxidation, which is less oxygen-efficient than glucose metabolism. This shift can be beneficial in ischemic conditions.
-
Cellular Toxicity: At high concentrations, perhexiline has been shown to induce endoplasmic reticulum (ER) stress, which can trigger apoptotic pathways and contribute to hepatotoxicity. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is implicated in this process.[1]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of perhexiline.
Table 1: Pharmacokinetic Parameters of Perhexiline
| Species | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Route of Administration | Study Duration | Reference |
| Human | 300 mg (single dose) | 112 ± 20 | 6.5 ± 2.0 | 12.4 ± 6.1 | Oral | Single Dose | [2] |
| Human | 100-400 mg/day | 720-2680 (toxic) | - | - | Oral | 8.8 ± 1.7 months | [3] |
| Human | Dose-adjusted | <600 (therapeutic) | - | - | Oral | 12.4 ± 2.6 months | [3] |
| Rat | 10 mg/kg (single dose) | - | - | - | Oral | Single Dose | [4] |
| Mouse | Fed in diet | 510 ± 280 | - | - | Oral (in feed) | 4 weeks |
Table 2: Efficacy Data in Animal Models of Cardiac Disease
| Animal Model | Treatment | Duration | Key Efficacy Endpoints | Results | Reference |
| Mouse (Hypertrophic Cardiomyopathy) | Perhexiline | 6 weeks | Echocardiographic parameters | Partial improvement in some hypertrophic parameters | |
| Mouse (Peripartum Cardiomyopathy) | Perhexiline + Isoproterenol | 1 pregnancy | Left ventricular function (Fractional Shortening) | Attenuated worsening of LV function (19 ± 4% vs. 11 ± 5% in control) |
Table 3: Human Clinical Efficacy Data in Heart Failure
| Study Population | Treatment | Duration | Key Efficacy Endpoints | Results | Reference |
| Chronic Heart Failure | Perhexiline | 3 months | Left Ventricular Ejection Fraction (LVEF) | Increase from 24 ± 1% to 34 ± 2% | |
| Chronic Heart Failure | Perhexiline | 3 months | Peak Exercise Oxygen Consumption (VO2max) | Increase from 16.1 ± 0.6 to 18.8 ± 1.1 mL/kg/min | |
| Dilated Cardiomyopathy | Perhexiline (200 mg) | 1 month | Myocardial Phosphocreatine/ATP Ratio | 30% increase |
Experimental Protocols
The following are detailed protocols for long-term this compound administration in rodents.
Long-Term Oral Gavage Study in Rats (90-Day)
This protocol is based on general guidelines for repeated-dose oral toxicity studies.
Objective: To assess the systemic toxicity of this compound following daily oral administration to rats for 90 days.
Materials:
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This compound
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Vehicle (e.g., 0.5% methylcellulose in sterile water)
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Sprague-Dawley or Wistar rats (young adults, equal numbers of males and females)
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Oral gavage needles
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Standard laboratory animal diet and water
-
Equipment for clinical observations, blood collection, and euthanasia
Experimental Workflow:
Procedure:
-
Acclimatization: House animals in standard conditions for at least 5 days prior to the start of the study.
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5 mL/kg).
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 5 mg/kg/day)
-
Group 3: Mid dose (e.g., 15 mg/kg/day)
-
Group 4: High dose (e.g., 50 mg/kg/day)
-
Dose selection should be based on available acute toxicity data and pilot studies. A 5-day pretreatment regimen of 20 mg/kg/day in rats has been shown to produce therapeutic plasma concentrations.
-
-
Administration: Administer the designated dose or vehicle daily by oral gavage for 90 consecutive days. Adjust the volume administered based on the most recent body weight.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity (e.g., changes in behavior, appearance, etc.).
-
Weekly: Record body weight and food consumption.
-
Periodic Blood Sampling: Collect blood samples (e.g., at day 30, 60, and 90) for hematology and clinical chemistry analysis. Key parameters include liver enzymes (ALT, AST), bilirubin, and renal function markers (BUN, creatinine).
-
-
Terminal Procedures: At the end of the 90-day period, euthanize the animals.
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Collect blood for terminal hematology, clinical chemistry, and determination of perhexiline plasma concentration.
-
Perform a complete necropsy.
-
Collect and weigh major organs (liver, kidneys, heart, etc.).
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Preserve organs in 10% neutral buffered formalin for histopathological examination.
-
-
Histopathology: Process, section, and stain tissues (e.g., with Hematoxylin and Eosin). A veterinary pathologist should perform a microscopic examination. A semi-quantitative scoring system can be used to evaluate the severity of any observed lesions.
Continuous Infusion via Osmotic Pump in Mice (4-6 Weeks)
This method is suitable for maintaining steady-state plasma concentrations of perhexiline.
Objective: To evaluate the effects of continuous perhexiline administration on a specific physiological or pathological endpoint.
Materials:
-
This compound
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Vehicle suitable for osmotic pumps (e.g., polyethylene glycol, sterile saline)
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Osmotic pumps (e.g., Alzet) with appropriate duration and flow rate
-
Surgical instruments for pump implantation
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Anesthetics and analgesics
-
C57BL/6 mice or other appropriate strain
Experimental Workflow:
Procedure:
-
Pump Preparation: Fill osmotic pumps with the perhexiline solution or vehicle according to the manufacturer's instructions. Prime the pumps if necessary.
-
Surgical Implantation:
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Anesthetize the mouse.
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Make a small subcutaneous incision on the back.
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Create a subcutaneous pocket and insert the osmotic pump.
-
Close the incision with sutures or wound clips.
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Administer post-operative analgesia.
-
-
Post-operative Care: Monitor the animals for recovery from surgery and for any signs of distress.
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Experimental Period: House the animals for the duration of the pump's activity (e.g., 4-6 weeks).
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Monitoring: Perform non-invasive monitoring as required by the study design (e.g., echocardiography, behavioral tests).
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Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for analysis (e.g., heart for histology or molecular analysis, blood for plasma drug concentration).
Safety and Monitoring
Long-term perhexiline treatment requires diligent safety monitoring due to its potential for toxicity.
Table 4: Monitoring Parameters for Long-Term Perhexiline Studies
| Parameter | Frequency | Rationale |
| Clinical Signs | Daily | To detect any overt signs of toxicity, such as lethargy, weight loss, or neurological symptoms. |
| Body Weight | Weekly | A sensitive indicator of general health and potential toxicity. |
| Food and Water Consumption | Weekly | Changes can indicate adverse effects. |
| Hematology | Monthly | To assess for any drug-induced changes in blood cell counts. |
| Clinical Chemistry | Monthly | Crucial for monitoring liver function (ALT, AST, bilirubin) and kidney function (BUN, creatinine). |
| Perhexiline Plasma Concentration | At steady state and termination | To correlate drug exposure with efficacy and toxicity findings. The therapeutic range in humans is 150-600 ng/mL. |
| Histopathology | At termination | To identify any microscopic changes in target organs, particularly the liver and peripheral nerves. |
Histopathological Scoring: For liver tissue, a semi-quantitative scoring system can be employed to assess the degree of steatosis, inflammation, and fibrosis. Similarly, peripheral nerve tissue can be evaluated for signs of demyelination or axonal degeneration.
Conclusion
The protocols outlined in these application notes provide a foundation for conducting long-term studies with this compound in animal models. Given the drug's narrow therapeutic window, careful dose selection and comprehensive safety monitoring are paramount to obtaining meaningful and reproducible results. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant institutional animal care and use committee guidelines.
References
- 1. A mechanism of perhexiline’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further studies on the pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Perhexiline Maleate-Induced Hepatotoxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating perhexiline maleate-induced hepatotoxicity in in vitro cell culture models.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity data between experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug concentration or incubation time. 3. Cell line instability or high passage number.[1] 4. Contamination of cell cultures. | 1. Ensure precise and consistent cell counting and seeding. 2. Prepare fresh drug solutions for each experiment and use calibrated pipettes. Double-check incubation times. 3. Use cells within a consistent and low passage number range.[1] Regularly check cell morphology. 4. Routinely test for mycoplasma and other contaminants. |
| No significant cytotoxicity observed at expected concentrations. | 1. The chosen cell line may be less sensitive to perhexiline.[1][2] 2. Sub-optimal assay sensitivity. 3. Rapid metabolism of perhexiline by the cell line.[3] | 1. Consider using more sensitive cell lines like primary human hepatocytes or HepaRG cells. 2. Use a more sensitive cytotoxicity assay. For instance, ATP assays have shown greater sensitivity than MTS or LDH assays for perhexiline. 3. If using a cell line with high metabolic capacity (e.g., those overexpressing CYP2D6), consider the impact of metabolism on the parent compound's concentration. |
| Unexpected cell morphology changes unrelated to apoptosis or necrosis. | 1. Perhexiline can induce phospholipidosis, leading to the formation of myeloid bodies. 2. Drug precipitation at high concentrations. | 1. This is a known effect of perhexiline. Consider using specific assays to detect phospholipidosis, such as staining with fluorescent dyes that accumulate in lysosomes. 2. Visually inspect the culture medium for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent system. |
| Difficulty in interpreting mitochondrial dysfunction assays. | 1. Inappropriate assay timing. 2. Cell culture medium composition affecting mitochondrial respiration. | 1. Assess mitochondrial function at multiple time points, as perhexiline can induce these changes at both early (4h) and later (24h) time points. 2. For assessing reliance on oxidative phosphorylation, compare cytotoxicity in glucose-rich medium versus galactose-supplemented medium. Cells grown in galactose are more sensitive to mitochondrial toxicants. |
Frequently Asked Questions (FAQs)
General Questions
What are the primary mechanisms of this compound-induced hepatotoxicity in cell culture?
This compound induces hepatotoxicity through several key mechanisms:
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Mitochondrial Dysfunction: It impairs mitochondrial function by inhibiting respiratory chain complexes, particularly Complexes IV and V, leading to decreased ATP production and loss of mitochondrial membrane potential.
-
Apoptosis: Perhexiline triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, evidenced by the activation of caspases 3, 7, and 9.
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Endoplasmic Reticulum (ER) Stress: It causes ER stress, leading to the unfolded protein response (UPR) and activation of pro-apoptotic pathways involving ATF4 and CHOP.
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Phospholipidosis: As a cationic amphiphilic drug, perhexiline can accumulate in lysosomes and cause an increase in phospholipids.
Which cell lines are suitable for studying perhexiline hepatotoxicity?
Several hepatic cell models can be used, each with its own advantages and limitations:
-
Primary Human Hepatocytes: Considered the gold standard as they most closely represent in vivo liver physiology. However, they are limited by availability, cost, and inter-donor variability.
-
HepaRG Cells: A human progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells, exhibiting good metabolic capacity.
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HepG2 Cells: A human hepatoma cell line that is widely used due to its ease of culture. However, it has lower metabolic enzyme activity compared to primary hepatocytes and HepaRG cells.
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CYP2D6-Overexpressing HepG2 Cells: These are useful for studying the role of metabolism in perhexiline toxicity, as CYP2D6 is the primary enzyme responsible for its metabolism.
Experimental Design & Protocols
What is a typical concentration range and exposure time for inducing cytotoxicity with this compound?
Concentrations ranging from 5 µM to 25 µM are commonly used to induce cytotoxicity in hepatic cell lines. Significant cytotoxic effects are typically observed within 4 to 24 hours of exposure. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model and endpoint.
How does the metabolic phenotype of the cells, particularly CYP2D6 activity, influence perhexiline-induced toxicity?
The cytotoxicity of perhexiline is significantly influenced by its metabolism, primarily by the cytochrome P450 enzyme CYP2D6.
-
Poor Metabolizers: Cells with low or no CYP2D6 activity show increased sensitivity to perhexiline, as the parent compound accumulates to toxic levels. This mirrors clinical observations where patients who are poor CYP2D6 metabolizers are at a higher risk of toxicity.
-
Extensive Metabolizers: Cells with high CYP2D6 activity can metabolize perhexiline to less toxic metabolites, thus showing reduced cytotoxicity.
What are the key signaling pathways involved in perhexiline-induced hepatotoxicity?
The primary signaling pathways implicated are:
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p38 MAPK Pathway: Activation of the p38 signaling pathway contributes to perhexiline-induced apoptosis and cell death. Inhibition of p38 has been shown to attenuate perhexiline's cytotoxic effects.
-
JNK Pathway: The JNK signaling pathway is also activated by perhexiline treatment, although its role in cytotoxicity may be less pronounced than that of p38.
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ER Stress Pathway: Perhexiline activates the unfolded protein response (UPR) pathway, leading to the upregulation of ER stress markers like ATF4 and CHOP, which can trigger apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound in Different Hepatic Cell Lines (4-hour exposure)
| Cell Line | Concentration (µM) | LDH Release (% of control) | Reference |
| Primary Human Hepatocytes | 20 | 39.6% | |
| 25 | 47.3% | ||
| HepaRG | 25 | ~40% | |
| HepG2 | 25 | 55.0% |
Table 2: Effect of this compound on Cellular ATP Levels in HepG2 Cells
| Exposure Time | Concentration (µM) | Cellular ATP (% of control) | Reference |
| 4 hours | 5 | ~80% | |
| 10 | ~60% | ||
| 15 | ~40% | ||
| 20 | ~20% | ||
| 25 | ~10% | ||
| 6 hours | 5 | ~60% | |
| 10 | ~30% | ||
| 15 | ~15% | ||
| 20 | ~10% | ||
| 25 | ~5% |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding: Seed hepatic cells (e.g., HepG2, HepaRG, or primary human hepatocytes) in a 96-well plate at a density of 2.5 x 10^5 cells/mL in 100 µL of culture medium. Incubate for approximately 24 hours.
-
Drug Treatment: Expose the cells to various concentrations of this compound (e.g., 5, 10, 15, 20, 25 µM) for the desired duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
-
LDH Measurement: After incubation, measure the LDH released into the culture medium according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Cellular ATP Content Assay
-
Cell Seeding: Seed cells in a 96-well plate as described for the LDH assay.
-
Drug Treatment: Treat the cells with this compound at the desired concentrations and for the specified time (e.g., 2, 4, or 6 hours).
-
ATP Measurement: Following treatment, measure the intracellular ATP levels using a commercial ATP luminescence-based assay kit as per the manufacturer's protocol.
-
Data Analysis: Express the results as a percentage of the ATP level in vehicle-treated control cells.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described above.
-
Caspase Activity Measurement: After the treatment period (e.g., 2 or 4 hours), measure the activity of caspases-3 and -7 using a luminogenic or fluorogenic substrate-based assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the caspase activity to the number of viable cells or protein concentration and express the results as a fold change relative to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathways in perhexiline-induced hepatotoxicity.
Caption: Experimental workflow for assessing hepatotoxicity.
References
- 1. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism of perhexiline’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Perhexiline Maleate experiments
Welcome to the technical support center for Perhexiline Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
In Vitro Assays
Question: Why am I observing high variability in my cell viability (e.g., MTT, CellTiter-Glo®) assay results between replicates?
Answer: High variability in cell viability assays can stem from several factors related to both the compound and the experimental technique.
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture medium.[1] Visually inspect for any precipitation after adding the compound to the wells. It is also not recommended to store aqueous solutions of this compound for more than a day.[1]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Incomplete Reagent Mixing: Ensure gentle but thorough mixing after adding the viability assay reagent to avoid bubbles and ensure uniform signal generation.
Question: My cell viability results are not dose-dependent, or I am observing a "hook effect" (decreased effect at higher concentrations). What is happening?
Answer: A non-linear dose-response or a hook effect can be perplexing. Here are potential causes:
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Compound Precipitation at High Concentrations: As a lipophilic molecule, this compound can precipitate at high concentrations in aqueous media, reducing its effective concentration and leading to a plateau or drop in effect.
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Off-Target Effects: At very high concentrations, off-target effects that counteract the primary cytotoxic mechanism could become apparent.
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Assay Interference: High concentrations of a compound can sometimes interfere with the chemistry of the viability assay itself. Consider running a cell-free control with the compound and the assay reagent to check for direct interference.
Question: I am seeing significant differences in this compound's potency (IC50) between different cell lines. Why is this the case?
Answer: The potency of this compound can vary significantly across different cell lines due to their inherent biological differences.
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Metabolic Capacity (CYP2D6 Expression): The primary route of Perhexiline metabolism is via the CYP2D6 enzyme.[2] Cell lines with higher expression of CYP2D6 will metabolize Perhexiline more rapidly, potentially reducing its cytotoxic effects and leading to a higher IC50.[2] Conversely, cells with low or no CYP2D6 expression will be more sensitive.
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Dependence on Fatty Acid Oxidation: Perhexiline's primary mechanism is the inhibition of carnitine palmitoyltransferase (CPT), which blocks fatty acid oxidation.[3] Cell lines that are more reliant on fatty acid metabolism for energy production will be more sensitive to Perhexiline treatment.
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Expression of Apoptotic Proteins: The ultimate effect of Perhexiline on cell viability is often through the induction of apoptosis. Differences in the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can influence a cell line's susceptibility to the drug.
In Vivo Studies
Question: I am observing high inter-animal variability in the plasma concentrations of this compound in my study. What could be the cause?
Answer: High pharmacokinetic variability is a known characteristic of Perhexiline and is a critical factor to consider in in vivo experiments.
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Genetic Polymorphism in CYP2D6: Similar to humans, different animal strains may exhibit polymorphisms in the Cyp2d gene family, leading to different metabolizer phenotypes (poor, intermediate, extensive, or ultra-rapid metabolizers). This is the most significant cause of variable plasma concentrations.
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Drug Formulation and Administration: Ensure consistent formulation and accurate administration (e.g., oral gavage, intraperitoneal injection) across all animals. For oral administration, factors like food intake can affect absorption.
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Drug-Drug Interactions: If co-administering other compounds, be aware of potential interactions, especially with inhibitors or inducers of CYP2D6.
Question: How can I mitigate the impact of pharmacokinetic variability in my animal studies?
Answer: While eliminating this variability is challenging, several strategies can help manage it:
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Therapeutic Drug Monitoring (TDM): If feasible, periodically measure plasma concentrations of Perhexiline and its major metabolite, cis-hydroxyperhexiline, in your animals. This allows for dose adjustments to achieve more consistent drug exposure.
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Phenotyping or Genotyping: If possible, phenotype the animals for their metabolizer status before the study or genotype them for relevant Cyp2d alleles. This allows for stratification of animals into different groups.
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Use of Inbred Strains: Using highly inbred animal strains can reduce the genetic variability in drug metabolism compared to outbred stocks.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is an inhibitor of the mitochondrial enzymes carnitine palmitoyltransferase 1 (CPT1) and CPT2. This inhibition blocks the transport of long-chain fatty acids into the mitochondria, thereby shifting the cell's energy metabolism from fatty acid oxidation to glucose oxidation. This shift can lead to increased ATP production for the same amount of oxygen consumed, which is beneficial in conditions like cardiac ischemia. In cancer cells, this metabolic shift can induce apoptosis.
How should I prepare and store this compound?
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent such as DMSO. These stock solutions are stable for up to 1 year at -80°C or 1 month at -20°C when aliquoted to avoid freeze-thaw cycles.
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Aqueous Solutions: this compound has limited solubility in aqueous buffers. To prepare working solutions, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day.
What are typical in vitro working concentrations for this compound?
Working concentrations can vary widely depending on the cell line and the endpoint being measured. Based on published data, concentrations ranging from 5 µM to 25 µM are often used to assess effects on cell viability, mitochondrial function, and apoptosis in hepatic and cancer cell lines. IC50 values for cytotoxicity in some cancer cell lines have been reported to be around 4 µM.
What are the key considerations for designing in vivo experiments with this compound?
The most critical consideration is the high pharmacokinetic variability due to CYP2D6 metabolism. It is highly recommended to incorporate therapeutic drug monitoring to ensure consistent plasma concentrations. The therapeutic range in humans is typically maintained between 150-600 µg/L to balance efficacy and toxicity. While direct translations to animal models vary, this highlights the narrow therapeutic window. Be aware of potential toxicities, including hepatotoxicity and peripheral neuropathy, especially at higher plasma concentrations.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| HepG2 | Hepatocellular Carcinoma | Time and concentration-dependent cytotoxicity observed between 5-25 µM. | Also used to study mitochondrial dysfunction and apoptosis. |
| SW480, SW620, HCT116, HT29, COLO205 | Colorectal Cancer | ~4 µM | Both racemic mixture and individual enantiomers showed similar potency. |
| MCF-7 | Breast Cancer | IC50 between 2-6 µM | Induces autophagy via mTORC1 signaling inhibition. |
Table 2: Pharmacokinetic Parameters and Therapeutic Concentrations
| Parameter | Value | Species | Notes |
| Therapeutic Plasma Concentration | 150 - 600 µg/L (0.54 - 2.16 µmol/L) | Human | Monitoring is crucial to avoid toxicity. |
| Toxic Plasma Concentration | > 600 µg/L | Human | Associated with hepatotoxicity and peripheral neuropathy. |
| Metabolism | Primarily via CYP2D6 | Human, Rat | Subject to genetic polymorphism, leading to high variability. |
| Elimination Half-life | Dose-dependent (days to weeks) | Human | Saturable metabolism contributes to long and variable half-life. |
Experimental Protocols
Protocol: Assessment of Mitochondrial Membrane Potential using JC-1 Staining
This protocol is a general guideline for using the JC-1 dye to assess changes in mitochondrial membrane potential in response to this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate (or other suitable cultureware) at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls (e.g., DMSO). Include a positive control for mitochondrial depolarization, such as CCCP (50 µM), added for the last 5-10 minutes of incubation.
-
Preparation of JC-1 Staining Solution: Prepare a working solution of JC-1 (typically 2-10 µM) in pre-warmed culture medium or a suitable buffer like HBSS.
-
Staining: Remove the treatment medium from the cells and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Healthy cells (high mitochondrial membrane potential): JC-1 forms J-aggregates, which emit red fluorescence (Ex/Em ~585/590 nm).
-
Apoptotic or unhealthy cells (low mitochondrial membrane potential): JC-1 remains in its monomeric form, which emits green fluorescence (Ex/Em ~510/527 nm).
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol: Caspase-3/7 Activity Assay
This protocol provides a general method for measuring the activity of executioner caspases 3 and 7, key markers of apoptosis.
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Cell Seeding and Treatment: Seed and treat cells with this compound as described in the JC-1 protocol. Include a positive control for apoptosis, such as staurosporine.
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Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay). This typically involves reconstituting a lyophilized substrate in a buffer.
-
Lysis and Substrate Incubation: Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well. This reagent contains a luminogenic substrate for caspase-3 and -7 and also lyses the cells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Measurement: Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of caspase-3/7 activity.
-
Analysis: Normalize the luminescence signal of treated samples to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
Mandatory Visualization
References
Mitigating off-target effects of Perhexiline Maleate in preclinical studies
Technical Support Center: Perhexiline Maleate Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of this compound in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in preclinical studies?
A1: The primary off-target effects of perhexiline are hepatotoxicity (liver damage) and peripheral neuropathy (nerve damage).[1][2] These toxicities were a major reason for its withdrawal from markets in several countries.[3] High plasma concentrations of the drug are a key factor in the development of these adverse effects.
Q2: What is the molecular mechanism behind perhexiline's toxicity?
A2: Perhexiline's toxicity is linked to several mechanisms:
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Inhibition of Carnitine Palmitoyltransferase (CPT): Perhexiline is a potent inhibitor of CPT1 and CPT2, enzymes crucial for transporting long-chain fatty acids into mitochondria for oxidation. This inhibition can lead to lipid accumulation (phospholipidosis), causing cellular damage, particularly in the liver and peripheral nerves.
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Impaired Metabolism: Perhexiline is primarily metabolized by the cytochrome P450 enzyme CYP2D6. Animals (and humans) with poor CYP2D6 function ("poor metabolizers") cannot clear the drug effectively, leading to drug accumulation and increased risk of toxicity.
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Mitochondrial Dysfunction: The drug can induce mitochondrial damage, leading to apoptosis (programmed cell death). Studies show perhexiline can inhibit mitochondrial respiratory complexes, leading to a loss of mitochondrial membrane potential.
-
Endoplasmic Reticulum (ER) Stress: Perhexiline has been shown to induce ER stress in hepatocytes, which contributes to its cytotoxicity and can trigger apoptosis.
Q3: How can I proactively mitigate these off-target effects in my experimental design?
A3: Mitigation strategies should be implemented from the beginning of the study:
-
Animal Model Selection: Whenever possible, use an animal strain with a known and functional CYP2D6 metabolic profile to ensure proper drug clearance. If the strain's CYP2D6 status is unknown, consider genotyping.
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Dose-Range Finding Studies: Conduct preliminary dose-range finding or Maximum Tolerated Dose (MTD) studies to identify the optimal therapeutic dose that minimizes toxicity in your specific model. A recommended starting dose in clinical practice is 100 mg daily, which can be scaled for animal models.
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Therapeutic Drug Monitoring (TDM): This is the most critical mitigation strategy. Regularly monitor plasma concentrations of perhexiline to ensure they remain within the established therapeutic window.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical studies with perhexiline.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in response or toxicity. | Genetic polymorphism in drug-metabolizing enzymes like CYP2D6 within the animal cohort. | 1. Switch to an inbred animal strain with a consistent genetic background. 2. Genotype animals for CYP2D6 status before the study. 3. Increase the number of animals per group to improve statistical power. |
| Elevated liver enzymes (e.g., ALT, AST) in plasma samples. | Hepatotoxicity due to perhexiline accumulation. | 1. Immediately collect plasma to quantify perhexiline concentration. 2. Reduce the dose or dosing frequency. 3. Implement a stricter TDM protocol. 4. At study termination, perform histopathology on liver tissues (H&E and Oil Red O staining) to assess lipid accumulation and cellular damage. |
| Animals exhibiting signs of neurological distress (e.g., ataxia, gait abnormalities, reduced grip strength). | Peripheral neuropathy due to drug-induced phospholipidosis. | 1. Perform a functional assessment (e.g., grip strength test, rotarod). 2. Check plasma drug concentrations; they are likely above the therapeutic range. 3. Lower the dose immediately. 4. Consider electromyography (EMG) tests if the study allows. |
| Unexpected cell death in in vitro hepatic cell models (e.g., HepG2). | ER stress, apoptosis, and/or mitochondrial dysfunction. | 1. Confirm the dose- and time-dependent toxicity using assays like LDH release or ATP levels. 2. To investigate the mechanism, consider co-treatment with an ER stress inhibitor (e.g., 4-PBA) or a p38 inhibitor (e.g., SB239063), which have been shown to attenuate perhexiline's toxicity. |
Quantitative Data Summary
Table 1: Perhexiline Therapeutic and Toxic Concentrations
| Parameter | Concentration Range | Species | Source |
| Therapeutic Plasma Range | 150 - 600 ng/mL (0.15 - 0.6 mg/L) | Human | |
| Toxic Plasma Levels | > 600 ng/mL | Human | |
| Severe Toxicity Levels | > 1.5 mg/L | Human | |
| In Vitro Cytotoxicity (HepG2 cells) | Significant LDH release observed at ≥10 µM after 6 hours | Human Cell Line | |
| CPT1 Inhibition (IC50) | 77 µM (Rat Heart), 148 µM (Rat Liver) | Rat |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) in Rodent Models
Objective: To maintain perhexiline plasma concentrations within the therapeutic range (target: 0.15 - 0.6 mg/L).
Methodology:
-
Sample Collection:
-
Collect blood (approx. 50-100 µL) from the tail vein or saphenous vein at designated intervals (e.g., weekly).
-
Sample timing is critical. Collect trough samples immediately before the next scheduled dose to measure the lowest drug concentration.
-
Collect samples in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Plasma concentrations of perhexiline and its primary metabolite, cis-hydroxyperhexiline, should be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Dose Adjustment:
-
If plasma concentrations exceed 0.6 mg/L, reduce the subsequent dose.
-
If plasma concentrations are below 0.15 mg/L and the desired therapeutic effect is not observed, a cautious dose escalation may be considered.
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Pay close attention to animals with a low metabolite-to-parent drug ratio, as this indicates poor metabolism and a higher risk of toxicity.
-
Protocol 2: Assessment of Hepatotoxicity in Rodent Models
Objective: To detect and quantify liver injury following perhexiline administration.
Methodology:
-
Biochemical Analysis:
-
At baseline and regular intervals, collect blood for plasma preparation as described in Protocol 1.
-
Use commercial assay kits to measure the activity of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant elevation indicates hepatocellular damage.
-
-
Histopathological Analysis (at study termination):
-
Euthanize the animal and perform a necropsy.
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Collect the entire liver and weigh it.
-
Fix a section of the liver in 10% neutral buffered formalin for at least 24 hours.
-
Embed the fixed tissue in paraffin, section it (4-5 µm), and stain with Hematoxylin and Eosin (H&E) to assess general morphology, inflammation, and necrosis.
-
To specifically assess lipid accumulation (a hallmark of perhexiline toxicity), embed a separate liver section in OCT compound, freeze it, and perform Oil Red O staining on cryosections.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to mitigating perhexiline's off-target effects.
Caption: Perhexiline's metabolic pathway and toxicity mechanism.
Caption: Experimental workflow for mitigating perhexiline's off-target effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Can Perhexiline Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline | springermedizin.de [springermedizin.de]
Adjusting Perhexiline Maleate dosage for poor metabolizer animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perhexiline maleate, particularly in the context of animal models with a poor metabolizer phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a metabolic agent that shifts myocardial energy metabolism from fatty acid oxidation to glucose oxidation. It achieves this by inhibiting the enzyme carnitine palmitoyltransferase-1 (CPT-1). This shift in metabolism leads to an increase in ATP production per unit of oxygen consumed, which is beneficial in conditions of myocardial ischemia.
Q2: How is this compound metabolized, and what is the significance of the CYP2D6 enzyme?
Perhexiline is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. This enzyme is responsible for hydroxylating perhexiline to its main, less active metabolites, cis- and trans-hydroxyperhexiline. The activity of CYP2D6 is highly variable among individuals due to genetic polymorphisms.
Q3: What defines a "poor metabolizer" of perhexiline?
A "poor metabolizer" is an individual with significantly reduced or absent CYP2D6 enzyme activity due to their genetic makeup.[1] This leads to a decreased ability to metabolize perhexiline, resulting in a much longer drug half-life and significantly higher plasma concentrations of the parent drug compared to individuals with normal CYP2D6 function (extensive metabolizers) when given the same dose.[2] This increased exposure to the parent drug is associated with a higher risk of toxicity.[3][4]
Q4: What are the toxicities associated with high plasma concentrations of perhexiline?
Elevated plasma levels of perhexiline are linked to two main toxicities:
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Hepatotoxicity (liver damage): This can range from elevated liver enzymes to more severe liver injury.
-
Neurotoxicity (nerve damage): This typically manifests as peripheral neuropathy.
Studies suggest that perhexiline-induced cytotoxicity may involve endoplasmic reticulum (ER) stress.[5]
Q5: What animal models are suitable for studying perhexiline metabolism in poor metabolizers?
Several animal models can be used to investigate the pharmacokinetics and pharmacodynamics of perhexiline in the context of poor metabolism:
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CYP2D6 Knockout Mice: These genetically engineered mice lack the Cyp2d gene cluster and are a direct model for the poor metabolizer phenotype.
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Humanized CYP2D6 Mice: These mice have had the murine Cyp2d genes replaced with human CYP2D6 alleles, allowing for the study of specific human genetic variants.
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Pharmacologically Inhibited Animals: Wild-type animals can be treated with a potent and specific CYP2D6 inhibitor, such as quinidine, to mimic the poor metabolizer phenotype.
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Specific Rat Strains: The Dark Agouti (DA) rat strain has been shown to have a metabolic profile for perhexiline that is more similar to human poor metabolizers compared to other strains like Sprague-Dawley (SD) rats, resulting in higher plasma concentrations of perhexiline at the same dosage.
Troubleshooting Guides
Issue: Unexpectedly high plasma concentrations of perhexiline in our animal model.
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Possible Cause 1: Animal model has a poor metabolizer phenotype.
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Solution: Verify the genotype of your animal model if using a knockout or humanized strain. If using a wild-type strain, consider the possibility of inherent low CYP2D6 activity (e.g., in Dark Agouti rats). A significant dose reduction is necessary for these animals compared to extensive metabolizer models.
-
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Possible Cause 2: Co-administration of a CYP2D6 inhibitor.
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Solution: Review all compounds being administered to the animals. Some compounds can inhibit CYP2D6 activity, leading to a "phenocopy" of the poor metabolizer state.
-
-
Possible Cause 3: Dosing error.
-
Solution: Double-check all dosage calculations and the concentration of your dosing solution. Ensure accurate administration volumes.
-
Issue: Animals are showing signs of toxicity (e.g., weight loss, lethargy, abnormal gait).
-
Possible Cause 1: Perhexiline plasma concentrations are in the toxic range.
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Solution: Immediately cease dosing and collect blood samples to determine plasma perhexiline concentrations. If concentrations are elevated, this confirms toxicity. The dose for future experiments must be significantly reduced.
-
-
Possible Cause 2: Long-term toxicity with cumulative exposure.
-
Solution: In chronic studies, even seemingly therapeutic doses can lead to drug accumulation and toxicity, especially in poor metabolizer models. Implement a therapeutic drug monitoring plan to measure plasma concentrations at regular intervals and adjust the dose as needed.
-
Dosage Adjustment for Poor Metabolizer Animal Models
There is no universally established formula for perhexiline dosage adjustment in poor metabolizer animal models. However, based on human data where poor metabolizers may require a dose that is 10-15 times lower than extensive metabolizers (administered weekly instead of daily), a significant dose reduction is imperative.
Recommended Approach:
-
Start with a substantially lower dose: For a CYP2D6 knockout or other poor metabolizer model, a starting dose that is 75-90% lower than a known effective dose in a wild-type model is a conservative and safe starting point.
-
Conduct a pilot pharmacokinetic study: Administer the reduced dose to a small cohort of animals and collect plasma samples at several time points to determine the pharmacokinetic profile (e.g., Cmax, AUC, half-life).
-
Therapeutic Drug Monitoring: Aim for steady-state plasma concentrations that are within the therapeutic range established in human studies (0.15 - 0.6 mg/L). Adjust the dose based on the results of your pilot study.
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Monitor for signs of toxicity: Closely observe the animals for any adverse effects throughout the study.
Data Presentation
Table 1: Perhexiline Dosage in Preclinical Rodent Studies (Wild-Type Models)
| Animal Model | Dosage | Route of Administration | Study Duration | Key Findings |
| Dark Agouti Rats | 200 mg/kg/day | Oral | 8 weeks | Achieved plasma concentrations similar to the human therapeutic range. |
| C57BL/6J Mice | 10 mg/kg/day | Oral Gavage | 5 days | Investigated effects on HDL-C levels. |
Table 2: Comparison of Perhexiline Pharmacokinetics in Human Metabolizer Phenotypes
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Fold Difference (EM vs. PM) |
| Apparent Oral Clearance ((+)-perhexiline) | High | 16-fold lower | ~16 |
| Apparent Oral Clearance ((-)-perhexiline) | High | 10-fold lower | ~10 |
| Required Dose | 50-500 mg/day | 50-150 mg/week | Substantial |
Data adapted from human studies, highlighting the significant impact of CYP2D6 status on drug clearance and dosing requirements.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Perhexiline in a Poor Metabolizer Mouse Model
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Animal Model: CYP2D6 knockout mice and wild-type littermates as controls.
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Dosing:
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Wild-type group: Administer a literature-derived oral dose of this compound (e.g., 10 mg/kg).
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CYP2D6 knockout group: Administer a significantly reduced oral dose (e.g., 1-2.5 mg/kg).
-
-
Sample Collection: Collect blood samples via tail vein or other appropriate method at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
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Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify perhexiline concentrations in plasma using a validated LC-MS/MS method.
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Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both groups and compare.
Visualizations
Caption: Perhexiline metabolism pathway and impact of CYP2D6 phenotype.
Caption: Workflow for dose determination in poor metabolizer models.
Caption: Cellular mechanisms implicated in perhexiline toxicity.
References
- 1. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 2. Steady-state pharmacokinetics of the enantiomers of perhexiline in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of CYP2D6 genotype with perhexiline phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism of perhexiline’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Perhexiline Maleate degradation in stock solutions
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of Perhexiline Maleate in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used. For experiments involving aqueous buffers, it is advisable to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored at low temperatures. Storage at -80°C is recommended for long-term storage (up to 6 months), while for shorter periods (up to 1 month), -20°C is acceptable. It is crucial to store the solutions in tightly sealed containers to protect them from moisture. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q3: How long can I store solid this compound?
A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.
Q4: What are the known degradation pathways for this compound?
A4: The primary metabolic degradation pathway for Perhexiline is hydroxylation, mediated by the cytochrome P450 enzyme CYP2D6. Like many pharmaceutical compounds, this compound may also be susceptible to hydrolytic and oxidative degradation, especially under harsh environmental conditions such as extreme pH, high temperatures, or exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The solubility of this compound may have been exceeded, or the solvent may have absorbed water, reducing solubility. | Gently warm the solution and vortex to redissolve the precipitate. Ensure you are using anhydrous, high-quality solvents. For DMSO, use freshly opened vials as it is hygroscopic. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions more frequently. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Always store at the recommended temperature in tightly sealed containers. |
| Loss of compound activity over time. | This is a strong indicator of chemical degradation. | Review your storage procedures. Consider performing a stability analysis of your stock solution to determine the rate of degradation under your specific storage conditions. Prepare fresh solutions for critical experiments. |
| Discoloration of the stock solution. | This could be a sign of degradation, potentially due to oxidation or photodegradation. | Protect the stock solution from light by using amber vials or wrapping the container in aluminum foil. Purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help minimize oxidation. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | ~5 mg/mL |
| Dimethyl Formamide (DMF) | ~25 mg/mL |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/ml |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Preferred for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| Aqueous Buffers | Not recommended for more than one day | Prone to hydrolysis. |
Experimental Protocols
Protocol: Stability Assessment of this compound in a Stock Solution using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into multiple small, tightly sealed vials.
-
-
Initial Analysis (Time Zero):
-
Immediately analyze one aliquot using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the initial concentration and purity.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Add 1N HCl to an aliquot and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to an aliquot and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to an aliquot and incubate at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot in an oven at 70°C for 48 hours.
-
Photodegradation: Expose an aliquot to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), neutralize the acid and base-treated samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC, monitoring for the appearance of degradation peaks and the decrease in the main this compound peak area.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products if possible.
-
Determine the degradation rate under each stress condition.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Addressing cellular stress responses to high concentrations of Perhexiline Maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cellular stress responses to high concentrations of Perhexiline Maleate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular stress induced by high concentrations of this compound?
High concentrations of this compound primarily induce cellular stress through two interconnected pathways: mitochondrial dysfunction and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[1][2][3][4] Perhexiline inhibits the enzyme carnitine palmitoyltransferase (CPT), which is crucial for fatty acid oxidation in the mitochondria.[1] This disruption of cellular metabolism, coupled with direct effects on mitochondrial respiratory chain complexes, triggers a cascade of stress responses.
Q2: What is a typical effective concentration range for inducing cellular stress in vitro without causing immediate necrosis?
Concentrations ranging from 5 µM to 25 µM are frequently reported to induce significant cellular stress, including apoptosis and mitochondrial dysfunction, in cell lines such as HepG2 and primary human hepatocytes within a 2 to 24-hour exposure period. Cytotoxic effects, measured by ATP depletion and LDH release, are concentration- and time-dependent. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experimental goals.
Q3: My cells are dying too quickly in my experiment. How can I mitigate this?
Rapid cell death may indicate that the concentration of this compound is too high, leading to necrosis rather than a measurable stress response. Consider the following:
-
Lower the Concentration: Titrate the concentration of this compound to a lower range (e.g., starting from 1-5 µM).
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Reduce Exposure Time: Shorten the incubation period to capture earlier stress response events before widespread cell death occurs.
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Use a Recovery Period: Treat cells for a shorter duration and then replace the media with fresh media without this compound to observe recovery or delayed cell death mechanisms.
Q4: I am not observing a significant increase in my apoptotic markers. What could be the issue?
Several factors could contribute to a lack of apoptotic signal:
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Suboptimal Timing: Apoptosis is a dynamic process. You may be missing the peak of apoptotic signaling. Perform a time-course experiment to identify the optimal endpoint. For instance, caspase 3/7 activity has been shown to significantly increase as early as 2-4 hours post-treatment.
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Insufficient Drug Concentration: The concentration of this compound may be too low to induce a robust apoptotic response in your cell model.
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Cell Line Resistance: Some cell lines may be more resistant to this compound-induced apoptosis.
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Assay Sensitivity: Ensure your apoptosis assay is sensitive enough to detect the changes. Consider using multiple assays to confirm your results (e.g., Annexin V staining, caspase activity assays, and western blotting for cleaved PARP).
Q5: How can I differentiate between mitochondrial dysfunction and ER stress as the primary driver of cytotoxicity in my experiment?
Mitochondrial dysfunction and ER stress are often intertwined. To dissect these pathways:
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Time-Course Analysis: Evaluate markers for both pathways at various time points. ER stress markers, such as the splicing of XBP1 mRNA, can be detected as early as 30 minutes to 1 hour after treatment. Mitochondrial dysfunction markers, like a drop in mitochondrial membrane potential, can also be observed within hours.
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Inhibitor Studies: Use specific inhibitors to block components of each pathway. For example, use an ER stress inhibitor like 4-PBA or salubrinal to see if it rescues the cytotoxic effects of this compound. Similarly, mitochondrial permeability transition pore inhibitors like bongkrekic acid can be used to assess the role of mitochondrial-mediated cell death.
Troubleshooting Guides
Problem 1: Inconsistent results in cytotoxicity assays (e.g., MTS, LDH).
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability. |
| Drug Solubility | This compound may have limited solubility in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting in culture media. The final DMSO concentration should be kept low (typically <0.1%) and consistent across all wells, including controls. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation, which can concentrate the drug and affect cell viability. |
| Incubation Time | Adhere to a strict incubation time for all plates to ensure comparability. |
Problem 2: High background in western blots for stress markers.
| Potential Cause | Troubleshooting Step |
| Antibody Specificity | Validate your primary antibody to ensure it is specific for the target protein. Run appropriate controls, such as lysates from cells with known expression levels of the protein. |
| Blocking Conditions | Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time (typically 1 hour at room temperature). |
| Washing Steps | Increase the number and duration of washing steps to remove non-specific antibody binding. |
| Lysate Quality | Ensure complete cell lysis and protein extraction. Incomplete lysis can lead to protein degradation and inconsistent results. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in HepG2 Cells (24-hour exposure)
| Concentration (µM) | Cellular ATP Levels (% of Control) | Cell Viability (MTS Assay, % of Control) | LDH Release (% of Max) | Caspase 3/7 Activity (Fold Change) |
| 2.5 | ~100% | ~100% | Not Significant | Not Significant |
| 5.0 | ~80% | ~90% | ~10% | ~1.5 |
| 7.5 | ~60% | ~75% | ~20% | ~2.5 |
| 10.0 | ~40% | ~60% | ~35% | ~4.0 |
Data compiled from studies by Ren et al. (2020) and Ren et al. (2022).
Table 2: Effect of this compound on Mitochondrial Function in HepG2 Cells
| Treatment | Mitochondrial Membrane Potential (JC-1 Staining) |
| Control (DMSO) | High Red Fluorescence |
| 5 µM Perhexiline (24h) | Moderate Decrease in Red/Green Ratio |
| 10 µM Perhexiline (24h) | Significant Decrease in Red/Green Ratio |
Data based on findings from Ren et al. (2020).
Table 3: Induction of ER Stress Markers by this compound in HepG2 Cells (2-hour exposure)
| Concentration (µM) | CHOP Protein Level (Fold Change) | ATF4 Protein Level (Fold Change) | p-eIF2α Protein Level (Fold Change) |
| 5 | ~1.5 | ~1.2 | ~1.3 |
| 10 | ~2.5 | ~2.0 | ~2.2 |
| 20 | ~4.0 | ~3.5 | ~3.8 |
| 25 | ~5.5 | ~4.8 | ~5.0 |
Data synthesized from Ren et al. (2021).
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Staining
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Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
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Treatment: Treat cells with varying concentrations of this compound and appropriate controls for the desired time period.
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JC-1 Staining:
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Prepare a 5 µg/mL working solution of JC-1 stain in pre-warmed culture media.
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Remove the treatment media and wash the cells once with PBS.
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Add 100 µL of the JC-1 working solution to each well.
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Incubate the plate at 37°C for 30 minutes, protected from light.
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Washing: Remove the JC-1 staining solution and wash the cells twice with PBS.
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Imaging/Quantification:
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Add 100 µL of PBS or culture media to each well.
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Measure fluorescence using a plate reader or fluorescence microscope.
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Healthy cells (high mitochondrial membrane potential) will exhibit red fluorescence (excitation ~560 nm, emission ~595 nm).
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Apoptotic or stressed cells (low mitochondrial membrane potential) will exhibit green fluorescence (excitation ~485 nm, emission ~535 nm).
-
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
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Protocol 2: Western Blotting for ER Stress Markers (e.g., CHOP, ATF4)
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Cell Lysis:
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After treatment, wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, with vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
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Normalize protein concentrations for all samples.
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Add Laemmli sample buffer and boil at 95°C for 5 minutes.
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Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
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Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
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Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-CHOP, anti-ATF4) overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Visualize the protein bands using a chemiluminescence imaging system.
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Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound induced cellular stress signaling pathways.
Caption: General workflow for assessing this compound-induced cellular stress.
Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.
References
- 1. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism of perhexiline’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanism of perhexiline's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing treatment duration for Perhexiline Maleate in cancer cell studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Perhexiline Maleate in cancer cell studies. The information is designed to assist in optimizing treatment duration and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound primarily acts as an inhibitor of carnitine palmitoyltransferase 1 and 2 (CPT1/2).[1][2][3][4][5] These mitochondrial enzymes are crucial for the translocation of long-chain fatty acids into the mitochondria for fatty acid oxidation (FAO). By inhibiting CPT1/2, Perhexiline disrupts FAO, a key metabolic pathway that many cancer cells rely on for energy production (ATP) and the generation of NADPH, which protects against oxidative stress. This disruption leads to a cascade of effects including increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).
Q2: What are the expected outcomes of treating cancer cells with this compound?
A2: Treatment with this compound is expected to reduce cancer cell viability and induce apoptosis. Common observable outcomes include:
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Inhibition of cell growth and proliferation.
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Induction of apoptosis, which can be measured by assays for Annexin V staining and caspase-3/7 activation.
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Disruption of the structure of 3D cancer models like spheroids and organoids.
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Increased levels of intracellular reactive oxygen species (ROS).
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Loss of mitochondrial membrane integrity.
Q3: For which types of cancer has this compound shown cytotoxic effects?
A3: Preclinical studies have demonstrated the anti-cancer properties of this compound in a variety of cancer cell lines, including:
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Colorectal cancer
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Pancreatic cancer
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Breast cancer
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Leukemia
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Lung cancer
-
Glioblastoma
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Prostate cancer
-
Ovarian cancer
-
Neuroblastoma
Q4: Does this compound act as a monotherapy or in combination with other drugs?
A4: Perhexiline has shown efficacy both as a monotherapy and in combination with traditional chemotherapeutics. Studies have indicated that it can enhance the therapeutic efficacy of drugs like gemcitabine and cisplatin, and may help in overcoming drug resistance.
Troubleshooting Guides
Issue 1: Determining the Optimal Treatment Concentration (IC50)
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Problem: I am unsure what concentration of this compound to use for my cancer cell line.
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Solution: The half-maximal inhibitory concentration (IC50) for this compound can vary between different cancer cell lines. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
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Start with a broad range of concentrations, for example, from 1 µM to 25 µM.
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Treat the cells for a fixed duration, such as 48 or 72 hours.
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Use a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) to measure the percentage of viable cells at each concentration.
-
Plot the results and calculate the IC50 value, which is the concentration that causes a 50% reduction in cell viability.
-
Issue 2: Optimizing the Treatment Duration
-
Problem: I am not observing significant cell death at my chosen concentration. Should I increase the treatment duration?
-
Solution: The cytotoxic effects of this compound are time-dependent. If you are not seeing the expected results, consider the following:
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Time-Course Experiment: Perform a time-course experiment where you treat the cells with a fixed concentration of this compound (e.g., the IC50 value) and measure cell viability at different time points (e.g., 24, 48, 72, and 96 hours). This will help you identify the optimal treatment duration for your experimental goals.
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Apoptosis Induction: The induction of apoptosis by Perhexiline can be observed as early as 2 hours with caspase 3/7 activation, with more significant effects seen at 48 to 72 hours. For longer-term studies, such as those involving organoids, treatment durations of up to 144 hours have been reported.
-
Issue 3: Inconsistent Results in Cell Viability Assays
-
Problem: My cell viability assay results are inconsistent between experiments.
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Solution: Inconsistent results can be due to several factors. Ensure you are following a standardized protocol:
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Cell Seeding Density: Use a consistent cell seeding density for all experiments, as this can affect the growth rate and drug sensitivity of the cells.
-
Drug Preparation: Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. This compound salt is soluble in DMSO.
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Incubation Time: Adhere to a consistent incubation time for both drug treatment and the viability assay itself.
-
Assay Type: Be aware of the principles of your chosen viability assay. For example, MTT assays measure mitochondrial activity, which can be directly affected by Perhexiline's mechanism of action. Consider using an alternative assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH assay), to confirm your findings.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Colorectal Cancer | Various | ~4 | Not Specified | |
| Breast Cancer | Various | 2 - 6 | Not Specified | |
| Various Cancers | Breast, Cervix, Colon, Lung | 3 - 22 | Not Specified |
Table 2: Summary of Experimental Conditions and Observed Effects
| Cancer Model | Perhexiline Concentration | Treatment Duration | Observed Effects | Reference |
| Colorectal Cancer Cell Lines | Not Specified | 48 hours | Increased Annexin V induction | |
| Colorectal Cancer Cell Lines | Not Specified | 72 hours | Increased caspase 3/7 expression | |
| Colorectal Cancer Spheroids | ≥6 µM | Not Specified | Loss of spheroid integrity and caspase 3/7 activation | |
| Colorectal Cancer Organoids | Not Specified | 144 hours | Disruption of organoid structure | |
| HepG2 (Hepatocellular Carcinoma) | 5-25 µM | 2-6 hours | Reduced cell viability, reduced ATP content, LDH release | |
| HepG2 (Hepatocellular Carcinoma) | 20 µM | 2 hours | Activated caspase 3/7 | |
| Chronic Lymphocytic Leukemia (CLL) | 5 µM | 48 hours | Massive apoptosis | |
| Glioblastoma (Mouse Model) | 80 mg/kg (oral) | 3 days | Anti-tumor activity |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Drug Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Assay (Caspase-3/7 Activation)
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Cell Seeding: Seed cells in a 96-well plate (preferably a white-walled plate for luminescence assays).
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Drug Treatment: Treat the cells with this compound at the desired concentration and for the desired duration.
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Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., from a Caspase-Glo® 3/7 Assay kit) to each well.
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Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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Luminescence Reading: Measure the luminescence using a plate reader.
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Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Antianginal Drug Perhexiline Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perhexiline = 98 HPLC 6724-53-4 [sigmaaldrich.com]
How to control for the polymorphic metabolism of Perhexiline Maleate in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the polymorphic metabolism of Perhexiline Maleate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for metabolism so critical when researching this compound?
Controlling for the polymorphic metabolism of perhexiline is crucial due to its narrow therapeutic index and the risk of serious, concentration-dependent side effects.[1][2] The primary enzyme responsible for its clearance is Cytochrome P450 2D6 (CYP2D6), which is highly polymorphic in the human population.[3][4] Genetic variations can lead to significant inter-individual differences in drug clearance, causing plasma concentrations to vary up to 50-fold between patients on the same dose.[5] Failure to account for this variability can lead to drug accumulation and severe toxicity, including hepatotoxicity and peripheral neuropathy, particularly in individuals who are "poor metabolizers". Therefore, controlling for metabolic status is essential for subject safety, data integrity, and the accurate interpretation of research outcomes.
Q2: What is CYP2D6, and how do its genetic variations affect Perhexiline metabolism?
CYP2D6 is a key enzyme in the Cytochrome P450 family, responsible for the Phase I metabolism of numerous drugs, including perhexiline. Its gene is highly polymorphic, with over 100 known alleles. These genetic variations result in different enzyme activity levels, leading to distinct metabolizer phenotypes:
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Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., *4, *5). They have little to no CYP2D6 activity, leading to very slow clearance of perhexiline and a high risk of toxicity from standard doses.
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Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles. Their metabolic capacity is diminished compared to extensive metabolizers.
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Extensive Metabolizers (EMs): Carry two fully functional alleles (e.g., *1, *2). This is considered the "normal" metabolizer status.
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Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 genes. They metabolize perhexiline very rapidly, which may lead to sub-therapeutic plasma concentrations at standard doses.
The hydroxylation of perhexiline to its main metabolite, cis-hydroxyperhexiline, is almost exclusively catalyzed by CYP2D6, with activities being about 100-fold lower in PMs than in EMs.
Q3: What are the primary strategies to control for this metabolic variability in a research setting?
There are two main, complementary strategies to manage the polymorphic metabolism of perhexiline:
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CYP2D6 Genotyping: This involves analyzing a subject's DNA to identify the specific CYP2D6 alleles they carry. This allows for the a priori prediction of a subject's metabolizer phenotype (PM, IM, EM, or UM) before drug administration, enabling proactive dose adjustments and subject stratification.
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Phenotyping & Therapeutic Drug Monitoring (TDM): This involves measuring the actual metabolic capacity of an individual. For perhexiline, this is typically done by calculating the metabolic ratio (MR) of the parent drug to its metabolite in plasma. TDM involves the regular monitoring of plasma perhexiline concentrations to ensure they remain within the therapeutic range (0.15–0.60 mcg/mL), allowing for individualized dose adjustments. TDM is considered essential when using perhexiline.
Q4: My research involves cell lines or animal models, not humans. How is this relevant?
While human genetic polymorphisms are not a factor in standard in vitro or animal models, understanding the metabolic pathway is still critical.
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In Vitro Studies: When using human-derived cell lines (e.g., HepG2, HepaRG) or human liver microsomes, it is important to know their CYP2D6 expression and activity levels. Some studies use engineered cell lines that overexpress specific CYP enzymes to investigate metabolism-dependent toxicity. Research has shown that CYP2D6-mediated metabolism protects cells from perhexiline-induced cytotoxicity.
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Animal Models: The specific cytochrome P450 enzymes responsible for perhexiline metabolism can differ between species. It is crucial to characterize the metabolic profile of perhexiline in the chosen animal model to ensure its relevance to human metabolism and to correctly interpret pharmacokinetic and toxicological data.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high plasma concentrations and/or toxicity observed in a subject. | Subject is likely a CYP2D6 Poor Metabolizer (PM). | Immediately cease or drastically reduce the dose. Perform genotyping and/or phenotyping to confirm PM status. Adjust maintenance dose based on TDM, which may be as low as 50 mg per week for PMs. |
| Unexpectedly low or sub-therapeutic plasma concentrations. | Subject may be a CYP2D6 Ultrarapid Metabolizer (UM). | Perform genotyping to check for gene duplications. Increase dose based on TDM results. UMs may require up to 500 mg per day. |
| An extensive metabolizer (EM) by genotype shows a poor metabolizer phenotype. | Co-administration of a potent CYP2D6 inhibitor (e.g., fluoxetine, paroxetine, quinidine). | Review all co-administered medications for potential drug-drug interactions. Perhexiline itself can inhibit CYP2D6, a phenomenon known as phenocopying. Consider using an alternative non-inhibiting medication if possible. |
| Inconsistent results in pharmacokinetic studies. | Saturable (non-linear) metabolism. Incorrect sample timing. | Be aware that small changes in dosage can produce disproportionate changes in plasma concentration. Ensure blood samples for TDM are collected at trough concentrations (just before the next dose). Allow sufficient time to reach steady-state, which can be prolonged (up to 3 months) in slow metabolizers. |
| High variability in in vitro toxicity assay results. | Differences in CYP2D6 activity between batches of human liver microsomes or cell lots. | Characterize the CYP2D6 activity of each batch of microsomes or cells used. Use microsomes from genotyped donors (EM vs. PM) to compare metabolism-dependent toxicity. |
Data Presentation: Quantitative Parameters
Table 1: CYP2D6 Phenotype, Genotype Examples, and Dosing Implications for Perhexiline
| Phenotype | Description | Example Genotypes | Perhexiline Metabolic Capacity | Typical Dose Requirement |
|---|---|---|---|---|
| Poor Metabolizer (PM) | Two non-functional alleles | 4/4, 4/5, 5/6 | Absent or vastly reduced | 50-150 mg per week |
| Intermediate Metabolizer (IM) | One reduced-function & one non-functional allele | 4/41, 1/4 | Decreased | Requires lower than standard doses |
| Extensive Metabolizer (EM) | Two functional alleles | 1/1, 1/2 | "Normal" | 100–250 mg per day |
| Ultrarapid Metabolizer (UM) | Gene duplication of functional alleles | 1xN/1, 1xN/2 | Increased to highly increased | Up to 500 mg per day |
Table 2: Therapeutic Drug Monitoring (TDM) Guidelines for Perhexiline
| Parameter | Recommended Value / Guideline | Reference(s) |
|---|---|---|
| Therapeutic Plasma Range | 0.15 - 0.60 mcg/mL (0.54 - 2.16 µmol/L) | |
| Toxic Concentration Threshold | Levels > 0.60 mcg/mL are associated with increased risk of toxicity. | |
| Sample Timing | Trough concentration (6-12 hours post-dose, or immediately prior to the next dose). | |
| Initial Monitoring | Measure level 72-96 hours after starting therapy. | |
| Steady-State Monitoring | Repeat level after 14 days for EMs. PMs may take up to 3 months to reach steady-state. |
| Dose Adjustment Monitoring | Re-measure plasma levels 2 to 4 weeks after any dose adjustment. | |
Table 3: In Vitro Kinetic Parameters of Perhexiline Monohydroxylation by Human Liver Microsomes
| Metabolizer Phenotype | Apparent Km (µM) | Vmax (pmol min-1 mg-1) | Intrinsic Clearance (Vmax/Km) (µL min-1 mg-1) |
|---|---|---|---|
| Extensive Metabolizer (EM) | 3.3 ± 1.5 | 9.1 ± 3.1 | 2.9 ± 0.5 |
| Poor Metabolizer (PM) | 124 ± 141 | 1.4 ± 0.6 | 0.026 |
Data sourced from an in vitro study using human liver microsomes.
Experimental Protocols
Protocol 1: General Workflow for CYP2D6 Genotyping
This protocol provides a generalized workflow. Specific techniques (e.g., TaqMan assays, PCR-RFLP, DNA sequencing) and allele panels may vary between laboratories.
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Sample Collection: Collect a whole blood, saliva, or buccal swab sample from the subject.
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DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit according to the manufacturer's instructions. Assess DNA purity and concentration.
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Allele Amplification & Detection:
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Use a validated genotyping assay to detect key single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.
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Tier 1 allele panels, as recommended by bodies like the Association for Molecular Pathology, should be considered to ensure a minimal standard of testing. This typically includes non-functional alleles (3, *4, *5, *6) and reduced-function alleles (10, *41).
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CNV analysis is critical to identify the CYP2D6 gene deletion (*5) and gene duplications, which define PM and UM phenotypes, respectively.
-
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Data Analysis & Phenotype Assignment:
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Combine the results from SNP and CNV analyses to determine the subject's diplotype (the combination of two alleles).
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Translate the determined genotype into a predicted metabolizer phenotype (PM, IM, EM, or UM) using established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).
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Protocol 2: Perhexiline Phenotyping via Metabolic Ratio (MR)
This protocol determines the in vivo CYP2D6 activity by measuring the ratio of metabolite to parent drug in plasma.
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Subject Preparation: The subject must be at a steady-state concentration of perhexiline. This may take at least two weeks for EMs and longer for PMs.
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Sample Collection: Collect a trough blood sample (immediately prior to the next scheduled dose) into a plain red top (non-gel) tube.
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Sample Processing:
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Centrifuge the blood sample to separate the serum or plasma as soon as possible.
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Store the separated serum/plasma frozen until analysis.
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Quantification of Perhexiline and cis-OH-Perhexiline:
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Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately measure the plasma concentrations of both perhexiline and its primary metabolite, cis-hydroxyperhexiline.
-
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Calculation of Metabolic Ratio (MR):
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Calculate the MR using the following formula: MR = [cis-hydroxyperhexiline] / [perhexiline]
-
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Phenotype Assignment:
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Use the calculated MR to classify the subject's phenotype. An antimode (cutoff) of 0.3 or 0.4 is often used to distinguish PMs from EMs.
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Poor Metabolizer (PM): MR < 0.4
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Extensive Metabolizer (EM): MR ≥ 0.4
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Visualizations
Caption: Simplified metabolic pathway of Perhexiline via the CYP2D6 enzyme.
Caption: Workflow for controlling Perhexiline's metabolic variability in research.
Caption: Relationship between CYP2D6 genotype and resulting metabolizer phenotype.
References
- 1. Perhexiline - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of the antianginal agent perhexiline: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphic hydroxylation of perhexiline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-state pharmacokinetics of the enantiomers of perhexiline in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Perhexiline Maleate in cell culture media
Welcome to the technical support center for Perhexiline Maleate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
This compound has very low solubility in aqueous solutions like cell culture media.[1][2] Precipitation typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous medium, causing the drug to crash out of solution. This is often due to the final concentration exceeding its solubility limit in the media or improper mixing techniques.
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound.[3][4] It is soluble up to 100 mM (39.36 mg/mL) in fresh, high-purity DMSO. Ethanol is a secondary option, but the maximum solubility is lower, around 20 mM (7.87 mg/mL).
Q3: What is the maximum concentration of this compound I can use in my experiment?
The maximum final concentration depends on the specific cell culture medium and its components (e.g., serum percentage). While in vitro studies have used concentrations up to 25 µM, it is critical to ensure the final DMSO concentration remains non-toxic to cells, typically below 0.5%. Exceeding the aqueous solubility limit, even at low DMSO concentrations, will lead to precipitation. A pilot solubility test in your specific medium is recommended.
Q4: Can I store this compound after dissolving it?
Yes. Prepare high-concentration stock solutions in DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. A DMSO stock solution is stable for at least one year when stored at -80°C. Aqueous working solutions should be prepared fresh for each experiment and should not be stored for more than a day.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or visible precipitate forms immediately upon adding the stock solution to the media. | 1. High Final Concentration: The target concentration of this compound exceeds its solubility limit in the culture medium. 2. Poor Mixing: The concentrated DMSO stock was added too quickly or without sufficient agitation, creating localized high concentrations that precipitate before dispersing. 3. Low Temperature: The cell culture medium was cold, which decreases the solubility of the compound. | 1. Lower the final working concentration. Perform a dose-response curve to find the optimal concentration for your experiment. 2. Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersal. 3. Use an intermediate dilution step. For example, dilute the high-concentration DMSO stock into a small volume of medium first, then add this to the final culture volume. |
| Precipitate appears hours or days after the initial treatment. | 1. Compound Instability: The drug may be degrading or interacting with media components over time. 2. Evaporation: Evaporation of media from the culture plate can increase the drug concentration above its solubility limit. 3. pH Shift: Changes in the medium's pH due to cell metabolism could affect the drug's solubility. | 1. While Perhexiline is generally stable, ensure the purity of your compound. 2. Maintain proper humidity in the incubator (typically >95%) to minimize evaporation. 3. Refresh the media with freshly prepared working solution at appropriate intervals for long-term experiments. |
| Inconsistent experimental results or lower-than-expected drug activity. | 1. Undissolved Drug: The drug has precipitated, reducing its effective concentration in the medium. 2. Solvent Toxicity: The final concentration of DMSO is too high, affecting cell health and masking the drug's specific effects. | 1. Visually inspect the culture wells for precipitate using a microscope. If present, optimize the dissolution protocol using the solutions above. 2. Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Always include a vehicle control (media with the same final DMSO concentration but no drug) in your experimental design. |
Troubleshooting Flowchart
The following diagram outlines a logical approach to diagnosing and solving precipitation issues.
Caption: Troubleshooting flowchart for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated primary stock solution.
Materials:
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This compound powder (MW: 393.56 g/mol )
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High-purity, sterile DMSO (suitable for cell culture)
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Sterile, conical microcentrifuge tubes or amber vials
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Calibrated analytical balance and sterile weighing paper
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Pipettes and sterile, filtered pipette tips
Methodology:
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Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:
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Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
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Mass (mg) = 0.050 mol/L × 0.001 L × 393.56 g/mol × 1000 mg/g = 19.68 mg
-
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Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh 19.68 mg of this compound powder.
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Dissolution: Transfer the powder to a sterile tube. Add 1 mL of high-purity DMSO.
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Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if needed.
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Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter (PTFE or nylon) into a new sterile tube. This is critical for removing potential microbial contaminants.
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Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light, for long-term storage.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol describes the critical dilution step from the DMSO stock into the final culture medium.
Workflow Diagram
Caption: Recommended workflow for preparing this compound working solution.
Methodology:
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Thaw Stock: Thaw one aliquot of the 50 mM DMSO stock solution at room temperature.
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Pre-warm Medium: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
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Intermediate Dilution (1:500):
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Pipette 998 µL of pre-warmed medium into a sterile tube.
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Add 2 µL of the 50 mM stock solution to the medium.
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Immediately vortex the tube gently for 5-10 seconds to mix thoroughly. This creates a 100 µM intermediate solution with 0.2% DMSO.
-
-
Final Dilution (1:10):
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For a final volume of 10 mL, add 9 mL of pre-warmed medium to a sterile tube.
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Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.
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Mix by inverting the tube or gentle vortexing. This results in the final 10 µM working solution .
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Final Check: The final DMSO concentration in this working solution is 0.02% , which is well below the toxicity threshold for most cell lines.
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Application: Use the freshly prepared working solution to treat your cells immediately.
Quantitative Data Summary
The solubility of this compound varies significantly across different solvents. This data is crucial for planning the preparation of stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 30 - 78 | ~76 - 198 | |
| Ethanol | 7.87 - 10 | ~20 - 25 | |
| DMF | 25 | ~63.5 | |
| Water | Insoluble | Insoluble | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.27 |
References
Identifying and minimizing confounding variables in Perhexiline Maleate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing confounding variables in studies involving Perhexiline Maleate.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding variables to consider in this compound studies?
A1: The primary confounding variables in this compound studies are largely related to its metabolism and narrow therapeutic index. Key factors include:
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CYP2D6 Genetic Polymorphism: Perhexiline is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes: poor, intermediate, extensive (normal), and ultra-rapid metabolizers.[2][3][4] Poor metabolizers are at a significantly higher risk of accumulating toxic levels of the drug.
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Concomitant Medications: Drugs that inhibit or induce the CYP2D6 enzyme can significantly alter perhexiline plasma concentrations.
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Inhibitors: (e.g., certain antidepressants like fluoxetine and paroxetine) can increase perhexiline levels, raising toxicity risk.
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Inducers: (e.g., rifampin) can decrease perhexiline levels, potentially reducing its efficacy.
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Pre-existing Medical Conditions:
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Liver Disease: Perhexiline is contraindicated in patients with pre-existing liver disease due to the risk of hepatotoxicity.
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Peripheral Neuropathy: The drug is also contraindicated in those with significant peripheral neuropathy, a known side effect.
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Diabetes: Perhexiline can cause hypoglycemia, especially in diabetic patients on insulin or sulfonylureas.
-
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Patient Adherence: Given the need for regular monitoring and potential side effects, patient adherence to the prescribed dosing regimen can be a significant variable.
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Body Weight and Age: Variations in body weight and age-related physiological changes can influence drug distribution and clearance.
Q2: How does CYP2D6 metabolizer status affect study outcomes?
A2: CYP2D6 metabolizer status directly impacts perhexiline plasma concentrations, which can confound both efficacy and safety assessments.
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Poor Metabolizers: These individuals have little to no CYP2D6 enzyme activity and will accumulate the drug to potentially toxic levels on standard doses. This can lead to an overestimation of the drug's toxicity and a misinterpretation of adverse events as being inherent to the drug at therapeutic concentrations.
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Ultra-Rapid Metabolizers: These individuals have increased CYP2D6 activity and may clear the drug so quickly that therapeutic concentrations are not achieved on standard doses. This could lead to an underestimation of the drug's efficacy.
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Intermediate and Extensive Metabolizers: While extensive metabolizers have normal enzyme function, there is still significant inter-individual variability in metabolism.
Failure to account for CYP2D6 status can lead to high variability in pharmacokinetic and pharmacodynamic data, masking true dose-response relationships and compromising the statistical power of the study.
Troubleshooting Guides
Issue 1: High incidence of adverse events (hepatotoxicity, peripheral neuropathy) in the study population.
Possible Cause: Accumulation of Perhexiline to toxic plasma concentrations, potentially due to a high proportion of CYP2D6 poor metabolizers or drug-drug interactions.
Troubleshooting Protocol:
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Stratify by CYP2D6 Genotype:
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Methodology: Implement mandatory CYP2D6 genotyping for all potential study participants during the screening phase. Exclude individuals with a poor metabolizer phenotype if the study protocol is not designed to manage them. Alternatively, stratify randomization based on genotype (e.g., poor, intermediate, extensive/ultra-rapid) to ensure balanced distribution across treatment arms.
-
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Therapeutic Drug Monitoring (TDM):
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Methodology: Implement a strict TDM protocol. The therapeutic range for perhexiline is generally considered to be 0.15-0.6 mg/L (150-600 ng/mL).
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Collect trough plasma samples (just before the next dose) at steady state.
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Adjust dosages based on plasma concentrations to maintain levels within the therapeutic window.
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-
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Review Concomitant Medications:
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Methodology: Obtain a thorough medication history at screening and each study visit. Prohibit the use of strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) and inducers (e.g., rifampin) during the study. If a moderately interacting drug is medically necessary, ensure subjects are evenly distributed across study arms.
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Monitor Liver Function and Neurological Status:
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Methodology: Conduct regular liver function tests (ALT, AST, bilirubin) and neurological examinations to detect early signs of toxicity.
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Issue 2: High variability in pharmacokinetic (PK) data and lack of clear dose-response relationship.
Possible Cause: Uncontrolled differences in perhexiline metabolism due to genetic factors and drug interactions.
Troubleshooting Protocol:
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Mandatory CYP2D6 Genotyping and Phenotyping:
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Methodology: In addition to genotyping, consider phenotyping using the plasma cis-OH-perhexiline/perhexiline metabolic ratio to confirm metabolizer status.
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Pharmacokinetic Sub-studies:
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Methodology: Design a PK sub-study where dosing is stratified by CYP2D6 genotype. This will allow for the characterization of perhexiline's pharmacokinetics in different metabolizer groups and help establish genotype-specific dosing recommendations.
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Strict Dosing and Sampling Times:
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Methodology: Ensure strict adherence to dosing schedules and precisely timed blood draws for PK analysis to minimize variability.
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Data Presentation
Table 1: Influence of CYP2D6 Genotype on Perhexiline Pharmacokinetics
| CYP2D6 Metabolizer Status | Typical Alleles | Expected Perhexiline Plasma Concentration (at standard dose) | Recommended Dosing Strategy |
| Poor Metabolizer | *3, *4, *5, *6 | High (Risk of Toxicity) | Significantly reduced dose (e.g., 50 mg weekly) or alternative therapy. |
| Intermediate Metabolizer | One functional, one non-functional allele | Moderate to High | Lower than standard dose, guided by TDM. |
| Extensive (Normal) Metabolizer | Two functional alleles | Therapeutic | Standard dosing (e.g., 100 mg daily), guided by TDM. |
| Ultra-Rapid Metabolizer | Gene duplication | Low (Risk of Inefficacy) | Higher than standard dose, guided by TDM. |
Note: This table presents generalized data; actual patient responses can vary.
Mandatory Visualizations
Caption: Workflow for minimizing confounding variables in Perhexiline studies.
Caption: Perhexiline metabolism pathway and key confounding factors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of CYP2D6 genotype on trough plasma perhexiline and cis-OH-perhexiline concentrations following a standard loading regimen in patients with myocardial ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicinesinformation.co.nz [medicinesinformation.co.nz]
Navigating the Nuances of Perhexiline Maleate: A Technical Guide to Reproducible In Vitro Experiments
Technical Support Center
To assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their in vitro studies of Perhexiline Maleate, this technical support center provides detailed troubleshooting guides and frequently asked questions. Perhexiline's complex metabolic profile and pleiotropic effects necessitate careful experimental design and execution to ensure the reproducibility of findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[1] For cell culture experiments, preparing a concentrated stock solution in DMSO is common practice.[2] It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for long-term storage; for experiments requiring aqueous buffers, it is best to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice immediately before use.[1]
Q2: We are observing high variability in our IC50 values for this compound across different experiments. What are the potential causes?
A2: High variability in IC50 values is a common challenge in this compound in vitro studies and can be attributed to several factors:
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Cell Line-Specific Metabolism: The primary source of variability is the metabolic activity of the cell line, specifically the expression and activity of cytochrome P450 enzymes. CYP2D6 is the major enzyme responsible for metabolizing perhexiline.[4] Cell lines with high CYP2D6 activity will metabolize perhexiline more rapidly, leading to a higher apparent IC50. Conversely, cells with low or no CYP2D6 expression will be more sensitive to the drug. It is crucial to characterize the CYP2D6 status of your cell line.
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Use of Racemic Mixture vs. Enantiomers: Commercially available this compound is a racemic mixture of (+) and (-) enantiomers. These enantiomers can have different pharmacokinetic and pharmacodynamic properties, including different rates of metabolism and potentially different biological activities. Using the racemic mixture can introduce variability if the cell line metabolizes one enantiomer preferentially.
-
Cell Density and Plating Uniformity: Inconsistent cell seeding density across wells and plates can significantly impact the calculated IC50. Ensure even cell distribution and optimize the initial cell number for your specific assay duration.
-
Incubation Time: The duration of drug exposure can influence the observed cytotoxicity. Shorter incubation times may not be sufficient to observe the full effect of the drug, while longer times may lead to confounding factors like nutrient depletion in the media. Standardize the incubation time across all experiments.
-
Media Composition: Components in the cell culture media, such as serum concentration, can influence drug-protein binding and cellular metabolism, thereby affecting the apparent potency of this compound.
Q3: What are the primary mechanisms of action of this compound that we should be assessing in our in vitro models?
A3: this compound has several known mechanisms of action that can be investigated in vitro:
-
Inhibition of Carnitine Palmitoyltransferase (CPT) 1 and 2: Perhexiline is a well-established inhibitor of CPT1 and CPT2, enzymes crucial for the mitochondrial uptake and oxidation of long-chain fatty acids. This leads to a metabolic shift from fatty acid oxidation to glucose oxidation for energy production.
-
Induction of Apoptosis: Perhexiline has been shown to induce apoptosis in various cancer cell lines. This can be assessed by measuring the activation of caspases, such as caspase-3 and -7, or by using assays that detect markers of apoptosis like Annexin V staining.
-
Modulation of Signaling Pathways: Perhexiline can impact key cellular signaling pathways. It has been reported to inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. It can also activate the MAPK signaling cascade, including p38 and JNK pathways, and induce endoplasmic reticulum (ER) stress.
-
Cytotoxicity and Hepatotoxicity: Perhexiline can induce cytotoxicity, particularly in liver-derived cells. This is an important aspect to evaluate, especially when considering its therapeutic potential and side-effect profile.
Q4: Which cell lines are most appropriate for studying the effects of this compound?
A4: The choice of cell line is critical and should be guided by the research question.
-
For Cancer Studies: A panel of cancer cell lines from different tissues of origin should be considered. It is important to select cell lines with well-characterized metabolic profiles, particularly regarding CYP2D6 expression, to understand how metabolism influences drug response. Examples from the literature include colorectal cancer cell lines (HT29, SW620, HCT116), breast cancer cells, and glioblastoma cell lines.
-
For Hepatotoxicity Studies: Liver-derived cell lines such as HepG2 and HepaRG, as well as primary human hepatocytes, are the most relevant models for assessing Perhexiline-induced liver toxicity.
-
Considerations for Selection:
-
Metabolic Competence: If studying the role of metabolism, use cell lines with known CYP enzyme activity or engineered cell lines expressing specific CYPs.
-
Target Expression: Ensure the cell line expresses the molecular target or pathway of interest (e.g., high levels of CPT1 for metabolism studies, or specific signaling pathway components).
-
Genotypic and Phenotypic Characteristics: The genetic background and growth characteristics of the cell line can influence its response to Perhexiline.
-
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Variable Cell Metabolism of Perhexiline | Characterize the CYP2D6 expression and activity in your cell line. Consider using a CYP2D6 inhibitor (e.g., quinidine) as a control to assess the impact of metabolism. For comparative studies, use cell lines with similar metabolic capacities. |
| Compound Precipitation | Visually inspect wells for precipitate, especially at higher concentrations. If precipitation occurs, consider preparing fresh dilutions or using a different solvent system (ensuring solvent controls are included). |
| Uneven Cell Plating | Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for consistency and avoid seeding cells in the outer wells of 96-well plates, which are prone to evaporation (the "edge effect"). |
| Interference with Assay Reagents | Perhexiline may directly interact with certain assay reagents (e.g., reducing tetrazolium salts in MTT/MTS assays). Run a cell-free control with Perhexiline and the assay reagent to check for direct chemical reactions. |
| Inconsistent Incubation Times | Strictly adhere to a standardized incubation time for all experiments. Optimize the incubation time for your specific cell line and assay. |
Issue 2: Difficulty in Detecting Inhibition of CPT1/CPT2 Activity
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Optimize substrate concentrations (palmitoyl-CoA and L-carnitine) and enzyme concentration (mitochondrial lysate). Ensure the assay buffer pH and temperature are optimal for enzyme activity. |
| Low Perhexiline Concentration | The IC50 for CPT1 inhibition can be in the micromolar range. Ensure you are using a concentration range sufficient to observe inhibition. |
| Indirect Measurement Issues | If using an indirect method like measuring oxygen consumption, ensure that other metabolic pathways are not compensating for the inhibition of fatty acid oxidation. Use specific inhibitors for other pathways as controls. |
| Cell Permeability | If using whole cells, ensure that Perhexiline is effectively reaching the mitochondria where CPT enzymes are located. |
Issue 3: Weak or Inconsistent Western Blot Signals for Signaling Pathways (e.g., p-mTOR, p-S6K)
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody | Use a validated antibody for the specific phosphorylated target. Check the literature for antibodies successfully used in similar studies. Run positive and negative controls to validate antibody performance. |
| Timing of Lysate Collection | The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment to determine the optimal time point for observing changes after Perhexiline treatment. |
| Low Protein Concentration | Ensure you are loading a sufficient amount of protein per lane. Perform a protein quantification assay (e.g., BCA assay) on your lysates. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins. |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (voltage, time, membrane type) to ensure efficient transfer of your target protein. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| HT29 | Colorectal Cancer | Cell Viability | 72 hours | ~4 | |
| SW620 | Colorectal Cancer | Cell Viability | 72 hours | ~4 | |
| HCT116 | Colorectal Cancer | Cell Viability | 72 hours | ~4 | |
| HepG2 | Hepatocellular Carcinoma | Cellular ATP | 4-6 hours | 5-10 | |
| HepaRG | Hepatocellular Carcinoma | Cellular ATP | 4 hours | 5-10 | |
| Primary Human Hepatocytes | Normal Liver | Cellular ATP | 4 hours | >10 |
Table 2: this compound Inhibition of Carnitine Palmitoyltransferase (CPT)
| Enzyme | Tissue Source | IC50 (µM) | Reference |
| CPT1 | Rat Heart | 77 | |
| CPT1 | Rat Liver | 148 | |
| CPT2 | Not Specified | 79 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol is based on a commercially available luminescent assay (e.g., Caspase-Glo® 3/7 Assay) and should be performed according to the manufacturer's instructions.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at an optimal density in 100 µL of complete medium.
-
Incubate overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 2, 4, 6, or 24 hours).
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express caspase-3/7 activity as a fold change relative to the vehicle control.
-
Protocol 3: Western Blotting for mTORC1 Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of key mTORC1 pathway proteins.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, rabbit anti-phospho-p70 S6 Kinase (Thr389), rabbit anti-p70 S6 Kinase, rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236), rabbit anti-S6 Ribosomal Protein)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the optimal time determined from a time-course experiment.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Mandatory Visualizations
Caption: Perhexiline metabolism and source of variability.
Caption: Key signaling pathways affected by Perhexiline.
Caption: Workflow for reproducible Perhexiline experiments.
References
- 1. The Antianginal Drug Perhexiline Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 4. Polymorphic hydroxylation of perhexiline in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Perhexiline Maleate and Trimetazidine in the Management of Angina Pectoris
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-anginal therapies, metabolic modulators present a unique therapeutic approach by optimizing myocardial energy metabolism. This guide provides a detailed comparison of two prominent metabolic agents, Perhexiline Maleate and Trimetazidine, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use in angina models.
At a Glance: Key Differences and Mechanisms of Action
This compound and Trimetazidine both exert their anti-anginal effects by shifting the heart's energy substrate preference from fatty acid oxidation to the more oxygen-efficient glucose oxidation.[1][2] However, they achieve this through distinct molecular targets.
This compound primarily inhibits carnitine palmitoyltransferase-1 (CPT-1) , an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][3] By blocking this pathway, perhexiline reduces fatty acid metabolism and encourages the myocardium to utilize glucose, thereby increasing ATP production per unit of oxygen consumed and enhancing myocardial efficiency.[3]
Trimetazidine , on the other hand, is understood to inhibit the enzyme 3-ketoacyl-CoA thiolase (3-KAT) , which is involved in the final step of fatty acid beta-oxidation. This inhibition also leads to a metabolic shift towards glucose oxidation, making the heart more efficient under ischemic conditions. Emerging evidence also suggests that Trimetazidine's cardioprotective effects may be mediated through the activation of the AMPK and ERK signaling pathways.
Quantitative Efficacy in Angina Models: A Data-Driven Comparison
The following tables summarize the quantitative data from various clinical trials assessing the efficacy of this compound and Trimetazidine in patients with stable angina.
Table 1: Efficacy of this compound in Stable Angina
| Parameter | Baseline | Perhexiline Treatment | Placebo | Study Design | Reference |
| Weekly Angina Attacks | 18.2 ± 2.8 | 2.8 ± 0.9 (at 400 mg) | - | Double-blind, crossover | |
| Nitroglycerin Consumption | Parallel reduction to angina attacks | - | - | Double-blind, crossover | |
| Exercise Duration (seconds) | 261 ± 57 | 384 ± 75 | - | Double-blind, crossover | |
| Responders (Objective Exercise Criteria) | - | 63% | 18% | Randomized, double-blind, placebo-controlled crossover | |
| Subjective Improvement | - | 65% | 0% | Randomized, double-blind, placebo-controlled crossover | |
| Reduction in Anginal Attacks | - | 84% of patients | - | Double-blind, crossover | |
| Reduction in Glyceryl Trinitrate Consumption | - | 64% of patients | - | Double-blind, crossover |
Table 2: Efficacy of Trimetazidine in Stable Angina
| Parameter | Baseline | Trimetazidine Treatment | Placebo | Study Design | Reference |
| Weekly Angina Attacks | 10.1 ± 1.3 | 6.6 ± 1.4 | - | Single-blind, placebo-controlled | |
| Weekly Nitroglycerin Consumption | - | Decreased by 3.1 tablets | Increased by 0.3 tablets | Single-blind, placebo-controlled | |
| Time to 1-mm ST-Segment Depression (seconds) | - | +55 (95% CI: 35–77) | - | Network meta-analysis | |
| Total Exercise Duration (seconds) | - | +46 (95% CI: 28–66) | - | Network meta-analysis | |
| Time to Onset of Angina (seconds) | - | +54 (95% CI: 24–84) | - | Network meta-analysis | |
| Weekly Angina Attacks (as add-on therapy) | 4.8 ± 3.5 | 0.9 ± 1.4 | - | Observational, multicenter, prospective |
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of Perhexiline and Trimetazidine initiate cascades of events that culminate in improved myocardial energetics.
References
- 1. The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
Perhexiline Maleate: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Perhexiline maleate, a drug historically used for angina pectoris, is gaining significant attention for its potential as a repurposed anti-cancer agent.[1][2] This guide provides a cross-validation of its anti-cancer effects in different cell lines, presenting key experimental data, detailed protocols, and visual representations of its mechanism of action.
Quantitative Efficacy Comparison
This compound has demonstrated cytotoxic effects across a range of cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the low micromolar range. The tables below summarize the IC50 values of perhexiline in various cancer cell lines as reported in recent studies.
| Breast Cancer Cell Lines | IC50 (µmol/L) | Reference |
| MCF-7 | 2 - 6 | |
| MDA-MB-468 | 2 - 6 | |
| SK-BR-3 | 2 - 6 | |
| AU565 | 2 - 6 | |
| BT474 | 2 - 6 |
| Colon Cancer Cell Lines | IC50 (µmol/L) | Reference |
| HT-29 | ~4 | |
| SW620 | ~4 | |
| HCT116 | 4.5 - 8 |
| Other Cancer Cell Lines | IC50 (µmol/L) | Reference |
| Cervical Cancer (HeLa) | 3 - 22 | |
| Lung Cancer | 3 - 22 | |
| Glioblastoma (patient-derived) | Potent cytotoxicity reported | |
| Pancreatic Ductal Adenocarcinoma (organoids) | Growth inhibition observed | |
| Neuroblastoma (SH-SY5Y) | Sensitizes cells to cisplatin |
Mechanism of Action: Induction of Apoptosis
Multiple studies have confirmed that perhexiline's anti-cancer activity is mediated through the induction of apoptosis, a form of programmed cell death. This process is initiated by intracellular stress, such as the increase in reactive oxygen species (ROS), leading to the activation of a cascade of caspases.
Key apoptotic events observed in cancer cells treated with perhexiline include:
-
Increased Annexin V Staining: Indicating the externalization of phosphatidylserine, an early marker of apoptosis.
-
Activation of Caspase-3 and Caspase-7: These are executioner caspases that play a central role in the apoptotic process.
-
Cleavage of Poly (ADP-ribose) Polymerase 1 (PARP-1): A hallmark of apoptosis.
-
Release of Cytochrome c: From the mitochondria, a key event in the intrinsic apoptotic pathway.
Signaling Pathways
The anti-cancer effects of perhexiline are attributed to its ability to inhibit carnitine palmitoyltransferase 1 and 2 (CPT1 and CPT2), key enzymes in fatty acid oxidation (FAO). This inhibition leads to a metabolic shift, resulting in reduced ATP production, increased AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation. Furthermore, the disruption of mitochondrial FAO contributes to an increase in reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway.
Caption: Perhexiline's mechanism of action in cancer cells.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the referenced studies for assessing the anti-cancer effects of this compound.
Cell Viability Assay (Crystal Violet Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48-72 hours).
-
Staining:
-
Remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain with a solubilizing agent (e.g., 10% acetic acid or methanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Caspase 3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for caspase cleavage of the substrate.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase 3/7 activity.
Caption: General experimental workflow for evaluating perhexiline.
Concluding Remarks
The collective evidence strongly suggests that this compound is a promising candidate for anti-cancer therapy. Its ability to induce apoptosis in a variety of cancer cell lines at clinically relevant concentrations warrants further investigation. The detailed mechanisms and the potential for combination therapies are active areas of research that hold the potential to introduce a repurposed, effective treatment for various malignancies.
References
A Comparative Analysis of Perhexiline Maleate and Beta-Blockers in the Management of Cardiac Ischemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct pharmacological agents used in the treatment of cardiac ischemia: Perhexiline Maleate, a metabolic modulator, and beta-blockers, a cornerstone of cardiovascular therapy. This document synthesizes experimental data on their mechanisms of action, clinical efficacy, and safety profiles to inform research and drug development efforts in the field of ischemic heart disease.
Introduction: Two Distinct Approaches to Alleviating Myocardial Ischemia
Cardiac ischemia, a condition characterized by an imbalance between myocardial oxygen supply and demand, is a primary cause of angina pectoris and can lead to more severe cardiac events.[1][2] Pharmacological interventions aim to restore this balance through various mechanisms. Beta-adrenergic receptor blockers, or beta-blockers, have been a first-line therapy for decades, primarily by reducing myocardial oxygen demand.[2][3][4] In contrast, this compound offers a unique metabolic approach by enhancing the efficiency of myocardial oxygen utilization. This guide will delve into a comparative analysis of these two drug classes, providing quantitative data, experimental methodologies, and visual representations of their underlying biological pathways.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic effects of this compound and beta-blockers in cardiac ischemia stem from fundamentally different molecular mechanisms.
This compound: The Metabolic Shift
Perhexiline's primary mechanism of action is the inhibition of the carnitine palmitoyltransferase (CPT) system, specifically CPT-1 and CPT-2. These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the heart's primary energy source in a healthy state. By inhibiting CPT, perhexiline forces a metabolic shift in the myocardium from fatty acid oxidation to glucose oxidation (glycolysis). This is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thereby improving myocardial efficiency and reducing oxygen demand during ischemic conditions.
Beta-Blockers: Dampening the Sympathetic Drive
Beta-blockers act as competitive antagonists at beta-adrenergic receptors (β-ARs), primarily β1-receptors located in the heart. Under conditions of stress or exertion, the sympathetic nervous system releases catecholamines (epinephrine and norepinephrine), which bind to these receptors and trigger a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), myocardial contractility (inotropy), and blood pressure. By blocking the binding of catecholamines to β1-receptors, beta-blockers effectively blunt this sympathetic response, thereby reducing myocardial oxygen consumption.
Clinical Efficacy: A Quantitative Comparison
The clinical utility of both drug classes has been evaluated in numerous trials, with key endpoints including reduction in angina frequency, nitroglycerin consumption, and improvement in exercise tolerance.
This compound: Efficacy in Refractory Angina
Clinical studies have consistently demonstrated the efficacy of perhexiline in reducing anginal symptoms, particularly in patients with refractory angina who are already on maximal conventional therapy.
Table 1: Summary of Clinical Efficacy Data for this compound
| Parameter | Study Design | Patient Population | Key Findings | Reference |
| Angina Frequency | Double-blind, placebo-controlled, crossover | 20 male patients with severe angina despite beta-blocker therapy | Mean weekly angina rate fell from 18.2 to 2.8 on 400 mg perhexiline (P < 0.05). | |
| Open-label | 26 patients with severe angina | 15 patients experienced a reduction in attack frequency to less than one-third of their previous level. | ||
| Nitroglycerin Consumption | Double-blind, placebo-controlled, crossover | 20 male patients with severe angina despite beta-blocker therapy | Nitroglycerin consumption fell in parallel with the reduction in angina attacks. | |
| Exercise Tolerance | Double-blind, placebo-controlled, crossover | 17 patients with refractory angina | 63% of patients on perhexiline were responders based on objective exercise testing criteria, compared to 18% on placebo (p < 0.05). | |
| Double-blind, placebo-controlled, crossover | 20 male patients with severe angina despite beta-blocker therapy | Mean exercise duration increased from 261 seconds to 384 seconds (P < 0.05). | ||
| Double-blind, placebo-controlled | 20 patients with stable angina | Increase in exercise tolerance of 8.1% and in aerobic capacity of 8.3% (p < 0.01). |
A systematic review of 36 randomized controlled trials (883 participants) concluded that perhexiline is significantly more effective than placebo in reducing angina attacks and that two studies showed it to be more effective than beta-blockers in reducing angina attacks and nitroglycerin use.
Beta-Blockers: A Standard of Care with Evolving Evidence
Beta-blockers are well-established in the management of stable angina and following a myocardial infarction. Their efficacy is primarily attributed to their hemodynamic effects.
Table 2: Summary of Clinical Efficacy Data for Beta-Blockers
| Parameter | Study Design | Patient Population | Key Findings | Reference |
| Angina Frequency | Dose-ranging study | 24 patients with stable exertional angina | Mean angina frequency decreased from 6.6 episodes/week with placebo to 0.2 episodes/week with betaxolol (p < 0.00005). | |
| Randomized, double-blind | 147 patients with stable angina | Both bisoprolol and atenolol significantly reduced the frequency of spontaneous angina attacks. | ||
| Exercise Tolerance | Dose-ranging study | 24 patients with stable exertional angina | Mean treadmill exercise time increased from 3.1 minutes with placebo to 8.0 minutes with betaxolol (p < 0.00005). | |
| Double-blind, crossover | 11 patients with stable, exercise-induced angina | Treadmill walking time to the onset of angina was significantly greater after propranolol compared to placebo. | ||
| Mortality Reduction (Post-MI) | Meta-analysis of multiple trials | Patients post-myocardial infarction | Chronic beta-blocker therapy reduces mortality in patients who survive an acute myocardial infarction. |
While historically proven to reduce mortality post-myocardial infarction, recent evidence suggests that the benefit of long-term beta-blocker therapy in patients with stable ischemic heart disease without a recent myocardial infarction is primarily for symptom relief.
Experimental Protocols
The evaluation of anti-anginal drugs relies on standardized experimental protocols to assess their impact on myocardial ischemia.
Exercise Tolerance Testing
A common method to objectively measure the efficacy of anti-anginal medications is the exercise tolerance test, often performed on a treadmill or bicycle ergometer.
-
Objective: To determine the duration of exercise a patient can tolerate before the onset of anginal symptoms or ischemic changes on an electrocardiogram (ECG).
-
Typical Protocol (Bruce Protocol):
-
A baseline resting ECG, heart rate, and blood pressure are recorded.
-
The patient begins walking on a treadmill at a slow speed and low incline.
-
Every three minutes, the speed and incline of the treadmill are increased, progressively increasing the workload on the heart.
-
Throughout the test, the patient's ECG, heart rate, blood pressure, and symptoms are continuously monitored.
-
The test is terminated when the patient experiences significant angina, severe shortness of breath, dizziness, or when specific ECG changes indicating ischemia are observed.
-
-
Endpoints:
-
Total exercise duration.
-
Time to onset of angina.
-
Time to 1mm ST-segment depression on ECG.
-
Maximal heart rate and blood pressure achieved.
-
Rate-pressure product (heart rate x systolic blood pressure), an index of myocardial oxygen consumption.
-
Safety and Side Effect Profile
The choice between this compound and beta-blockers is often influenced by their respective side effect profiles and the need for monitoring.
Table 3: Comparative Side Effect Profile
| Side Effect Category | This compound | Beta-Blockers |
| Cardiovascular | Generally well-tolerated hemodynamically. | Bradycardia, hypotension, heart block, fatigue. |
| Neurological | Peripheral neuropathy (risk increased with high plasma concentrations). | Dizziness, fatigue, depression. |
| Hepatic | Hepatotoxicity (risk increased with high plasma concentrations). | Generally minimal hepatic side effects. |
| Metabolic | Hypoglycemia (rare). | Can mask symptoms of hypoglycemia in diabetic patients. |
| Other | Dizziness, gastrointestinal irritation, malaise. | Bronchospasm (especially with non-selective agents), sexual dysfunction. |
A critical consideration with Perhexiline is its narrow therapeutic index and variable patient metabolism, necessitating therapeutic drug monitoring to maintain plasma concentrations within a safe and effective range (typically 150-600 ng/mL) to minimize the risk of serious adverse effects like hepatotoxicity and neuropathy.
Conclusion and Future Directions
This compound and beta-blockers represent two distinct and effective strategies for the management of cardiac ischemia. Beta-blockers reduce myocardial oxygen demand through their negative chronotropic and inotropic effects, while Perhexiline enhances myocardial metabolic efficiency.
The choice of agent depends on the individual patient's clinical profile, comorbidities, and tolerance to side effects. Perhexiline may offer a valuable alternative or adjunctive therapy for patients with refractory angina who are not adequately managed with conventional treatments like beta-blockers. However, its use requires careful patient monitoring.
Future research should focus on well-designed, head-to-head comparative trials to further delineate the relative efficacy and long-term outcomes of these two drug classes in different subsets of patients with ischemic heart disease. Furthermore, exploring the potential synergistic effects of combining metabolic modulators with traditional hemodynamic agents could open new avenues for the optimal management of cardiac ischemia.
References
- 1. Beta blockers in ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Beta-Blockers in the Prevention and Treatment of Ischemic Heart Disease: Evidence and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical value of β-blockers in patients with stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of Perhexiline Maleate's therapeutic efficacy in vivo
An Objective Guide for Researchers and Drug Development Professionals
Perhexiline maleate, a drug originally developed for the treatment of angina pectoris, has garnered renewed interest for its therapeutic potential in cardiovascular diseases, particularly angina and hypertrophic cardiomyopathy. This guide provides an evidence-based comparison of this compound's in-vivo therapeutic efficacy against other treatment modalities, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: A Metabolic Shift
Perhexiline's primary mechanism of action involves the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1). This inhibition leads to a metabolic switch in the myocardium from fatty acid oxidation to glucose oxidation. As glucose oxidation requires less oxygen to produce the same amount of ATP, this shift enhances myocardial efficiency, particularly in ischemic conditions.[1] This metabolic modulation is central to its therapeutic effects in both angina and hypertrophic cardiomyopathy.
Therapeutic Efficacy in Angina Pectoris
Clinical trials have demonstrated the efficacy of this compound in reducing the frequency of angina attacks and improving exercise tolerance in patients with stable angina.
Comparison with Placebo and Other Anti-anginal Drugs
A network meta-analysis of various anti-anginal drugs provides insights into the relative efficacy of different treatments. While direct head-to-head trials with all alternatives are limited, the data suggests that traditional therapies like beta-blockers and calcium channel blockers are effective first-line treatments.[2] Ranolazine and trimetazidine, when added to first-line therapy, have also shown significant benefits in improving exercise tolerance and reducing angina frequency.[3] Perhexiline is often considered for patients with refractory angina who do not respond adequately to other medications.[4]
| Treatment Comparison | Outcome Measure | Result | Reference |
| Perhexiline vs. Placebo | Weekly Angina Attacks | Significant Reduction | Clinical Trials |
| Exercise Duration | Significant Improvement | Clinical Trials | |
| Beta-blockers vs. Calcium Channel Blockers | Angina Frequency | Beta-blockers showed a trend towards fewer episodes | [2] |
| Adverse Events | Beta-blockers were associated with fewer adverse events | ||
| Ranolazine (add-on) vs. Placebo (add-on) | Exercise Tolerance | Significant Improvement | |
| Angina Frequency | Significant Reduction | ||
| Trimetazidine (add-on) vs. Placebo (add-on) | Exercise Tolerance | Significant Improvement |
Therapeutic Efficacy in Hypertrophic Cardiomyopathy (HCM)
Perhexiline has shown promise in improving symptoms and cardiac function in patients with hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle.
Comparison with Mavacamten and Other HCM Treatments
A network meta-analysis of drug therapies for HCM revealed that both perhexiline and the newer cardiac myosin inhibitor, mavacamten, improved peak oxygen consumption (pVO2) compared to placebo. Mavacamten also demonstrated reductions in several other key disease markers. For patients with obstructive HCM who are refractory to medical therapy, invasive procedures like surgical myectomy and alcohol septal ablation are also options and have been shown to be effective in reducing the left ventricular outflow tract (LVOT) gradient and improving symptoms.
| Treatment Comparison | Outcome Measure | Result | Reference |
| Perhexiline vs. Placebo | Peak Oxygen Consumption (pVO2) | Significant Improvement | |
| Mavacamten vs. Placebo | Peak Oxygen Consumption (pVO2) | Significant Improvement | |
| LVOT Gradient | Significant Reduction | ||
| NT-proBNP, LVMI, LAVI, Septal E/e' | Significant Reduction | ||
| Surgical Myectomy vs. Alcohol Septal Ablation | LVOT Gradient Reduction | Greater reduction with surgical myectomy | |
| Symptom Resolution | Greater with surgical myectomy |
Experimental Protocols
In-Vivo Assessment of Anti-Anginal Efficacy: Bicycle Ergometry Stress Test
This protocol is a standardized method to assess the effect of anti-anginal medication on exercise tolerance.
1. Patient Preparation:
- Patients should fast for at least three hours before the test.
- Anti-anginal medications may be withheld prior to the test, as determined by the study protocol.
- A baseline 12-lead electrocardiogram (ECG) is recorded.
2. Exercise Protocol:
- The test is performed on a calibrated bicycle ergometer.
- The initial workload is typically set at 25 or 50 Watts.
- The workload is increased in increments of 25 Watts every 2 or 3 minutes.
- The patient is encouraged to pedal at a constant speed (e.g., 60 revolutions per minute).
3. Monitoring:
- ECG is continuously monitored throughout the test and during the recovery period.
- Blood pressure is measured at baseline, at the end of each stage, and during recovery.
- The patient is asked to report any symptoms, particularly chest pain, on a standardized scale.
4. Endpoints:
- The test is terminated upon reaching a predetermined endpoint, such as:
- Significant ST-segment depression (≥0.1 mV).
- Development of limiting symptoms (severe angina, dyspnea, fatigue).
- Significant arrhythmias or hemodynamic instability.
- Achieving a target heart rate.
5. Data Analysis:
- Total exercise duration.
- Time to onset of angina.
- Time to onset of significant ST-segment depression.
- Maximum workload achieved.
- Rate-pressure product (heart rate x systolic blood pressure) at peak exercise.
In-Vivo Assessment of Cardiac Function in a Mouse Model of Hypertrophic Cardiomyopathy: Echocardiography
This protocol describes the use of echocardiography to assess cardiac structure and function in a murine model of HCM (e.g., Mybpc3-targeted knock-in mice).
1. Animal Preparation:
- Mice are anesthetized, typically with isoflurane, to maintain a stable heart rate.
- The chest is shaved to ensure good acoustic coupling.
- The mouse is placed in a supine position on a heated platform to maintain body temperature.
2. Echocardiographic Imaging:
- A high-frequency ultrasound system with a linear array transducer is used.
- Standard two-dimensional (2D) and M-mode images are acquired from the parasternal long-axis and short-axis views.
- Pulsed-wave Doppler is used to assess blood flow velocities across the mitral and aortic valves, as well as in the left ventricular outflow tract.
- Tissue Doppler imaging is used to measure myocardial velocities.
3. Key Measurements:
- Left Ventricular (LV) Dimensions: LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
- Wall Thickness: Interventricular septal thickness (IVS) and posterior wall thickness (PWT) at end-diastole.
- Systolic Function: Fractional shortening (FS) and ejection fraction (EF).
- Diastolic Function: Mitral inflow E/A ratio, E-wave deceleration time, and isovolumic relaxation time. Tissue Doppler-derived e' and E/e' ratio.
- LVOT Gradient: Peak velocity in the LVOT is measured by continuous-wave Doppler to calculate the pressure gradient using the modified Bernoulli equation.
4. Data Analysis:
- Measurements are typically averaged from three to five cardiac cycles.
- Data from treated and control groups are compared statistically.
Cardiac Tissue Metabolomics Analysis in a Mouse Model
This protocol outlines the general steps for analyzing metabolic changes in cardiac tissue.
1. Tissue Collection and Preparation:
- Mouse hearts are rapidly excised, washed in cold saline, and flash-frozen in liquid nitrogen to quench metabolic activity.
- The frozen tissue is pulverized into a fine powder under liquid nitrogen.
2. Metabolite Extraction:
- A precise weight of the powdered tissue (e.g., 20-50 mg) is used for extraction.
- A common method involves a biphasic extraction with a mixture of methanol, chloroform, and water to separate polar and nonpolar metabolites.
- The mixture is vortexed and centrifuged to separate the phases. The polar (upper aqueous) and nonpolar (lower organic) phases are collected separately.
3. Sample Analysis:
- The extracted metabolites are typically analyzed using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- For GC-MS analysis, a derivatization step is usually required to make the metabolites volatile.
- LC-MS is suitable for a wide range of polar and nonpolar metabolites.
4. Data Processing and Analysis:
- The raw data is processed to identify and quantify the metabolites.
- Statistical analysis, such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), is used to identify significant differences in metabolite levels between experimental groups.
- Pathway analysis is performed to identify the metabolic pathways that are most affected.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Meta-analysis of trials comparing beta-blockers, calcium antagonists, and nitrates for stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative efficacy of antianginal drugs used as add-on therapy in patients with stable angina: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Pharmacotherapy for Angina - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Perhexiline Maleate Versus Newer Metabolic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of the established metabolic modulator, Perhexiline Maleate, and newer agents in the class, including Ranolazine, Trimetazidine, and Ivabradine. The information presented is intended to support research and development efforts by offering a detailed, data-driven analysis of the safety and tolerability of these cardiovascular therapeutic agents.
Executive Summary
Metabolic modulators offer a unique therapeutic approach to ischemic heart disease by optimizing myocardial energy metabolism. However, their clinical utility is often defined by their side effect profiles. This compound, an early metabolic modulator, has demonstrated significant efficacy but is associated with serious hepatotoxicity and peripheral neuropathy. Newer agents, such as Ranolazine, Trimetazidine, and Ivabradine, have been developed with the aim of providing similar therapeutic benefits with an improved safety profile. This guide delves into the comparative side effect data, the underlying mechanistic pathways of these adverse effects, and the experimental protocols used to evaluate them.
Comparative Side Effect Profiles
The following table summarizes the incidence of key side effects associated with this compound and newer metabolic modulators based on data from clinical trials and meta-analyses.
| Side Effect Category | This compound | Ranolazine | Trimetazidine | Ivabradine |
| Common Side Effects | Dizziness (up to 33%)[1], Nausea and Vomiting (up to 60% in some trials)[2][3], Headache[3] | Dizziness (up to 34.2% at higher doses)[4], Constipation (up to 10.9%), Nausea (up to 16% at higher doses), Headache | Gastrointestinal disturbances (nausea, vomiting), Dizziness, Muscular cramps | Phosphenes (luminous phenomena) (up to 14.5%), Bradycardia (symptomatic in up to 5%), Blurred vision |
| Serious Side Effects | Hepatotoxicity (can be fatal), Peripheral Neuropathy (often permanent), Papilloedema, Hypoglycemia | QT Interval Prolongation, Syncope (less frequent), Does not increase risk of Torsade de Pointes | Parkinsonism (reversible upon discontinuation), Gait disturbances, Tremor | Atrial Fibrillation (increased risk), Symptomatic Bradycardia |
| Incidence of Discontinuation due to Adverse Events | Approximately 8% | 1% to 9% depending on the study and dose | Low dropout rates reported in clinical trials | Discontinuation due to bradycardia in some cases (e.g., 13% vs 2% placebo in one trial) |
Mechanisms of Key Side Effects and Signaling Pathways
The distinct side effect profiles of these metabolic modulators are rooted in their unique mechanisms of action and off-target effects.
This compound: Hepatotoxicity and Peripheral Neuropathy
Perhexiline's toxicity is primarily linked to its inhibition of carnitine palmitoyltransferase-1 (CPT-1), leading to impaired mitochondrial fatty acid oxidation. In the liver, this disruption of cellular energy metabolism can induce endoplasmic reticulum (ER) stress and activate pro-apoptotic signaling pathways. Specifically, perhexiline has been shown to cause mitochondrial dysfunction, leading to the activation of both intrinsic and extrinsic apoptotic pathways, involving the cleavage of caspases 3 and 9 and alterations in Bcl-2 family proteins. The development of peripheral neuropathy is thought to be due to the accumulation of lysosomal inclusions in Schwann cells, a characteristic of cationic amphiphilic drugs like perhexiline.
Ranolazine: QT Prolongation
Ranolazine's primary therapeutic effect is the inhibition of the late inward sodium current (INa), which reduces intracellular sodium and subsequent calcium overload in ischemic cardiomyocytes. However, at therapeutic concentrations, ranolazine also inhibits the rapid delayed rectifier potassium current (IKr), which is responsible for cardiac repolarization. This IKr inhibition leads to a modest prolongation of the QT interval. Despite this, ranolazine does not significantly increase the risk of Torsade de Pointes because its inhibition of the late INa counteracts the pro-arrhythmic potential by reducing early afterdepolarizations and transmural dispersion of repolarization.
References
- 1. Clinical evaluation of this compound in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review of the efficacy and safety of perhexiline in the treatment of ischemic heart disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Translating Perhexiline Maleate from Bench to Bedside: A Guide to In Vitro and In Vivo Correlation
A comprehensive analysis of preclinical and clinical data reveals a strong correlation between the in vitro metabolic profile and in vivo pharmacokinetics and therapeutic outcomes of Perhexiline Maleate, a critical consideration for its clinical use in treating refractory angina. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key experimental data, detailed methodologies, and the underlying mechanisms that govern the drug's efficacy and toxicity.
Perhexiline's journey from a widely used antianginal agent to a drug requiring careful therapeutic monitoring is a classic example of the importance of understanding its metabolic fate. In vitro studies have been instrumental in elucidating the critical role of the cytochrome P450 enzyme, CYP2D6, in its metabolism. This understanding directly translates to the observed variability in patient responses and the risk of adverse effects in vivo.
Quantitative Data Comparison: In Vitro vs. In Vivo Parameters
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound, highlighting the translatability of preclinical findings.
| In Vitro Metabolism Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Data Source |
| Apparent Km (μM) | 3.3 ± 1.5 | 124 ± 141 | [1][2] |
| Vmax (pmol/min/mg protein) | 9.1 ± 3.1 | 1.4 ± 0.6 | [1][2] |
| In Vitro Intrinsic Clearance (μL/min/mg protein) | 2.9 ± 0.5 | 0.026 | [1] |
| In Vitro Cytotoxicity (IC50) | Cell Line | IC50 Value (μM) | Data Source |
| This compound | Colorectal Cancer Cell Lines | ~4 |
| In Vivo Pharmacokinetic Parameter | Human Volunteers/Patients | Value | Data Source |
| Therapeutic Plasma Concentration | Patients with Refractory Angina | 150-600 ng/mL (0.54 - 2.16 μM) | |
| Plasma Elimination Half-life | Human Volunteers | 12.4 ± 6.1 hours (single dose) to days/weeks (steady-state) | |
| Peak Plasma Concentration (Cmax) of cis-monohydroxyperhexiline (after 300mg oral dose) | Human Volunteers | 473 ± 43 ng/mL | |
| Peak Plasma Concentration (Cmax) of Perhexiline (after 300mg oral dose) | Human Volunteers | 112 ± 20 ng/mL |
Experimental Protocols
In Vitro Perhexiline Monohydroxylation Assay
-
Objective: To determine the kinetic parameters of perhexiline metabolism in human liver microsomes.
-
Methodology:
-
Human liver microsomes from individuals with known CYP2D6 genotypes (extensive and poor metabolizers) were used.
-
Microsomes were incubated with varying concentrations of racemic this compound.
-
The reaction was initiated by the addition of an NADPH-generating system and incubated at 37°C.
-
The formation rate of the monohydroxyperhexiline metabolites was measured using a high-performance liquid chromatography (HPLC) assay with pre-column derivatization.
-
To identify the specific CYP isoform involved, isoform-selective inhibitors (e.g., quinidine for CYP2D6) were used.
-
-
Endpoints: Apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) were calculated from the substrate-velocity curves. In vitro intrinsic clearance was determined as Vmax/Km.
In Vitro Cytotoxicity Assay
-
Objective: To assess the cytotoxic effects of perhexiline on hepatic cell lines.
-
Methodology:
-
HepG2 cells, HepaRG cells, and primary human hepatocytes were cultured in appropriate media.
-
Cells were exposed to a range of this compound concentrations (e.g., 5 to 25 μM) for various durations (e.g., 4 hours).
-
Cell viability and cytotoxicity were measured using standard assays such as the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane damage.
-
-
Endpoints: The concentration of perhexiline that causes 50% of the maximum cytotoxic effect (IC50) was determined.
In Vivo Efficacy and Pharmacokinetic Study in Humans
-
Objective: To evaluate the antianginal efficacy and safety of this compound and to determine its therapeutic plasma concentration range.
-
Methodology:
-
A randomized, double-blind, placebo-controlled crossover trial was conducted in patients with refractory angina.
-
Patients received either this compound or a placebo for a defined period, followed by a washout period and then crossover to the other treatment.
-
Dosage was adjusted to maintain plasma drug levels within a target range (150-600 ng/mL).
-
Efficacy was assessed by objective measures such as exercise testing and subjective measures like anginal frequency and severity.
-
Blood samples were collected to monitor plasma concentrations of perhexiline.
-
-
Endpoints: Efficacy was determined by the percentage of patients responding to treatment. Safety was assessed by monitoring adverse events. The therapeutic plasma concentration range was established based on efficacy and toxicity data.
Visualizing the Path from In Vitro to In Vivo
The following diagrams illustrate the key pathways and workflows in understanding and validating the translatability of this compound studies.
References
Perhexiline Maleate Demonstrates Cardioprotective Effects in Preclinical Models of Cardiomyopathy
For Immediate Release
[City, State] – [Date] – Preclinical research in murine models of hypertrophic cardiomyopathy (HCM) and peripartum cardiomyopathy (PPCM) indicates that perhexiline maleate, a modulator of cardiac metabolism, shows significant efficacy in improving cardiac function and attenuating disease progression compared to placebo. These findings offer a promising outlook for the therapeutic potential of perhexiline in treating these debilitating cardiac conditions.
Perhexiline's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid metabolism. This inhibition leads to a metabolic switch in the heart from fatty acid oxidation to glucose oxidation, a more oxygen-efficient pathway for energy production. This metabolic modulation is believed to be particularly beneficial in the context of a compromised heart.
Quantitative Data Summary
The following tables summarize the key quantitative findings from two separate preclinical studies evaluating the efficacy of this compound versus placebo in mouse models of hypertrophic cardiomyopathy and peripartum cardiomyopathy.
Table 1: Efficacy of Perhexiline in a Mouse Model of Hypertrophic Cardiomyopathy
| Parameter | Placebo Group | Perhexiline Group | P-value |
| LV End-Diastolic Anterior Wall Thickness | Increased | Significantly Reduced vs. Placebo | <0.05 |
| Calculated LV Mass | Increased | Significantly Reduced vs. Placebo | <0.01 |
| Body Weight | No significant change | No significant change | - |
| Heart Weight / Body Weight Ratio | Increased | No significant change vs. Placebo | - |
Table 2: Efficacy of Perhexiline in a Mouse Model of Peripartum Cardiomyopathy
| Parameter | Placebo (Methylcellulose) Group | Perhexiline Group | P-value |
| Fractional Shortening (%) | 11 ± 5 | 19 ± 4 | <0.05 |
| Left Ventricular End-Diastolic Diameter (mm) | 4.8 ± 0.3 | 4.5 ± 0.4 | NS |
| Left Ventricular End-Systolic Diameter (mm) | 4.3 ± 0.4 | 3.7 ± 0.5 | <0.05 |
| Heart Weight / Body Weight Ratio | 7.0 ± 1.0 | 6.0 ± 0.5 | <0.05 |
| Mortality (%) | 33% | 22% | NS |
NS: Not Significant
Experimental Protocols
Hypertrophic Cardiomyopathy (HCM) Model
-
Animal Model: A knock-in mouse model expressing a mutation that causes hypertrophic cardiomyopathy was used.
-
Treatment: Mice were treated with either perhexiline or a placebo. The specific dosage and route of administration were not detailed in the available literature.
-
Data Collection: Echocardiography was performed to assess cardiac dimensions and function. Morphometric analysis of body weight and heart weight was also conducted.
Peripartum Cardiomyopathy (PPCM) Model
-
Animal Model: A mouse model that develops peripartum cardiomyopathy was utilized for this study.
-
Treatment: Following the first pregnancy, mice were administered either perhexiline or methylcellulose (placebo) via oral gavage.
-
Data Collection: Cardiac function was assessed using echocardiography to measure fractional shortening and left ventricular diameters. Heart weight and body weight were recorded, and mortality rates were monitored.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of perhexiline and a general workflow for preclinical evaluation.
Caption: Mechanism of this compound Action.
Comparative transcriptomics of cells treated with Perhexiline Maleate and other CPT inhibitors
For researchers and drug development professionals exploring the landscape of metabolic modulators, particularly inhibitors of Carnitine Palmitoyltransferase (CPT), this guide offers a comparative analysis of Perhexiline Maleate, Etomoxir, and Ranolazine. By examining their effects on cellular transcriptomics, this document provides insights into their distinct mechanisms and potential off-target effects, supported by experimental data and detailed protocols.
Introduction to CPT Inhibitors
Carnitine Palmitoyltransferase (CPT) is a critical enzyme in fatty acid oxidation (FAO), facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1] By inhibiting CPT, these compounds shift cellular energy metabolism from fatty acid utilization towards glucose oxidation. This mechanism is of significant interest for treating various conditions, including metabolic disorders, cancer, and cardiovascular diseases.[1] this compound, a CPT-1 and CPT-2 inhibitor, has been repurposed for heart failure, while Etomoxir is a well-known irreversible CPT-1a inhibitor used in research.[2][3] Ranolazine is considered a partial and weak FAO inhibitor with other primary pharmacological actions.[4]
Comparative Analysis of Transcriptomic and Cellular Effects
The transcriptomic and cellular effects of these inhibitors reveal significant differences beyond their shared target. Perhexiline exhibits a broader range of metabolic and immunomodulatory effects, while Etomoxir's utility is concentration-dependent due to off-target effects. Ranolazine's impact on FAO-related gene expression is less pronounced.
Table 1: Summary of Transcriptomic and Proteomic Changes
| Feature | This compound | Etomoxir | Ranolazine |
| Primary Target | CPT-1 and CPT-2 | Irreversible CPT-1a | Late sodium current, partial FAO inhibitor |
| Key Upregulated Genes/Proteins | KLF14, ApoA-I, STAT1, CCL2, IL-1β | GCLM, TXNRD1 (redox-related) | Limited data on specific gene upregulation related to FAO |
| Key Downregulated Genes/Proteins | Genes related to fatty acid metabolism | FAO-related genes, CYP1A1 (initially) | Limited data on specific gene downregulation related to FAO |
| Affected Signaling Pathways | Fatty acid metabolism, cholesterol homeostasis, oxidative phosphorylation, Receptor Tyrosine Kinase, Rho GTPase, interferon signaling | Redox regulation, cell cycle, TCA cycle, mitochondrial respiration | Weak inhibitor of respiratory complex I |
| Off-Target Effects | Potential inhibition of surface membrane ion channels | Inhibition of mitochondrial complex I at high concentrations (>200 µM) | Inhibition of late sodium and potassium currents |
Table 2: Comparative Effects on Cellular Metabolism
| Metabolic Parameter | This compound | Etomoxir | Ranolazine |
| Fatty Acid Oxidation | Strong Inhibition | Strong Inhibition (at low µM concentrations) | Weak/No significant inhibition in some models |
| Glucose Metabolism | Promotes shift to glucose oxidation, activates pyruvate dehydrogenase complex | Shifts metabolism to glucose utilization | Believed to shift energy production to glucose oxidation |
| Mitochondrial Respiration | Modulates oxidative phosphorylation | Impaired at high concentrations due to complex I inhibition | Weak inhibition of complex I |
| Immune Cell Modulation | Promotes M1 macrophage polarization | Can inhibit macrophage polarization | Primarily studied in cardiovascular context |
Experimental Protocols for Comparative Transcriptomics
This section outlines a standardized workflow for conducting a comparative transcriptomic analysis of CPT inhibitors.
Cell Culture and Treatment
-
Cell Line Selection: Utilize relevant cell lines based on the research question. For example, HepG2 (liver), BT549 (breast cancer), or THP-1 (monocytes/macrophages) have been used in previous studies.
-
Culture Conditions: Maintain cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Drug Preparation: Prepare stock solutions of this compound, Etomoxir, and Ranolazine in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells and allow them to adhere. Treat cells with a range of concentrations for each inhibitor. Based on literature, suggested concentrations are:
-
This compound: 10-50 µM
-
Etomoxir: 5-10 µM (for CPT-1 inhibition) and >200 µM (to observe off-target effects).
-
Ranolazine: 10-100 µM
-
-
Incubation: Incubate treated cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest cells for RNA extraction.
RNA Isolation and Sequencing
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Next-Generation Sequencing (NGS): Perform sequencing on a platform such as Illumina HiSeq.
Bioinformatic Analysis
-
Quality Control: Assess the quality of raw sequencing reads and perform trimming to remove low-quality bases and adapters.
-
Alignment: Align the cleaned reads to a reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between treated and control groups using tools like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Use DEGs to identify enriched biological pathways and gene ontologies using databases such as KEGG and Gene Ontology.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Fatty Acid Oxidation pathway with points of inhibition by Perhexiline and Etomoxir.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic mechanisms of action of perhexiline in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perhexiline activates KLF14 and reduces atherosclerosis by modulating ApoA-I production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antianginal agent ranolazine is a weak inhibitor of the respiratory complex I, but with greater potency in broken or uncoupled than in coupled mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
